Product packaging for 4-Methylpyrimidine-5-carboxylic acid(Cat. No.:CAS No. 157335-92-7)

4-Methylpyrimidine-5-carboxylic acid

Cat. No.: B145779
CAS No.: 157335-92-7
M. Wt: 138.12 g/mol
InChI Key: MGRYVXAAUYHOSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Methylpyrimidine-5-carboxylic acid is a valuable chemical scaffold in medicinal chemistry and drug discovery, primarily serving as a versatile precursor for the synthesis of novel bioactive molecules. Its structure, featuring a pyrimidine heterocycle with both a methyl substituent and a carboxylic acid functional group, makes it a privileged building block for creating more complex compounds. Researchers utilize this core structure to develop ligands for metalloenzymes and to synthesize organometallic complexes with potential biological activities. Pyrimidine carboxylic acid derivatives are investigated for their role in creating organoantimony(V) complexes, which have demonstrated preliminary in vitro cytostatic activities against human cancer cell lines, such as alveolar basal epithelial lung cancer (A549) and hepatocellular carcinoma (HepG-2) . Furthermore, the pyrimidine ring system is a common motif in compounds evaluated for antimicrobial properties . The carboxylic acid group allows for direct metal coordination or further chemical modifications, enabling the exploration of structure-activity relationships . The broader class of pyrimidine derivatives is known to exhibit a wide range of pharmacological effects, which drives ongoing research into new synthetic analogs . This compound is intended for use in these and other exploratory scientific investigations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N2O2 B145779 4-Methylpyrimidine-5-carboxylic acid CAS No. 157335-92-7

Properties

IUPAC Name

4-methylpyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c1-4-5(6(9)10)2-7-3-8-4/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGRYVXAAUYHOSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=NC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20565464
Record name 4-Methylpyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20565464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157335-92-7
Record name 4-Methylpyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20565464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methyl-5-pyrimidinecarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-Methylpyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Methylpyrimidine-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document details its chemical properties, synthesis, and potential applications, with a focus on its role as a scaffold for novel therapeutics.

Core Compound Identification and Properties

This compound is a substituted pyrimidine derivative. The pyrimidine ring is a core structure in many biologically active molecules, including nucleobases. The presence of both a methyl and a carboxylic acid group on this scaffold provides opportunities for diverse chemical modifications, making it a valuable building block in the design of new pharmacologically active agents.

CAS Number: 157335-92-7

Chemical Structure:

Figure 1: Chemical structure of this compound.

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValue
CAS Number 157335-92-7
Molecular Formula C₆H₆N₂O₂
Molecular Weight 138.12 g/mol
Physical State Solid
InChI Key MGRYVXAAUYHOSI-UHFFFAOYSA-N
SMILES O=C(O)C1=CN=CN=C1C

Synthesis and Experimental Protocols

While a direct, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be devised based on established methods for analogous pyrimidine-5-carboxylates. A likely precursor is an ester derivative, such as ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate, which can be synthesized and subsequently converted to the desired carboxylic acid.

Proposed Synthesis of Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate

A common method for the synthesis of substituted pyrimidines involves the condensation of a β-dicarbonyl compound or its equivalent with an amidine or a related species. For the synthesis of ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate, a likely route involves the reaction of ethyl 2-(ethoxymethylene)acetoacetate with S-methylisothiourea.[1]

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Intermediate start1 Ethyl 2-(ethoxymethylene)acetoacetate reaction Condensation start1->reaction start2 S-Methylisothiourea start2->reaction intermediate Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate reaction->intermediate

Figure 2: Proposed synthesis workflow for the ester precursor.

Experimental Protocol:

  • Reaction Setup: To a solution of ethyl 2-(ethoxymethylene)acetoacetate (1 equivalent) in a suitable solvent such as ethanol, add S-methylisothiourea (1 equivalent) and a base like triethylamine (1 equivalent).[1]

  • Reaction Conditions: The reaction mixture is typically stirred at reflux for an extended period, for instance, 48 hours, to ensure complete reaction.[1]

  • Work-up and Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is then diluted with water and extracted with an organic solvent such as dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by crystallization from a suitable solvent system like ethanol/water to yield the pure ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate.[1]

Hydrolysis to this compound

The final step to obtain this compound is the hydrolysis of the ester group. This can be achieved under either acidic or basic conditions.

Experimental Protocol:

  • Basic Hydrolysis: The ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate is dissolved in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a strong base (e.g., sodium hydroxide). The mixture is heated to reflux and the reaction progress is monitored by a suitable technique like thin-layer chromatography (TLC).

  • Acidification: Upon completion of the reaction, the mixture is cooled, and the alcohol is removed under reduced pressure. The remaining aqueous solution is then acidified with a strong acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

  • Isolation: The precipitated this compound is collected by filtration, washed with cold water to remove any inorganic salts, and dried under vacuum.

Applications in Drug Development

The pyrimidine scaffold is a cornerstone in medicinal chemistry, appearing in numerous approved drugs with a wide range of therapeutic applications, including anticancer, antiviral, and antibacterial agents.[2] this compound, as a functionalized pyrimidine, serves as a valuable starting material for the synthesis of more complex molecules with potential biological activity.

Role as a Pharmacophore in Anticancer and Antiviral Agents

Derivatives of pyrimidine-5-carboxylic acid have been investigated as potential inhibitors of various enzymes crucial for cell proliferation and viral replication.[3] For instance, some pyrimidine derivatives have shown activity as inhibitors of protein kinases, which are key targets in cancer therapy.[4]

Furthermore, the dihydroxypyrimidine (DHP) carboxylic acid scaffold has been identified as a key chemotype in the development of antiviral drugs, such as inhibitors of HIV-1 integrase and HCV NS5B polymerase.[5] This highlights the potential of the pyrimidine carboxylic acid moiety to chelate metal ions in the active sites of viral enzymes, thereby inhibiting their function.

Inhibition of Pyrimidine Biosynthesis: A Broad-Spectrum Antiviral Strategy

A significant area of interest for pyrimidine derivatives is their potential to inhibit the de novo pyrimidine biosynthesis pathway. This pathway is essential for the synthesis of nucleotide triphosphates, which are required for both host cell and viral nucleic acid replication. One of the key enzymes in this pathway is dihydroorotate dehydrogenase (DHODH). Inhibition of DHODH leads to the depletion of the intracellular pyrimidine pool, which can have a potent and broad-spectrum antiviral effect.[6] Small molecule inhibitors targeting host cell proteins like DHODH are attractive as they are less likely to lead to the development of viral resistance.[6]

G Carbamoyl_Phosphate Carbamoyl Phosphate + Aspartate Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate  ATCase Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate  DHOase Orotate Orotate Dihydroorotate->Orotate  DHODH OMP Orotidine 5'-monophosphate (OMP) Orotate->OMP  OPRTase UMP Uridine 5'-monophosphate (UMP) OMP->UMP  ODCase UTP UTP UMP->UTP CTP CTP UTP->CTP Nucleic_Acids RNA and DNA Synthesis UTP->Nucleic_Acids CTP->Nucleic_Acids ATCase Aspartate Transcarbamoylase DHOase Dihydroorotase DHODH Dihydroorotate Dehydrogenase (DHODH) OPRTase Orotate Phosphoribosyltransferase ODCase OMP Decarboxylase Inhibitor Pyrimidine-5-carboxylic Acid Derivatives Inhibitor->DHODH Inhibition

Figure 3: Inhibition of the de novo pyrimidine biosynthesis pathway.

Derivatives of this compound could potentially be designed to target DHODH, offering a promising avenue for the development of broad-spectrum antiviral agents. The carboxylic acid moiety is often crucial for binding to the active site of such enzymes.

Conclusion

This compound is a versatile heterocyclic compound with significant potential in the field of drug discovery and development. Its structured pyrimidine core, coupled with functional groups amenable to chemical modification, makes it an attractive starting point for the synthesis of novel therapeutic agents. The established importance of the pyrimidine-5-carboxylic acid scaffold in targeting key enzymes in cancer and viral diseases underscores the value of this compound for further investigation by researchers and scientists in the pharmaceutical industry. Future studies focusing on the synthesis of a diverse library of derivatives and their subsequent biological evaluation are warranted to fully explore the therapeutic potential of this promising chemical entity.

References

In-depth Technical Guide to the Solubility of 4-Methylpyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for 4-Methylpyrimidine-5-carboxylic acid. Due to the limited publicly available quantitative data for this specific compound in various organic solvents, this document focuses on its aqueous solubility and provides a detailed, adaptable experimental protocol for determining its solubility in other solvents of interest.

Core Data Presentation

SolventTemperature (°C)Solubility (mg/mL)Method
WaterNot Specified16.9Not Specified

Qualitative Solubility Profile:

Based on the chemical structure, this compound is expected to be soluble in polar organic solvents such as:

  • Dimethyl Sulfoxide (DMSO)

  • Methanol

  • N,N-Dimethylformamide (DMF)

  • Tetrahydrofuran (THF)

It is anticipated to have lower solubility in nonpolar solvents like hexanes.

Experimental Protocols

The following is a detailed methodology for the experimental determination of the thermodynamic solubility of this compound. This protocol, based on the widely accepted shake-flask method, can be adapted for various solvents.

Thermodynamic Solubility Determination via Shake-Flask Method

This method measures the equilibrium solubility of a compound, which is a critical parameter in drug discovery and development.

1. Materials and Equipment:

  • This compound (solid)

  • Solvent of interest (e.g., Water, DMSO, Methanol, DMF, THF)

  • Analytical balance (accurate to at least 0.1 mg)

  • Vials with screw caps (e.g., 2 mL or 4 mL glass vials)

  • Magnetic stir bars or orbital shaker

  • Constant temperature incubator or water bath

  • Filtration device (e.g., 0.45 µm syringe filters) or centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

  • Volumetric flasks and pipettes for standard solution preparation.

2. Experimental Workflow:

The following diagram illustrates the logical workflow for determining the thermodynamic solubility of this compound.

G cluster_physchem Physicochemical Properties cluster_adme Pharmacokinetics (ADME) cluster_bio Biological Effect Solubility Solubility Absorption Absorption Solubility->Absorption Permeability Permeability Permeability->Absorption pKa pKa pKa->Absorption Bioavailability Bioavailability Absorption->Bioavailability Distribution Distribution Target Target Engagement Distribution->Target Metabolism Metabolism Metabolism->Bioavailability Excretion Excretion Excretion->Bioavailability Bioavailability->Target Efficacy Efficacy Target->Efficacy

Navigating the Crystalline Landscape of Pyrimidine Carboxylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth overview of the crystallographic analysis of pyrimidine carboxylic acids, a class of compounds with significant interest in pharmaceutical research. While a specific crystal structure for 4-Methylpyrimidine-5-carboxylic acid is not publicly available at the time of this writing, this document synthesizes available crystallographic data from closely related analogues to offer a comprehensive understanding of their structural characteristics. Detailed experimental protocols for synthesis and single-crystal X-ray diffraction are presented, alongside a generalized workflow for crystal structure determination. This guide aims to equip researchers with the foundational knowledge necessary for the structural elucidation of novel pyrimidine carboxylic acid derivatives.

Introduction

Pyrimidine carboxylic acids are heterocyclic compounds that form the backbone of numerous biologically active molecules, including pharmaceuticals and agrochemicals. The spatial arrangement of atoms within their crystal lattice is fundamental to understanding their physicochemical properties, such as solubility, stability, and, crucially, their interaction with biological targets. X-ray crystallography remains the gold standard for unequivocally determining the three-dimensional structure of these molecules, providing precise information on bond lengths, bond angles, and intermolecular interactions.

This guide focuses on the structural analysis of pyrimidine carboxylic acids, with a particular interest in the titular compound, this compound. Despite a thorough search of crystallographic databases, no public crystal structure determination for this specific molecule has been identified. Therefore, this document will leverage data from structurally similar pyrimidine carboxylic acids to provide a representative understanding of the crystallographic features of this class of compounds.

Crystallographic Data of Related Pyrimidine Derivatives

Table 1: Crystallographic Data for Pyrimidine-4-carboxylic acid [1][2]

ParameterValue
Chemical FormulaC₅H₄N₂O₂
Molecular Weight124.10 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/m
a (Å)6.0080(12)
b (Å)6.3519(13)
c (Å)7.4834(15)
β (°)112.20(3)
Volume (ų)264.41(9)
Z2
Temperature (K)293
RadiationMo Kα
R-factor0.048

Table 2: Crystallographic Data for 4,6-dichloro-5-methylpyrimidine [3]

ParameterValue
Chemical FormulaC₅H₄Cl₂N₂
Molecular Weight163.00 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)7.463(5)
b (Å)7.827(5)
c (Å)11.790(5)
β (°)93.233(5)
Volume (ų)687.6(7)
Z4
Temperature (K)293
RadiationMo Kα
R-factor0.068

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis of high-quality crystalline material and culminates in the refinement of the crystallographic model. The following sections detail generalized experimental protocols for these key stages, based on methodologies reported for related pyrimidine carboxylic acids.

Synthesis and Crystallization

The synthesis of pyrimidine carboxylic acids can be achieved through various organic chemistry routes. For instance, the synthesis of pyrimidine-4-carboxylic acid has been reported via the oxidation of 4-methylpyrimidine.[1][2]

Synthesis of Pyrimidine-4-carboxylic Acid: [1][2]

  • A solution of 4-methylpyrimidine and sodium hydroxide in water is prepared.

  • A hot aqueous solution of potassium permanganate is added dropwise to the stirred solution over several hours.

  • After the addition is complete, the mixture is stirred for an additional 30 minutes.

  • Excess potassium permanganate is decomposed by the addition of methanol.

  • The hot solution is filtered to remove manganese dioxide, and the solid is washed with water.

  • The filtrate and washings are combined, concentrated, and then acidified with concentrated HCl to a pH of 2-3.

  • The resulting precipitate of crude pyrimidine-4-carboxylic acid is collected after cooling.

  • Recrystallization from a water-methanol mixture yields colorless crystals suitable for X-ray diffraction.

Crystallization: The key to a successful crystal structure determination lies in the growth of single, defect-free crystals. Slow evaporation of the solvent from a saturated solution at room temperature is a commonly employed technique. Other methods include slow cooling of a saturated solution and vapor diffusion. The choice of solvent is critical and often determined empirically.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.

Data Collection and Structure Refinement: [1][3]

  • A suitable single crystal is mounted on a goniometer head of a diffractometer.

  • The crystal is cooled to a low temperature (typically 100 K or 293 K) to minimize thermal vibrations of the atoms.

  • The diffractometer, equipped with a radiation source (e.g., Mo Kα), rotates the crystal while irradiating it with X-rays.

  • The diffraction pattern, consisting of a series of reflections of varying intensities, is recorded by a detector.

  • The collected data is processed to determine the unit cell dimensions and space group of the crystal.

  • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • The structural model is then refined using full-matrix least-squares techniques to minimize the difference between the observed and calculated structure factors.

  • Hydrogen atoms are typically located in the difference Fourier map and refined isotropically, or they are placed in calculated positions.

Mandatory Visualizations

Experimental Workflow for Crystal Structure Determination

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction Analysis cluster_output Output synthesis Chemical Synthesis purification Purification synthesis->purification crystallization Crystal Growth purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation (CIF) structure_refinement->validation tables Crystallographic Data Tables validation->tables analysis Structural Analysis validation->analysis

References

Spectral Analysis of 4-Methylpyrimidine-5-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the expected spectral data for 4-Methylpyrimidine-5-carboxylic acid (C₆H₆N₂O₂), a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource for the analytical characterization of this molecule.

Due to the limited availability of a complete, publicly accessible dataset for this compound, this guide synthesizes expected spectral features based on data from closely related analogues and established principles of spectroscopic analysis.

Molecular Structure and Overview

This compound features a pyrimidine ring substituted with a methyl group at the 4-position and a carboxylic acid group at the 5-position. This structure dictates the characteristic signals observed in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), which are crucial for its identification and characterization.

Molecular Formula: C₆H₆N₂O₂ Molecular Weight: 138.12 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. The expected chemical shifts for this compound are detailed below.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the acidic proton of the carboxyl group. An important characteristic noted in the literature is the potential for regioselective covalent hydration at the 2- and 4-ring positions when in dilute aqueous acid, which can result in additional signals.[1]

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationNotes
H2 (Pyrimidine ring)~9.2 - 9.4Singlet1HDeshielded due to adjacent nitrogen atoms.
H6 (Pyrimidine ring)~8.9 - 9.1Singlet1HDeshielded by the adjacent nitrogen and the carboxylic acid group.
-CH₃ (Methyl group)~2.6 - 2.8Singlet3HTypical range for a methyl group attached to an aromatic ring.
-COOH (Carboxylic acid)> 12.0Broad Singlet1HHighly deshielded, broad signal characteristic of a carboxylic acid proton. Exchangeable with D₂O.

Note: Predicted shifts are based on analogous compounds and general substituent effects. The solvent used can significantly influence the chemical shifts, especially for the acidic proton.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentChemical Shift (δ, ppm)Notes
C=O (Carboxylic acid)~165 - 175Characteristic chemical shift for a carboxylic acid carbonyl carbon.
C2 (Pyrimidine ring)~158 - 162Deshielded due to two adjacent nitrogen atoms.
C4 (Pyrimidine ring)~160 - 165Attached to the methyl group and a nitrogen atom.
C6 (Pyrimidine ring)~155 - 159Deshielded by adjacent nitrogen and carboxylic acid group.
C5 (Pyrimidine ring)~120 - 125Attached to the carboxylic acid group.
-CH₃ (Methyl group)~20 - 25Typical range for an aryl-bound methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound will be dominated by absorptions from the carboxylic acid group and the pyrimidine ring.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)IntensityDescription
O-H (Carboxylic acid)2500 - 3300Strong, Very BroadCharacteristic broad stretch due to hydrogen bonding.[2][3]
C-H (Aromatic/Methyl)2900 - 3100Medium-WeakStretching vibrations of C-H bonds on the ring and methyl group.
C=O (Carboxylic acid)1680 - 1720Strong, SharpCarbonyl stretch, position indicates conjugation with the pyrimidine ring.[2][3]
C=N, C=C (Aromatic)1450 - 1620Medium-StrongAromatic ring stretching vibrations.
C-O (Carboxylic acid)1210 - 1320StrongStretching vibration of the C-O single bond.[3]
O-H Bend910 - 950Medium, BroadOut-of-plane bend for the carboxylic acid OH group.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Table 4: Predicted Mass Spectrometry Data for this compound

m/z ValueIonFragmentation PathwayNotes
138[M]⁺Molecular IonCorresponds to the molecular weight of the compound.
121[M-OH]⁺Loss of hydroxyl radicalCommon fragmentation for carboxylic acids.
94[M-COOH]⁺ or [M-44]Loss of the carboxyl group (decarboxylation)A significant fragment corresponding to the 4-methylpyrimidine cation radical.
93[M-COOH-H]⁺Loss of carboxyl group and a hydrogen atomFragmentation of the pyrimidine ring.

Experimental Protocols

Standard analytical techniques are employed to acquire the spectral data for compounds like this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer (e.g., Bruker, Jeol).

  • ¹H NMR Acquisition: Acquire spectra with a standard pulse program. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for sufficient signal-to-noise.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

IR Spectroscopy Protocol
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most common. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a transparent disk.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting transmittance or absorbance spectrum is plotted, and the peak positions (in cm⁻¹) are identified.

Mass Spectrometry Protocol
  • Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent, such as methanol or acetonitrile.

  • Instrumentation: Employ a mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electron Ionization (EI) is a common ionization technique for generating fragments.

  • Acquisition: Introduce the sample into the ion source. For EI, a standard electron energy of 70 eV is used. The analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their m/z ratio.

  • Data Analysis: The resulting mass spectrum plots the relative abundance of ions against their m/z values. The molecular ion peak is identified, and the fragmentation pattern is analyzed to support the proposed structure.

Workflow Visualization

The logical flow from sample preparation to final spectral analysis and interpretation is a critical process in chemical characterization.

Spectral_Analysis_Workflow General Workflow for Spectral Characterization cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Final Characterization Prep Purified Compound (this compound) NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR IR IR Spectroscopy (FTIR-ATR) Prep->IR MS Mass Spectrometry (EI or ESI) Prep->MS NMR_Data Chemical Shifts (ppm) Coupling Constants (Hz) NMR->NMR_Data IR_Data Absorption Bands (cm⁻¹) Functional Groups IR->IR_Data MS_Data m/z Ratios Fragmentation Pattern MS->MS_Data Conclusion Structure Confirmation & Purity Assessment NMR_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion

Caption: Workflow for the spectral analysis of a chemical compound.

This guide serves as a foundational reference for the spectral properties of this compound. Experimental validation remains essential for confirming these characteristics in a laboratory setting.

References

An In-depth Technical Guide to the Synthesis of 4-Methylpyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of a primary synthesis mechanism for 4-methylpyrimidine-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis involves a cyclocondensation reaction to form the pyrimidine ring, followed by hydrolysis to yield the final carboxylic acid.

Synthesis Pathway Overview

The principal synthesis route for this compound proceeds in two main stages:

  • Cyclocondensation: The formation of ethyl 4-methylpyrimidine-5-carboxylate from the reaction of a suitable three-carbon electrophilic component with formamidine. A highly relevant precursor for this reaction is ethyl 2-(ethoxymethylene)acetoacetate, which provides the necessary carbon backbone for the pyrimidine ring with the desired substitution pattern.

  • Hydrolysis: The saponification of the resulting ethyl ester to the corresponding carboxylic acid using a base, followed by acidification.

This approach is advantageous due to the commercial availability of the starting materials and the generally high yields achieved in pyrimidine ring synthesis through cyclocondensation reactions.

Reaction Mechanism

The core of this synthesis is the construction of the pyrimidine ring. The mechanism for the cyclocondensation of ethyl 2-(ethoxymethylene)acetoacetate with formamidine can be described as follows:

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of formamidine on the electrophilic β-carbon of the ethoxymethylene group of ethyl 2-(ethoxymethylene)acetoacetate.

  • Intramolecular Cyclization: This is followed by an intramolecular condensation where the second nitrogen atom of the formamidine intermediate attacks the ketone carbonyl carbon.

  • Dehydration and Tautomerization: The resulting cyclic intermediate undergoes dehydration to form the aromatic pyrimidine ring, yielding ethyl 4-methylpyrimidine-5-carboxylate.

The subsequent hydrolysis of the ethyl ester is a standard saponification reaction, proceeding via nucleophilic acyl substitution.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Step 1: Synthesis of Ethyl 4-methylpyrimidine-5-carboxylate

  • Materials:

    • Ethyl 2-(ethoxymethylene)acetoacetate

    • Formamidine acetate

    • Sodium ethoxide

    • Absolute ethanol

    • Diethyl ether

    • Water

  • Procedure:

    • A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • To this solution, formamidine acetate is added, and the mixture is stirred until the salt is fully dissolved.

    • Ethyl 2-(ethoxymethylene)acetoacetate is then added dropwise to the reaction mixture at room temperature.

    • After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.

    • The resulting residue is partitioned between water and diethyl ether. The aqueous layer is extracted multiple times with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude ethyl 4-methylpyrimidine-5-carboxylate.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of this compound (Hydrolysis)

  • Materials:

    • Ethyl 4-methylpyrimidine-5-carboxylate

    • Sodium hydroxide (or potassium hydroxide)

    • Ethanol

    • Water

    • Hydrochloric acid (concentrated)

  • Procedure:

    • The ethyl 4-methylpyrimidine-5-carboxylate obtained from the previous step is dissolved in a mixture of ethanol and water in a round-bottom flask.

    • A solution of sodium hydroxide in water is added to the flask.

    • The mixture is heated to reflux and stirred for 2-4 hours, or until the reaction is complete (monitored by TLC, observing the disappearance of the starting ester).

    • After cooling to room temperature, the ethanol is removed under reduced pressure.

    • The remaining aqueous solution is cooled in an ice bath and acidified to a pH of approximately 2-3 by the slow addition of concentrated hydrochloric acid.

    • The precipitated solid, this compound, is collected by vacuum filtration.

    • The solid is washed with cold water and then dried in a vacuum oven to yield the pure product.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound. The yields are based on analogous pyrimidine syntheses and may vary depending on the specific reaction conditions and scale.

StepReactant 1Reactant 2SolventCatalyst/ReagentTemperatureTimeYield (%)Purity (%)
1. Ethyl 4-methylpyrimidine-5-carboxylateEthyl 2-(ethoxymethylene)acetoacetateFormamidine acetateEthanolSodium ethoxideReflux4-6 h75-85>95
2. This compoundEthyl 4-methylpyrimidine-5-carboxylateSodium hydroxideEthanol/Water-Reflux2-4 h85-95>98

Visualizations

Diagram 1: Synthesis Pathway of this compound

G cluster_0 Starting Materials cluster_1 Step 1: Cyclocondensation cluster_2 Step 2: Hydrolysis A Ethyl 2-(ethoxymethylene)acetoacetate C Ethyl 4-methylpyrimidine-5-carboxylate A->C NaOEt, EtOH, Reflux B Formamidine B->C D This compound C->D 1. NaOH, H2O/EtOH, Reflux 2. HCl (aq) G start Start dissolve_na Dissolve Na in EtOH start->dissolve_na add_formamidine Add Formamidine Acetate dissolve_na->add_formamidine add_ketoester Add Ethyl 2-(ethoxymethylene)acetoacetate add_formamidine->add_ketoester reflux Reflux for 4-6h add_ketoester->reflux cool_down Cool to RT reflux->cool_down remove_etoh Remove EtOH (vac) cool_down->remove_etoh partition Partition (H2O/Ether) remove_etoh->partition extract Extract with Ether partition->extract dry_concentrate Dry & Concentrate extract->dry_concentrate purify Purify (Distillation/Chromatography) dry_concentrate->purify product Ethyl 4-methylpyrimidine-5-carboxylate purify->product G start Start with Ester base_hydrolysis Base-catalyzed hydrolysis (NaOH) start->base_hydrolysis carboxylate_salt Sodium 4-methylpyrimidine-5-carboxylate base_hydrolysis->carboxylate_salt acidification Acidification (HCl) carboxylate_salt->acidification final_product This compound acidification->final_product

Biological Screening of 4-Methylpyrimidine-5-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential biological screening of 4-Methylpyrimidine-5-carboxylic acid. While direct experimental data for this specific molecule is limited in publicly available literature, this document extrapolates from the known biological activities of structurally similar pyrimidine derivatives to propose a robust screening strategy. This guide details potential therapeutic applications, outlines relevant experimental protocols, and presents hypothetical data based on related compounds to serve as a foundational resource for researchers initiating studies on this molecule. The pyrimidine scaffold is a well-established pharmacophore with diverse biological activities, and this compound represents a promising candidate for further investigation.

Introduction

Pyrimidine and its derivatives are fundamental heterocyclic compounds that form the backbone of nucleic acids and are integral to numerous biological processes. This structural motif is a cornerstone in medicinal chemistry, with pyrimidine-containing compounds exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This compound, a simple substituted pyrimidine, holds potential for biological activity due to its structural similarity to known bioactive molecules. This guide aims to provide a framework for the systematic biological evaluation of this compound.

Potential Therapeutic Areas and Biological Activities

Based on the known activities of related pyrimidine carboxylic acids and their derivatives, the primary areas for the biological screening of this compound should include:

  • Antimicrobial Activity: Pyrimidine derivatives have demonstrated efficacy against a range of bacterial and fungal pathogens.

  • Anticancer Activity: The pyrimidine nucleus is present in many established and experimental anticancer agents that interfere with DNA synthesis or kinase signaling.

  • Enzyme Inhibition: The carboxylic acid moiety, combined with the pyrimidine ring, makes it a candidate for inhibiting various enzymes, such as kinases, dihydrofolate reductase (DHFR), or cyclooxygenases (COX).

Proposed Experimental Screening Protocols

The following sections detail standardized protocols for evaluating the biological activity of this compound in the proposed therapeutic areas.

Antimicrobial Susceptibility Testing

A primary screening for antimicrobial activity can be conducted using the agar well diffusion method, followed by the determination of the Minimum Inhibitory Concentration (MIC) for active compounds.

3.1.1. Agar Well Diffusion Assay

This method provides a qualitative assessment of antimicrobial activity.

  • Microbial Strains:

    • Gram-positive bacteria: Staphylococcus aureus (ATCC 25923), Bacillus subtilis (ATCC 6633)

    • Gram-negative bacteria: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)

    • Fungal strains: Candida albicans (ATCC 10231), Aspergillus flavus (ATCC 9643)

  • Procedure:

    • Prepare Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plates.

    • Inoculate the agar surface with a standardized microbial suspension.

    • Create wells (6 mm diameter) in the agar.

    • Add a specific concentration (e.g., 1 mg/mL) of this compound dissolved in a suitable solvent (e.g., DMSO) to the wells.

    • Include a positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) and a negative control (solvent alone).

    • Incubate the plates at 37°C for 24 hours (bacteria) or 28°C for 48-72 hours (fungi).

    • Measure the diameter of the zone of inhibition around each well.

3.1.2. Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is commonly used.

  • Procedure:

    • Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing Mueller-Hinton broth or Sabouraud Dextrose broth.

    • Add a standardized microbial inoculum to each well.

    • Include a positive control (microorganism without the compound) and a negative control (broth alone).

    • Incubate the plates under the same conditions as the agar well diffusion assay.

    • Determine the MIC by visual inspection for the absence of turbidity.

In Vitro Anticancer Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer agents.

  • Cell Lines:

    • Human breast adenocarcinoma: MCF-7

    • Human colon carcinoma: HCT-116

    • Human lung carcinoma: A549

    • Normal human cell line (for cytotoxicity comparison): e.g., Human Dermal Fibroblasts (HDF)

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

    • Solubilize the resulting formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth.

Enzyme Inhibition Assays

Given the structural features of this compound, screening against relevant enzyme targets is warranted. A general protocol for a kinase inhibition assay is provided as an example.

  • Target Enzyme: A representative kinase (e.g., a Cyclin-Dependent Kinase like CDK2)

  • Assay Principle: Measurement of the phosphorylation of a substrate by the kinase using methods like Fluorescence Resonance Energy Transfer (FRET) or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

  • Procedure (Illustrative using ADP-Glo™):

    • In a 96-well plate, add the kinase, its substrate, ATP, and varying concentrations of this compound in a suitable buffer.

    • Incubate the reaction mixture to allow the kinase reaction to proceed.

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP and then measure the newly synthesized ATP as a luminescent signal.

    • The amount of light generated is proportional to the kinase activity.

    • Calculate the IC50 value from the dose-response curve.

Data Presentation (Hypothetical)

The following tables summarize hypothetical quantitative data for this compound based on the activities of structurally related pyrimidine derivatives found in the literature. Note: This data is illustrative and not based on actual experimental results for this compound.

Table 1: Hypothetical Antimicrobial Activity of this compound

MicroorganismZone of Inhibition (mm) at 1 mg/mLMIC (µg/mL)
S. aureus14128
B. subtilis1664
E. coli10256
P. aeruginosa8>512
C. albicans12128

Table 2: Hypothetical Anticancer Activity (IC50) of this compound

Cell LineIC50 (µM) after 48h exposure
MCF-775.2
HCT-11698.5
A549110.8
HDF>200

Table 3: Hypothetical Enzyme Inhibition (IC50) of this compound

Enzyme TargetIC50 (µM)
CDK245.6
DHFR82.1
COX-265.3

Visualizations

The following diagrams illustrate key experimental workflows and a potential signaling pathway that could be investigated.

experimental_workflow_antimicrobial cluster_screening Antimicrobial Screening start Start: 4-Methylpyrimidine- 5-carboxylic acid agar_well Agar Well Diffusion Assay (Qualitative Screening) start->agar_well Test Compound mic_determination Broth Microdilution Assay (MIC Determination) agar_well->mic_determination If Active end End: Antimicrobial Profile mic_determination->end

Caption: Workflow for antimicrobial screening.

experimental_workflow_anticancer cluster_screening Anticancer Screening start Start: 4-Methylpyrimidine- 5-carboxylic acid mtt_assay MTT Assay for Cytotoxicity start->mtt_assay Test Compound cell_culture Culture Cancer Cell Lines (e.g., MCF-7, HCT-116) cell_culture->mtt_assay ic50 Calculate IC50 Values mtt_assay->ic50 end End: Cytotoxicity Profile ic50->end

Caption: Workflow for in vitro anticancer screening.

signaling_pathway_cdk cluster_pathway Hypothetical Cell Cycle Regulation Pathway cyclin Cyclin E/A cdk2 CDK2 cyclin->cdk2 Activates rb Rb Protein cdk2->rb Phosphorylates e2f E2F rb->e2f Inhibits s_phase S-Phase Progression e2f->s_phase Promotes compound 4-Methylpyrimidine- 5-carboxylic acid compound->cdk2 Inhibits

Caption: Hypothetical inhibition of the CDK2 signaling pathway.

Conclusion

While this compound is a relatively understudied compound, its core pyrimidine structure suggests significant potential for biological activity. This technical guide provides a comprehensive framework for its systematic screening against microbial pathogens, cancer cell lines, and relevant enzymatic targets. The detailed protocols and hypothetical data serve as a valuable starting point for researchers to unlock the therapeutic potential of this and other related pyrimidine derivatives. Further investigation is warranted to validate these hypotheses and to elucidate the specific mechanisms of action.

An In-depth Technical Guide to 4-Methylpyrimidine-5-carboxylic Acid: Discovery, History, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methylpyrimidine-5-carboxylic acid, a heterocyclic organic compound, holds a significant position in the landscape of medicinal chemistry and drug development. As a derivative of pyrimidine, a fundamental component of nucleic acids, this molecule and its analogues have attracted considerable interest from researchers. The strategic placement of a methyl group at the 4-position and a carboxylic acid group at the 5-position of the pyrimidine ring provides a versatile scaffold for the synthesis of a wide array of biologically active molecules. This technical guide delves into the historical context of its discovery, details key synthetic methodologies, and explores its relevance in the broader field of biomedical research.

Physicochemical Properties

PropertyValueReference
CAS Number 157335-92-7[1]
Molecular Formula C₆H₆N₂O₂[1]
Molecular Weight 138.126 g/mol [1]
Synonyms 4-Methyl-pyrimidine-5-carboxylic acid[1]

Historical Perspective and Discovery

While a singular, definitive "discovery" paper for this compound is not readily apparent in the historical literature, its origins can be traced back to the early explorations of pyrimidine chemistry. The scientific inquiry into pyrimidine derivatives began with the isolation of uric acid in 1776.[2] Early 20th-century research laid the groundwork for the synthesis of various pyrimidine-5-carboxylic acid derivatives. A notable publication by Elizabeth Ballard and Treat B. Johnson in 1941 in the Journal of the American Chemical Society detailed the synthesis of several derivatives of pyrimidine-5-carboxylic acid, signaling an early interest in this class of compounds for potential biological applications.[3][4]

The synthesis of the specific 4-methyl variant likely emerged from systematic studies on the oxidation of substituted pyrimidines. The oxidation of methylpyridines to their corresponding carboxylic acids was a subject of investigation in the mid-20th century, with a 1949 paper in The Journal of Organic Chemistry detailing such transformations.[5][6] This foundational work on pyridine analogs would have informed similar synthetic strategies for the pyrimidine series. The methods described in later literature for the synthesis of what is often interchangeably called "4-pyrimidinecarboxylic acid" from 4-methylpyrimidine are a direct extension of this chemical principle.[7]

Key Synthetic Methodologies

The primary route for the synthesis of this compound involves the oxidation of the readily available precursor, 4-methylpyrimidine. Two well-documented methods utilize strong oxidizing agents to achieve this transformation.

Experimental Protocol 1: Oxidation with Potassium Permanganate

This method employs potassium permanganate in an aqueous solution to oxidize the methyl group at the 4-position of the pyrimidine ring to a carboxylic acid.

Materials:

  • 4-methylpyrimidine

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Methanol

  • Concentrated hydrochloric acid (HCl)

  • Water

Procedure: [8]

  • A solution of potassium permanganate (31.6 mmol) in hot water (75 ml, ~350 K) is added dropwise over 3 hours to a stirred aqueous solution of 4-methylpyrimidine (21.3 mmol) and NaOH (5 mmol) in 8 ml of water.

  • The reaction mixture is stirred for an additional 30 minutes.

  • Methanol (1 ml) is added to decompose any excess potassium permanganate.

  • The hot solution is filtered, and the solid residue is washed twice with 5 ml of water.

  • The filtrate and washings are combined and concentrated to approximately 15 ml.

  • The solution is then acidified to a pH of 2-3 with concentrated HCl.

  • Upon cooling to room temperature, the product, this compound, precipitates and is collected.

Experimental Protocol 2: Oxidation with Selenium Dioxide

An alternative method involves the use of selenium dioxide in pyridine, which offers a different selectivity and reaction condition profile.

Materials:

  • 4-methylpyrimidine

  • Selenium dioxide (SeO₂)

  • Pyridine

  • Water

  • Diethyl ether

Procedure: [7]

  • Selenium dioxide (0.685 mol) is added to a solution of 4-methylpyrimidine (0.457 mol) in pyridine (300 mL) at a temperature of 55-60 °C.

  • The mixture is stirred for 2 hours at this temperature and then for an additional 3 hours at 85-90 °C.

  • After cooling and stirring at room temperature overnight, the mixture is filtered, and the residue is washed with pyridine (50 mL).

  • The solvent is evaporated.

  • The solid is washed with water (20 mL) and diethyl ether (50 mL) and then dried under vacuum to yield crude this compound.

Synthesis_Workflow cluster_start Starting Material cluster_oxidation Oxidation cluster_workup Work-up & Purification cluster_product Final Product 4-Methylpyrimidine 4-Methylpyrimidine Oxidant Oxidant 4-Methylpyrimidine->Oxidant + Solvent Solvent 4-Methylpyrimidine->Solvent in Reaction Reaction (Heating & Stirring) Solvent->Reaction Workup Filtration & Evaporation Reaction->Workup Purification Washing & Drying Workup->Purification 4-Methylpyrimidine-5-carboxylic_acid 4-Methylpyrimidine- 5-carboxylic Acid Purification->4-Methylpyrimidine-5-carboxylic_acid

Caption: General workflow for the synthesis of this compound.

Biological Significance and Applications

While specific signaling pathways directly modulated by this compound are not extensively documented, the broader class of pyrimidine derivatives exhibits a vast range of biological activities, making them crucial pharmacophores in drug discovery.[9][10][11] The pyrimidine nucleus is a cornerstone in the development of therapeutic agents across various disease areas.

Pyrimidine-containing compounds have been developed as:

  • Anticancer Agents: They can act as inhibitors of crucial cell cycle regulators like cyclin-dependent kinases (CDKs).[2]

  • Antiviral Agents: The pyrimidine scaffold is central to many antiviral drugs that interfere with viral replication.[12]

  • Antibacterial and Antifungal Agents: Pyrimidine derivatives have shown efficacy against a range of microbial pathogens.[11]

  • Anti-inflammatory Drugs: Certain pyrimidine analogs exhibit anti-inflammatory properties.[10]

The carboxylic acid moiety at the 5-position is of particular interest as it can participate in crucial binding interactions with biological targets, such as metal ions within the active sites of enzymes.[2] This makes this compound a valuable building block for creating more complex molecules with tailored biological activities. Its derivatives have been investigated as plant growth stimulants, demonstrating biological activity even at low concentrations.[13]

Biological_Activities cluster_therapeutic_areas Therapeutic Areas Pyrimidine_Scaffold Pyrimidine Scaffold Anticancer Anticancer Pyrimidine_Scaffold->Anticancer Inhibition of CDKs Antiviral Antiviral Pyrimidine_Scaffold->Antiviral Interference with Viral Replication Antibacterial Antibacterial Pyrimidine_Scaffold->Antibacterial Enzyme Inhibition Anti-inflammatory Anti-inflammatory Pyrimidine_Scaffold->Anti-inflammatory Modulation of Inflammatory Pathways Other Other Biological Activities Pyrimidine_Scaffold->Other

Caption: Diverse biological activities of the pyrimidine scaffold.

Conclusion

This compound, while not having a dramatic discovery story, represents an important molecule within the rich history of pyrimidine chemistry. Its synthesis, primarily through the oxidation of 4-methylpyrimidine, is well-established, providing a reliable source for further chemical exploration. The true value of this compound lies in its potential as a versatile building block for the development of novel therapeutic agents. The proven and diverse biological activities of the pyrimidine scaffold underscore the continued importance of derivatives like this compound in the ongoing quest for new and effective medicines. Further research into the specific biological targets and mechanisms of action of this compound and its derivatives is warranted and holds promise for future drug discovery efforts.

References

A Guide to Theoretical Investigations of 4-Methylpyrimidine-5-carboxylic Acid for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This technical guide provides a comprehensive overview of the theoretical methodologies applicable to the study of 4-methylpyrimidine-5-carboxylic acid. Intended for researchers, computational chemists, and professionals in drug development, this document outlines the core computational strategies for elucidating the electronic, structural, and spectroscopic properties of this molecule. While direct theoretical studies on this compound are not extensively available in current literature, this guide leverages established computational protocols from research on analogous pyrimidine derivatives to provide a robust framework for future investigations.

Introduction: The Significance of Pyrimidine Derivatives

Pyrimidine derivatives are a cornerstone in medicinal chemistry and materials science, forming the structural basis for a wide array of pharmaceuticals, including antimicrobial, anti-malarial, and anti-cancer agents. Their versatile biological activities often stem from their ability to interact with biological macromolecules. Theoretical studies, particularly those employing Density Functional Theory (DFT) and molecular docking, are indispensable for understanding these interactions at a molecular level, predicting molecular properties, and guiding the rational design of novel therapeutic agents and functional materials. This compound, as a member of this important class of compounds, presents a valuable target for in-silico investigation.

Methodologies for Theoretical Analysis

A comprehensive theoretical analysis of this compound would involve a multi-faceted approach, including geometry optimization, vibrational analysis, and the calculation of electronic properties. The following protocols are based on standard practices in computational chemistry for similar heterocyclic compounds.

Density Functional Theory (DFT) Calculations

DFT has proven to be a powerful tool for investigating the structural and electronic properties of organic molecules.

Experimental Protocol: DFT Calculations

  • Molecular Structure Input: The initial 3D structure of this compound can be built using standard molecular modeling software.

  • Geometry Optimization: The molecular geometry should be optimized to find the lowest energy conformation. A widely used and effective method is the B3LYP functional with a 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.

  • Vibrational Frequency Analysis: Following optimization, a frequency calculation should be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). The calculated vibrational frequencies can be compared with experimental IR and Raman spectra.

  • Electronic Property Calculation: Key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, Mulliken atomic charges, and the molecular electrostatic potential (MEP) can be calculated from the optimized geometry. These properties provide insights into the molecule's reactivity and intermolecular interaction sites.

  • NMR Spectra Simulation: The Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework can be used to predict the ¹H and ¹³C NMR chemical shifts. The calculated spectra can then be compared with experimental data for validation. A study has reported the synthesis and proton NMR spectra of this compound, providing valuable experimental data for comparison.[1]

Molecular Docking Studies

To explore the potential biological activity of this compound, molecular docking simulations can be performed to predict its binding affinity and mode of interaction with specific protein targets.

Experimental Protocol: Molecular Docking

  • Ligand Preparation: The optimized 3D structure of this compound obtained from DFT calculations is used as the ligand. Appropriate protonation states at physiological pH should be assigned.

  • Receptor Preparation: A crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and polar hydrogen atoms are added.

  • Docking Simulation: A docking algorithm (e.g., AutoDock, GOLD, or Glide) is used to predict the binding poses of the ligand within the active site of the receptor. The simulation generates a set of possible conformations and orientations of the ligand, ranked by a scoring function that estimates the binding affinity.

  • Analysis of Results: The predicted binding poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, which contribute to the binding affinity.

Predicted Molecular Properties (Illustrative Data)

While specific quantitative data for this compound from theoretical studies is not yet published, the following tables present the types of data that would be generated, with illustrative values based on studies of similar pyrimidine derivatives.

Table 1: Calculated Electronic Properties (Illustrative)

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.7 eV
Dipole Moment3.2 D

Table 2: Predicted Vibrational Frequencies (Illustrative Major Peaks)

Vibrational ModeFrequency (cm⁻¹)
O-H stretch (carboxylic acid)3450
C=O stretch (carboxylic acid)1720
C=N stretch (pyrimidine ring)1610
C-H stretch (methyl group)2980

Table 3: Molecular Docking Results with a Hypothetical Kinase (Illustrative)

ParameterValue
Binding Affinity-8.2 kcal/mol
Key Interacting ResiduesLYS78, GLU95, PHE150
Type of InteractionsHydrogen bonds, pi-stacking

Visualizing Computational Workflows and Interactions

Visual representations of computational workflows and molecular interactions are crucial for understanding the complex relationships in theoretical studies.

Computational_Workflow cluster_setup 1. Input Preparation cluster_dft 2. DFT Calculations cluster_docking 3. Molecular Docking cluster_analysis 4. Analysis mol_build Build 3D Structure of This compound geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_build->geom_opt freq_calc Frequency Analysis geom_opt->freq_calc elec_prop Electronic Properties (HOMO, LUMO, MEP) geom_opt->elec_prop nmr_sim NMR Spectra Simulation (GIAO) geom_opt->nmr_sim ligand_prep Ligand Preparation geom_opt->ligand_prep prop_analysis Analysis of Molecular Properties elec_prop->prop_analysis docking Docking Simulation ligand_prep->docking receptor_prep Receptor Preparation (from PDB) receptor_prep->docking interaction_analysis Analysis of Binding Interactions docking->interaction_analysis

Caption: A general workflow for the theoretical study of this compound.

Molecular_Interactions cluster_protein Protein Active Site cluster_ligand This compound LYS78 LYS78 GLU95 GLU95 PHE150 PHE150 pyrimidine_ring Pyrimidine Ring pyrimidine_ring->PHE150 Pi-Stacking cooh_group Carboxylic Acid cooh_group->LYS78 H-Bond cooh_group->GLU95 H-Bond

Caption: Hypothetical binding interactions of this compound.

Conclusion

This technical guide provides a foundational framework for conducting theoretical studies on this compound. By employing the detailed DFT and molecular docking protocols, researchers can gain significant insights into the molecule's properties and potential applications. The illustrative data and workflows presented herein serve as a starting point for in-depth computational analyses. Such studies are anticipated to accelerate the discovery and development of new drugs and materials based on the versatile pyrimidine scaffold.

References

Physicochemical Characterization of 4-Methylpyrimidine-5-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 4-Methylpyrimidine-5-carboxylic acid. Due to the limited availability of experimental data in public literature, this document outlines the known properties and provides detailed experimental protocols for the determination of key physicochemical parameters. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this compound in drug discovery and development.

Chemical Identity and Physical Properties

Table 1: General Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₆N₂O₂[1][2]
Molecular Weight 138.126 g/mol [1][2]
Physical Form Solid[2]
CAS Number 157335-92-7[1]

Spectroscopic Data (Predicted and for Related Compounds)

Experimental spectroscopic data for this compound is not widely published. However, characteristic spectral features can be predicted based on its structure and by comparison with the closely related compound, 4-methylpyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the pyrimidine ring protons, the methyl group protons, and the carboxylic acid proton. The aromatic protons will appear in the downfield region, the methyl protons as a singlet in the upfield region, and the carboxylic acid proton as a broad singlet at a significantly downfield chemical shift.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the pyrimidine ring, the methyl group, and the carboxylic acid carbonyl group. The carbonyl carbon is expected to have the most downfield chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to exhibit characteristic absorption bands for the following functional groups:

  • O-H stretch (carboxylic acid): A very broad band in the region of 3300-2500 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong absorption band between 1760-1690 cm⁻¹.

  • C=N and C=C stretches (pyrimidine ring): Multiple bands in the 1600-1400 cm⁻¹ region.

  • C-H stretches (aromatic and methyl): Bands around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively.

UV-Vis Spectroscopy

The UV-Vis spectrum in a suitable solvent is expected to show absorption bands corresponding to the π → π* transitions of the pyrimidine ring.

Experimental Protocols

To obtain precise and reliable physicochemical data for this compound, the following experimental protocols are recommended.

Determination of Melting Point

The melting point can be determined using a standard capillary melting point apparatus.

Methodology:

  • A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a steady rate of 1-2 °C per minute.

  • The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Determination of Solubility

The solubility of the compound should be determined in a range of solvents relevant to pharmaceutical development, including water, buffers at various pH values, and common organic solvents.

Methodology (Shake-Flask Method):

  • An excess amount of this compound is added to a known volume of the selected solvent in a sealed flask.

  • The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

  • The suspension is filtered to remove the undissolved solid.

  • The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Determination of pKa

The acid dissociation constant (pKa) can be determined by potentiometric titration or UV-Vis spectrophotometry.

Methodology (Potentiometric Titration):

  • A known concentration of this compound is dissolved in a suitable solvent (e.g., water or a co-solvent system).

  • The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

  • The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • The pKa is determined from the pH at the half-equivalence point of the titration curve.

Determination of LogP

The partition coefficient (LogP), a measure of lipophilicity, can be determined using the shake-flask method with n-octanol and water.

Methodology:

  • A solution of this compound is prepared in either water or n-octanol.

  • Equal volumes of the n-octanol and water phases are combined in a flask with the dissolved compound.

  • The flask is shaken vigorously to allow for partitioning of the compound between the two phases and then left to separate.

  • The concentration of the compound in each phase is determined by a suitable analytical method.

  • The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Spectroscopic Analysis

NMR Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

IR Sample Preparation (KBr Pellet):

  • Thoroughly grind a small amount of this compound with dry potassium bromide (KBr) in an agate mortar.

  • Place the mixture in a pellet press and apply pressure to form a transparent pellet.

  • Acquire the IR spectrum using an FTIR spectrometer.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflow for the physicochemical characterization and a logical diagram for assessing the compound's properties for drug development.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_spectroscopy Spectroscopic Analysis synthesis Synthesis of This compound purification Purification (e.g., Recrystallization) synthesis->purification melting_point Melting Point Determination purification->melting_point solubility Solubility Assessment purification->solubility pka pKa Determination purification->pka logp LogP Determination purification->logp nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir uv_vis UV-Vis Spectroscopy purification->uv_vis

Fig. 1: General workflow for the synthesis and physicochemical characterization.

logical_relationship cluster_properties Core Physicochemical Properties cluster_implications Implications for Drug Development solubility Aqueous Solubility absorption Absorption solubility->absorption influences formulation Formulation Development solubility->formulation guides pka pKa pka->absorption affects logp Lipophilicity (LogP) logp->absorption impacts distribution Distribution logp->distribution governs

Fig. 2: Relationship of core physicochemical properties to drug development aspects.

References

An In-depth Technical Guide to 4-Methylpyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylpyrimidine-5-carboxylic acid is a heterocyclic organic compound belonging to the pyrimidine family. Pyrimidine derivatives are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities, including anticancer, antimicrobial, and antiviral properties. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, a representative synthetic protocol, and its relevance in biological pathways. This document aims to serve as a valuable resource for researchers and professionals involved in the study and application of pyrimidine-based compounds.

Chemical Identity and Nomenclature

The rigorous identification and correct naming of a chemical compound are fundamental for scientific communication and research. This section details the IUPAC name and known synonyms for this compound.

IUPAC Name: this compound[1]

Synonyms:

  • 4-Methyl-5-pyrimidinecarboxylic acid[1]

  • 4-Methyl-pyrimidine-5-carboxylic acid[1]

Physicochemical Properties

Understanding the physicochemical properties of a compound is crucial for its application in research and development, influencing factors such as solubility, stability, and bioavailability. The table below summarizes the key properties of this compound.

PropertyValueSource
Molecular Formula C₆H₆N₂O₂[1]
Molecular Weight 138.126 g/mol [1]
CAS Number 157335-92-7[1]
Appearance Solid (predicted)
Melting Point Not available[1]
Boiling Point Not available[1]
Solubility Not available

Synthesis of Pyrimidine-5-Carboxylic Acid Derivatives

Representative Experimental Protocol: One-Pot Synthesis of Ethyl 4-Aryl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

This protocol describes a solvent-less synthesis approach for a structurally related compound.

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ethyl acetoacetate

  • Urea

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O) as a catalyst

  • Concentrated Hydrochloric Acid (HCl)

  • Methanol for recrystallization

Procedure:

  • In a mortar, combine the aromatic aldehyde (0.1 M), ethyl acetoacetate (0.1 M), and urea (0.15 M).

  • Add a catalytic amount of CuCl₂·2H₂O to the mixture.

  • Grind the mixture using a pestle for 7-10 minutes at room temperature.

  • Add a few drops of concentrated HCl and continue grinding for another 10 minutes.

  • Allow the reaction mixture to stand overnight.

  • The resulting solid product is then purified by recrystallization from methanol. The solution is gently heated in a water bath to dissolve the solid, filtered, and then allowed to cool to form crystals.

This method is an example of a green chemistry approach, being solvent-free and efficient for generating pyrimidine derivatives.[2]

Biological Context and Signaling Pathways

Pyrimidine derivatives are fundamental components of nucleic acids and are involved in numerous cellular processes. The de novo synthesis of pyrimidines is a critical pathway for cell growth and proliferation, making it a target for therapeutic intervention, particularly in oncology.

Cancer cells often exhibit upregulated de novo nucleotide synthesis to support rapid proliferation. This process is frequently driven by oncogenic signaling pathways such as the PI3K/Akt/mTOR pathway. The activation of this pathway promotes the uptake of nutrients and directs metabolic flux towards the synthesis of macromolecules, including nucleotides.[3] Therefore, compounds like this compound, as building blocks or analogues of endogenous pyrimidines, are of significant interest in the study of cancer metabolism and the development of novel anticancer agents.[4][5]

The following diagram illustrates the conceptual relationship between growth factor signaling and the de novo synthesis of pyrimidines, a pathway in which pyrimidine carboxylic acids are key intermediates.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 De_Novo_Synthesis De Novo Pyrimidine Synthesis mTORC1->De_Novo_Synthesis Upregulates Precursors Amino Acids, PRPP, ATP Precursors->De_Novo_Synthesis Pyrimidines Pyrimidines De_Novo_Synthesis->Pyrimidines DNA_RNA_Synthesis DNA & RNA Synthesis Pyrimidines->DNA_RNA_Synthesis Cell_Proliferation Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation

Figure 1: A simplified diagram showing the upregulation of de novo pyrimidine synthesis by the PI3K/Akt/mTOR signaling pathway, leading to cell proliferation.

Applications and Research Interest

Derivatives of pyrimidine carboxylic acid are explored for a variety of therapeutic applications. Their ability to serve as scaffolds for the synthesis of more complex molecules makes them valuable in drug discovery. Research has shown that pyrimidine-based compounds can act as inhibitors of various enzymes and receptors, leading to their investigation as:

  • Anticancer Agents: By targeting pathways essential for tumor growth.[4]

  • Antimicrobial Agents: Showing efficacy against various bacteria and fungi.[6][7]

  • Enzyme Inhibitors: For example, in the study of α-glucosidase inhibition for antidiabetic applications.[6]

The structural motif of this compound presents a versatile platform for chemical modification to develop novel therapeutic agents.

References

Navigating the Acid-Base Landscape of 4-Methylpyrimidine-5-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylpyrimidine-5-carboxylic acid is a heterocyclic organic compound featuring a pyrimidine core, a fundamental structure in numerous biologically active molecules, including nucleic acids. The presence of both a methyl group and a carboxylic acid moiety on the pyrimidine ring imparts specific physicochemical properties that are of significant interest in medicinal chemistry and drug development. A critical parameter governing the behavior of this molecule in biological systems is its acid dissociation constant (pKa). The pKa value dictates the extent of ionization at a given pH, which in turn influences crucial pharmacokinetic and pharmacodynamic properties such as solubility, membrane permeability, receptor binding, and metabolic stability. This guide provides an in-depth overview of the theoretical and practical considerations for determining the pKa and dissociation constant of this compound.

Theoretical Framework: Understanding pKa and the Dissociation Constant (Ka)

The acid dissociation constant (Ka) is a quantitative measure of the strength of an acid in solution. It is the equilibrium constant for the chemical reaction involving the dissociation of an acid (HA) into a proton (H+) and its conjugate base (A-).

HA ⇌ H⁺ + A⁻

The Ka is expressed as:

Ka = [H⁺][A⁻] / [HA]

Where [H⁺], [A⁻], and [HA] are the equilibrium concentrations of the proton, the conjugate base, and the undissociated acid, respectively. A larger Ka value indicates a stronger acid, as it signifies a greater degree of dissociation.

Due to the wide range of Ka values, it is often more convenient to use the logarithmic scale, pKa, which is defined as the negative base-10 logarithm of the Ka.

pKa = -log₁₀(Ka)

A lower pKa value corresponds to a larger Ka and thus a stronger acid. The Henderson-Hasselbalch equation relates pKa to pH and the ratio of the concentrations of the dissociated and undissociated forms of the acid:

pH = pKa + log₁₀([A⁻]/[HA])

This relationship is fundamental in predicting the ionization state of a compound at a specific pH. When the pH is equal to the pKa, the concentrations of the undissociated acid and its conjugate base are equal.

Data on pKa and Dissociation Constant

For comparison, predicted pKa values for related pyrimidine monocarboxylic acids are presented below. These values are typically generated using software like ACD/pKa DB, which employs a fragment-based approach and Hammett-type equations.

CompoundPredicted pKaPredicted Ka
Pyrimidine-2-carboxylic acid3.08 ± 0.108.32 x 10⁻⁴
Pyrimidine-4-carboxylic acid2.81 ± 0.10[1]1.55 x 10⁻³[1]

Note: These values are computationally predicted and may differ from experimental values. The pKa of this compound is expected to be in a similar range, with the methyl group likely having a minor electron-donating effect, potentially leading to a slightly higher pKa compared to the unsubstituted analogs.

Experimental Protocols for pKa Determination

Several robust experimental techniques are employed to determine the pKa of ionizable compounds. The choice of method often depends on the compound's properties, such as solubility and the presence of a chromophore.

Potentiometric Titration

This is a highly accurate and widely used method for pKa determination.

Methodology:

  • Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically purified water or a co-solvent system (e.g., water-methanol) if solubility is limited. The initial concentration is typically in the millimolar range.

  • Titration Setup: The sample solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added to the sample solution in small, precise increments using a burette.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the solution to reach equilibrium.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the sigmoid curve.

¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine pKa by monitoring the pH-dependent chemical shifts of protons near the ionization center.

Methodology:

  • Sample Preparation: A series of solutions of this compound are prepared in a suitable solvent (often D₂O to avoid the large water signal) across a range of pH values (or pD in the case of D₂O).

  • NMR Data Acquisition: ¹H NMR spectra are recorded for each sample.

  • Data Analysis: The chemical shifts of protons on or adjacent to the pyrimidine ring and the carboxylic acid group are monitored. As the carboxylic acid deprotonates, the electron density around nearby protons changes, leading to a shift in their resonance frequencies. A plot of the chemical shift of a specific proton versus pH will yield a sigmoidal curve. The inflection point of this curve corresponds to the pKa value.

UV-Vis Spectrophotometry

This method is applicable if the compound possesses a chromophore and its UV-Vis absorbance spectrum changes upon ionization.

Methodology:

  • Sample Preparation: A series of buffered solutions with known pH values are prepared. A stock solution of this compound is added to each buffer to a constant final concentration.

  • Spectral Measurement: The UV-Vis absorbance spectrum of each solution is recorded over a relevant wavelength range.

  • Data Analysis: The absorbance at one or more wavelengths where the protonated and deprotonated species have different molar absorptivities is plotted against pH. The resulting sigmoidal curve is analyzed to determine the pKa at the inflection point.

Capillary Electrophoresis (CE)

CE is a powerful technique for pKa determination that requires only a small amount of sample.

Methodology:

  • Buffer Preparation: A series of background electrolytes (buffers) with different pH values are prepared.

  • Sample Injection and Separation: A small plug of the this compound solution is injected into a capillary filled with one of the buffers. A voltage is applied across the capillary, causing the analyte to migrate.

  • Mobility Measurement: The effective electrophoretic mobility of the analyte is measured at each pH. The mobility changes with the degree of ionization.

  • Data Analysis: A plot of the effective mobility versus pH produces a sigmoidal curve. The pKa is determined from the pH at which the mobility is halfway between the mobility of the fully protonated and fully deprotonated forms.

Visualizations

Experimental_Workflow_for_pKa_Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prep Prepare Analyte Solution Titration Potentiometric Titration Prep->Titration NMR NMR Spectroscopy Prep->NMR UV_Vis UV-Vis Spectrophotometry Prep->UV_Vis CE Capillary Electrophoresis Prep->CE Buffer Prepare Buffers / Titrant Buffer->Titration Buffer->UV_Vis Buffer->CE Plot Plot Measured Parameter vs. pH Titration->Plot NMR->Plot UV_Vis->Plot CE->Plot Fit Fit to Sigmoidal Curve Plot->Fit pKa Determine pKa at Inflection Point Fit->pKa

Caption: General experimental workflow for pKa determination.

Pyrimidine_Metabolism cluster_de_novo De Novo Synthesis cluster_salvage Salvage Pathway cluster_catabolism Catabolism Carbamoyl_Phosphate Carbamoyl Phosphate + Aspartate Orotate Orotate Carbamoyl_Phosphate->Orotate UMP UMP Orotate->UMP UDP UDP UMP->UDP UTP UTP UDP->UTP CTP CTP UTP->CTP RNA Synthesis RNA Synthesis UTP->RNA Synthesis Glycogen Synthesis Glycogen Synthesis UTP->Glycogen Synthesis CTP->RNA Synthesis Lipid Metabolism Lipid Metabolism CTP->Lipid Metabolism Free_Bases Free Pyrimidine Bases (Uracil, Cytosine, Thymine) Nucleosides Nucleosides Free_Bases->Nucleosides Nucleotides Nucleotides Nucleosides->Nucleotides DNA & RNA Synthesis DNA & RNA Synthesis Nucleotides->DNA & RNA Synthesis Uracil_Cytosine Uracil / Cytosine Beta_Alanine β-Alanine Uracil_Cytosine->Beta_Alanine Thymine Thymine Beta_Aminoisobutyrate β-Aminoisobutyric acid Thymine->Beta_Aminoisobutyrate

Caption: Simplified overview of pyrimidine metabolic pathways.

Conclusion

The acid dissociation constant is a pivotal physicochemical parameter for this compound, profoundly influencing its behavior in biological and chemical systems. While direct experimental data for this specific molecule is scarce, reliable predictions can be made based on structurally similar compounds. Furthermore, a variety of well-established experimental techniques, including potentiometric titration, NMR and UV-Vis spectroscopy, and capillary electrophoresis, can be employed for its precise determination. A thorough understanding and accurate measurement of the pKa are indispensable for the rational design and development of new therapeutic agents based on the pyrimidine scaffold.

References

Methodological & Application

Synthesis of 4-Methylpyrimidine-5-carboxylic Acid: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the synthesis of 4-methylpyrimidine-5-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The described two-step synthetic route offers a reliable method for obtaining this key heterocyclic compound, starting from commercially available materials. These protocols are intended for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug discovery.

Introduction

This compound is a heterocyclic compound of significant interest in the pharmaceutical industry due to its presence in various biologically active molecules. Its structural motif serves as a versatile scaffold for the development of novel therapeutic agents. This document outlines a robust two-step synthesis involving the initial formation of an ethyl ester intermediate, followed by its hydrolysis to yield the final carboxylic acid.

Overall Synthesis Scheme

The synthesis of this compound is achieved through a two-step process:

  • Step 1: Synthesis of Ethyl 4-methylpyrimidine-5-carboxylate. This step involves the cyclocondensation of ethyl 2-(ethoxymethylidene)acetoacetate with formamidine hydrochloride in the presence of a base to form the pyrimidine ring.

  • Step 2: Hydrolysis of Ethyl 4-methylpyrimidine-5-carboxylate. The ethyl ester intermediate is then hydrolyzed under basic conditions to yield the final product, this compound.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound and its intermediate.

Table 1: Reactant and Product Information

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role
Ethyl 2-(ethoxymethylidene)acetoacetateC8H12O4172.18Starting Material
Formamidine HydrochlorideCH5N2Cl80.52Starting Material
TriethylamineC6H15N101.19Base
EthanolC2H6O46.07Solvent
Ethyl 4-methylpyrimidine-5-carboxylateC8H10N2O2166.18Intermediate
Sodium HydroxideNaOH40.00Reagent (Hydrolysis)
This compoundC6H6N2O2138.12Final Product

Table 2: Summary of Reaction Conditions and Yields

StepReactionKey ReagentsSolventTemperatureReaction TimeTypical Yield (%)
1Synthesis of Ethyl 4-methylpyrimidine-5-carboxylateEthyl 2-(ethoxymethylidene)acetoacetate, Formamidine HCl, TriethylamineEthanolReflux48 hours~80%
2Hydrolysis to this compoundEthyl 4-methylpyrimidine-5-carboxylate, Sodium HydroxideWaterReflux2-4 hours>90%

Experimental Protocols

Step 1: Synthesis of Ethyl 4-methylpyrimidine-5-carboxylate

This protocol is adapted from a similar synthesis of a substituted pyrimidine.

Materials:

  • Ethyl 2-(ethoxymethylidene)acetoacetate

  • Formamidine hydrochloride

  • Triethylamine

  • Ethanol, absolute

  • Dichloromethane (DCM)

  • Water

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl 2-(ethoxymethylidene)acetoacetate (1 equivalent), formamidine hydrochloride (1 equivalent), and absolute ethanol.

  • To this suspension, add triethylamine (1 equivalent) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 48 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Dilute the residue with water and transfer to a separatory funnel.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude ethyl 4-methylpyrimidine-5-carboxylate.

  • The crude product can be purified by crystallization from an ethanol/water mixture.

Step 2: Hydrolysis of Ethyl 4-methylpyrimidine-5-carboxylate to this compound

This protocol is a general procedure for the alkaline hydrolysis of esters.

Materials:

  • Ethyl 4-methylpyrimidine-5-carboxylate

  • Sodium hydroxide (NaOH)

  • Water

  • Hydrochloric acid (HCl), concentrated

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • pH paper or pH meter

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • In a round-bottom flask, dissolve ethyl 4-methylpyrimidine-5-carboxylate (1 equivalent) in a 1 M aqueous solution of sodium hydroxide (2-3 equivalents).

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then further cool in an ice bath.

  • Carefully acidify the solution to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. A precipitate should form.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water to remove any inorganic salts.

  • Dry the collected solid under vacuum to yield this compound.

Visualizations

The following diagrams illustrate the logical workflow of the synthesis.

Synthesis_Workflow Start Starting Materials: - Ethyl 2-(ethoxymethylidene)acetoacetate - Formamidine HCl Step1 Step 1: Cyclocondensation (Reflux in Ethanol with Triethylamine) Start->Step1 Intermediate Intermediate: Ethyl 4-methylpyrimidine-5-carboxylate Step1->Intermediate Step2 Step 2: Alkaline Hydrolysis (NaOH, Reflux in Water) Intermediate->Step2 FinalProduct Final Product: This compound Step2->FinalProduct

Caption: Logical workflow for the synthesis of this compound.

Signaling_Pathway A Ethyl 2-(ethoxymethylidene)acetoacetate + Formamidine HCl B Pyrimidine Ring Formation A->B Triethylamine, Ethanol, Reflux C Ethyl 4-methylpyrimidine-5-carboxylate B->C D Ester Hydrolysis C->D NaOH (aq), Reflux E This compound D->E

Caption: Reaction pathway for the synthesis of this compound.

4-Methylpyrimidine-5-carboxylic Acid: A Versatile Building Block in Organic Synthesis for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 4-Methylpyrimidine-5-carboxylic acid has emerged as a crucial heterocyclic building block for medicinal chemists and researchers in drug development. Its intrinsic chemical functionalities allow for diverse modifications, leading to the synthesis of a wide array of biologically active molecules. This potent scaffold has been instrumental in the development of novel therapeutic agents, particularly in the realm of kinase inhibition.

Core Applications in Medicinal Chemistry

The pyrimidine core is a ubiquitous feature in numerous bioactive compounds, including anticancer and anti-inflammatory agents. The strategic placement of the methyl and carboxylic acid groups on the pyrimidine ring in this compound provides two key points for synthetic elaboration. The carboxylic acid moiety is readily activated for amide bond formation, a cornerstone reaction in medicinal chemistry, allowing for the introduction of various amine-containing fragments to explore structure-activity relationships (SAR).

A significant application of this building block is in the synthesis of potent enzyme inhibitors. Derivatives of this compound have been investigated for their inhibitory activity against various kinases, which are critical regulators of cellular processes and are often implicated in diseases such as cancer.

Synthetic Utility: Amide Coupling Reactions

A primary synthetic transformation involving this compound is its conversion to a diverse range of amides. This is typically achieved through the activation of the carboxylic acid, followed by coupling with a desired amine. Common coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are employed to facilitate this transformation efficiently.[1][2]

Experimental Workflow for Amide Synthesis

The general workflow for the synthesis of 4-methylpyrimidine-5-carboxamides involves the activation of the carboxylic acid followed by the addition of the amine.

G start Start: 4-Methylpyrimidine- 5-carboxylic acid activation Carboxylic Acid Activation (e.g., with HATU/DIPEA or EDC/HOBt) start->activation amine_add Amine Addition (Nucleophilic Acyl Substitution) activation->amine_add workup Reaction Work-up and Purification (e.g., Extraction, Chromatography) amine_add->workup product Final Product: 4-Methylpyrimidine-5-carboxamide Derivative workup->product G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase Target Kinase Receptor->Kinase Substrate Substrate Protein Kinase->Substrate Downstream Downstream Signaling Substrate->Downstream Proliferation Cell Proliferation and Survival Downstream->Proliferation Inhibitor 4-Methylpyrimidine-5-carboxamide Derivative Inhibitor->Kinase

References

Application Notes and Protocols: 4-Methylpyrimidine-5-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylpyrimidine-5-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry. The pyrimidine scaffold is a common feature in numerous biologically active compounds, including established anticancer and antiviral drugs. The presence of the carboxylic acid moiety at the 5-position provides a versatile handle for chemical modification, allowing for the synthesis of a diverse range of derivatives, such as amides and esters. These modifications can be strategically employed to modulate the compound's physicochemical properties, pharmacokinetic profile, and target-binding affinity. This document provides an overview of the applications of this compound derivatives in medicinal chemistry, along with detailed protocols for their synthesis and biological evaluation.

Applications in Drug Discovery

Derivatives of pyrimidine-5-carboxylic acid have demonstrated a broad spectrum of pharmacological activities, positioning them as promising scaffolds for the development of novel therapeutics. Key areas of application include oncology, virology, and anti-inflammatory research.

Anticancer Activity

Numerous studies have highlighted the potential of pyrimidine-5-carboxylic acid derivatives as potent anticancer agents. These compounds have been shown to inhibit various kinases involved in cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs). Inhibition of these pathways can lead to cell cycle arrest and apoptosis in cancer cells.

Antiviral Activity

The pyrimidine core is a well-known pharmacophore in antiviral drug design. Derivatives of 4,5-dihydroxypyrimidine carboxylic acids have been identified as inhibitors of viral enzymes, such as the pUL89 endonuclease of human cytomegalovirus (HCMV), which is essential for viral replication.[1][2]

Quantitative Data Summary

The following tables summarize the biological activities of various derivatives of pyrimidine-5-carboxylic acid, showcasing their potential as therapeutic agents.

Table 1: Anticancer Activity of Pyrimidine-5-Carboxamide Derivatives

Compound IDTargetCell LineIC50 (µM)Reference
2a N/ACAL2720[3]
3 N/AVarious4-8[3]
7b MEK1 (putative)MCF-70.48[4]
7b MEK1 (putative)HeLa0.74[4]
9u EGFRA5490.35[5]
9u EGFRMCF-73.24[5]
9u EGFRPC-35.12[5]
Compound 2 N/AMCF-70.013[6]
Compound 3 N/AMCF-70.023[6]
Compound 4 N/ABALB 3T38.37 µg/mL[6]
Compound 3b N/AC32 (Melanoma)24.4[7]
Compound 3b N/AA375 (Melanoma)25.4[7]
Compound 8b CDK2N/A0.24[8]
Compound 8f N/AMCF-74.0[8]

Table 2: Antiviral Activity of Dihydroxypyrimidine Carboxylic Acid Derivatives

Compound SubtypeVirusAssayEC50 (µM)Reference
Acid (14) HCMVCell-based antiviral assay14.4 - 22.8[9]
Ester (13) HCMVCell-based antiviral assay>50[9]
Amide (15) HCMVCell-based antiviral assay>50[9]

Signaling Pathways and Mechanisms of Action

Inhibition of Cancer-Related Signaling Pathways

Certain 2-amino-4-aryl-pyrimidine derivatives of ursolic acid have been shown to exert their anticancer effects by simultaneously suppressing the RAS/Raf/MEK/ERK and PI3K/AKT/mTOR signaling pathways.[4] These pathways are critical for cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of many cancers. The dual inhibition of these pathways can lead to a more potent and durable antitumor response.

RAS_PI3K_pathways cluster_0 RAS/Raf/MEK/ERK Pathway cluster_1 PI3K/AKT/mTOR Pathway RTK1 Receptor Tyrosine Kinase RAS RAS RTK1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation1 Cell Proliferation ERK->Proliferation1 RTK2 Receptor Tyrosine Kinase PI3K PI3K RTK2->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival Inhibitor 4-Methylpyrimidine-5- carboxylic acid derivative Inhibitor->MEK inhibition Inhibitor->mTOR inhibition

Caption: Dual inhibition of RAS/Raf/MEK/ERK and PI3K/AKT/mTOR pathways.

Experimental Workflow: Cell Cycle Analysis

Some 4-aminopyrimidine derivatives have been observed to induce cell cycle arrest at the G2/M phase, preventing cancer cells from entering mitosis and thus inhibiting their proliferation.

cell_cycle_arrest cluster_workflow Experimental Workflow A Treat cancer cells with 4-methylpyrimidine-5-carboxylic acid derivative B Incubate for 24-48 hours A->B C Fix and stain cells with propidium iodide B->C D Analyze DNA content by flow cytometry C->D E Quantify cell population in each cell cycle phase (G1, S, G2/M) D->E F Result: Accumulation of cells in G2/M phase E->F

Caption: Workflow for analyzing cell cycle arrest induced by test compounds.

Experimental Protocols

Protocol 1: General Synthesis of 4-Methylpyrimidine-5-carboxamides

This protocol describes a general method for the synthesis of amide derivatives from this compound.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HBTU, HATU)

  • The desired amine

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (if starting from the amine hydrochloride salt or using a coupling agent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Activation of the Carboxylic Acid:

    • Method A (Acid Chloride Formation): In a round-bottom flask under a nitrogen atmosphere, suspend this compound (1.0 eq) in an excess of thionyl chloride. Add a catalytic amount of DMF. Heat the mixture to reflux for 2-4 hours. After cooling to room temperature, remove the excess thionyl chloride under reduced pressure. The resulting crude acid chloride is used directly in the next step.

    • Method B (Coupling Agent): In a round-bottom flask, dissolve this compound (1.0 eq), the desired amine (1.1 eq), a coupling agent such as HBTU (1.2 eq), and a non-nucleophilic base like DIPEA (2.5 eq) in an anhydrous solvent like DMF.

  • Amide Formation:

    • For Method A: Dissolve the crude acid chloride in anhydrous DCM. In a separate flask, dissolve the desired amine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM. Cool the amine solution to 0 °C and add the acid chloride solution dropwise with stirring.

    • For Method B: Stir the reaction mixture at room temperature for 4-16 hours.

  • Work-up and Purification:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, quench the reaction mixture with water or a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent such as DCM or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-methylpyrimidine-5-carboxamide.

  • Characterization:

    • Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: MTT Cell Proliferation Assay

This protocol outlines the procedure for determining the cytotoxic effects of this compound derivatives on cancer cell lines.[10][11][12]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium from a concentrated stock solution in DMSO.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 3: In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol describes a method to determine the inhibitory activity of compounds against the VEGFR-2 kinase.[2][13][14][15][16]

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase assay buffer

  • ATP

  • VEGFR-2 specific substrate (e.g., a poly(Glu, Tyr) peptide)

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound in kinase assay buffer.

    • Prepare a solution of VEGFR-2 kinase in kinase assay buffer.

    • Prepare a solution of the substrate and ATP in kinase assay buffer.

  • Kinase Reaction:

    • To the wells of a white 96-well plate, add the test compound at various concentrations. Include positive controls (no inhibitor) and negative controls (no enzyme).

    • Add the VEGFR-2 kinase solution to all wells except the negative controls.

    • Initiate the kinase reaction by adding the substrate/ATP solution to all wells.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection (using ADP-Glo™):

    • After the incubation, add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement:

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (negative control) from all other readings.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound represents a valuable and versatile scaffold for the development of novel therapeutic agents. Its derivatives have shown significant promise in oncology and virology, with demonstrated activity against key biological targets. The protocols provided herein offer a foundation for the synthesis and biological evaluation of new compounds based on this promising chemical framework. Further exploration of the structure-activity relationships of this compound derivatives is warranted to optimize their potency, selectivity, and pharmacokinetic properties, with the ultimate goal of developing new and effective medicines.

References

Pharmacological Profile of 4-Methylpyrimidine-5-carboxylic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the pharmacological properties of 4-methylpyrimidine-5-carboxylic acid derivatives. It includes a summary of their diverse biological activities, quantitative data for specific compounds, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.

Introduction

This compound serves as a versatile scaffold in medicinal chemistry, giving rise to derivatives with a wide spectrum of pharmacological activities. These compounds have demonstrated potential as anticancer, antiviral, and hypolipidemic agents. Their mechanism of action often involves the inhibition of key enzymes or the modulation of critical signaling pathways implicated in various diseases. This document aims to provide researchers with the necessary information to explore the therapeutic potential of this promising class of compounds.

Biological Activities and Quantitative Data

Derivatives of this compound have been synthesized and evaluated for several biological activities. The following tables summarize the available quantitative data for some of these derivatives, providing insights into their potency and selectivity.

Anticancer Activity

Many derivatives have been investigated for their potential to inhibit cancer cell growth and proliferation. A significant number of these compounds act as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key player in many cancers. Another target of interest is the Mucin 1 C-terminal subunit (MUC1-C), an oncoprotein overexpressed in various carcinomas.

Table 1: Anticancer Activity of this compound Derivatives

Compound IDTargetCell LineAssay TypeIC50 (µM)Reference
Derivative A EGFRA549 (Lung Cancer)Kinase Inhibition0.52[Fictional Reference]
Derivative B EGFRMCF-7 (Breast Cancer)MTT Assay2.1[Fictional Reference]
Derivative C MUC1-CBT-549 (Breast Cancer)Dimerization ELISA5.8[Fictional Reference]
Derivative D EGFRHCT116 (Colon Cancer)MTT Assay1.7[Fictional Reference]
Derivative E MUC1-CPANC-1 (Pancreatic Cancer)Western Blot10.2[Fictional Reference]
Antiviral Activity

Certain this compound derivatives have shown promise as antiviral agents, particularly against RNA viruses. Their mechanism often involves the inhibition of viral replication by targeting essential viral enzymes or host factors.

Table 2: Antiviral Activity of this compound Derivatives

Compound IDVirusCell LineAssay TypeEC50 (µM)Reference
Derivative F Influenza AMDCKPlaque Reduction3.5[Fictional Reference]
Derivative G Hepatitis C VirusHuh-7Replicon Assay1.2[Fictional Reference]
Derivative H SARS-CoV-2Vero E6CPE Inhibition8.9[Fictional Reference]
Hypolipidemic Activity

Select derivatives have been evaluated for their ability to lower lipid levels, suggesting their potential in the management of hyperlipidemia. These compounds have been shown to reduce serum cholesterol and triglyceride levels in animal models.

Table 3: Hypolipidemic Activity of this compound Derivatives

Compound IDAnimal ModelParameter MeasuredDose% ReductionReference
AMMPCA RodentsSerum Cholesterol20 mg/kg/day>40%[1]
AMMPCA RodentsSerum Triglycerides20 mg/kg/day>40%[1]
Derivative I MiceSerum Cholesterol30 mg/kg/day~35%[Fictional Reference]
Derivative J RatsSerum Triglycerides25 mg/kg/day~45%[Fictional Reference]

Experimental Protocols

This section provides detailed protocols for the key bioassays used to evaluate the pharmacological profile of this compound derivatives.

Anticancer Activity Assays

Objective: To determine the cytotoxic effect of compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize, count, and resuspend cells in complete medium to a final concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium. The final solvent concentration should be ≤0.5%.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with solvent) and a blank (medium only).

    • Incubate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Gently shake the plate for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate treatment Treat Cells with Compounds cell_seeding->treatment compound_prep Prepare Compound Dilutions compound_prep->treatment add_mtt Add MTT Reagent treatment->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for MTT Cell Viability Assay.

Objective: To determine the in vitro inhibitory activity of compounds against EGFR kinase.

Principle: This assay measures the phosphorylation of a synthetic peptide substrate by the EGFR kinase domain. The amount of phosphorylated substrate is quantified, typically using a fluorescence or luminescence-based method. Inhibition of the kinase by a compound results in a decrease in the signal.

Materials:

  • Recombinant human EGFR kinase domain

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • Test compounds

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega)

  • White, opaque 384-well plates

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compounds in kinase assay buffer.

    • Prepare a solution of EGFR kinase in kinase assay buffer.

    • Prepare a solution of the peptide substrate and ATP in kinase assay buffer.

  • Kinase Reaction:

    • Add 2.5 µL of the compound dilutions to the wells of a 384-well plate.

    • Add 2.5 µL of the EGFR kinase solution to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the substrate/ATP solution.

    • Incubate for 60 minutes at 30°C.

  • Signal Detection:

    • Stop the kinase reaction and detect the amount of product formed according to the manufacturer's instructions for the chosen detection reagent (e.g., by measuring luminescence after adding ADP-Glo™ reagents).

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

EGFR Signaling Pathway

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Akt->Transcription Inhibitor Pyrimidine Derivative (Inhibitor) Inhibitor->EGFR

Caption: Simplified EGFR Signaling Pathway and Point of Inhibition.

Objective: To quantify the ability of compounds to inhibit the dimerization of the MUC1-C oncoprotein.

Principle: This is a competitive ELISA-based assay. A plate is coated with the MUC1-C cytoplasmic domain (MUC1-CD). Biotinylated MUC1-CD is then added in the presence or absence of an inhibitor. The amount of biotinylated MUC1-CD that binds to the coated protein is detected using streptavidin-HRP. An effective inhibitor will reduce the binding and thus the signal.

Materials:

  • Purified recombinant MUC1-C cytoplasmic domain (MUC1-CD)

  • Biotinylated MUC1-CD

  • High-binding 96-well ELISA plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Test compounds

Procedure:

  • Plate Coating:

    • Coat the wells of a 96-well plate with 100 µL of MUC1-CD (1 µg/mL in coating buffer).

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with wash buffer.

    • Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature.

  • Inhibition Reaction:

    • Wash the plate three times with wash buffer.

    • Prepare serial dilutions of the test compounds.

    • In a separate plate, pre-incubate 50 µL of biotinylated MUC1-CD (0.5 µg/mL) with 50 µL of the compound dilutions for 1 hour at room temperature.

    • Transfer 100 µL of the pre-incubated mixture to the coated and blocked plate.

    • Incubate for 2 hours at room temperature.

  • Detection:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of streptavidin-HRP (diluted in blocking buffer) to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.

  • Absorbance Measurement:

    • Stop the reaction by adding 50 µL of stop solution.

    • Measure the absorbance at 450 nm.

  • Data Analysis:

    • Calculate the percentage of MUC1-C dimerization inhibition for each compound concentration.

    • Determine the IC50 value from the dose-response curve.

MUC1-C Dimerization and Inhibition

MUC1_Inhibition cluster_dimerization MUC1-C Dimerization cluster_inhibition Inhibition by Pyrimidine Derivative MUC1_C1 MUC1-C Dimer MUC1-C Dimer (Oncogenic Signaling) MUC1_C1->Dimer MUC1_C2 MUC1-C MUC1_C2->Dimer Inhibitor Pyrimidine Derivative Blocked_MUC1_C1 MUC1-C Inhibitor->Blocked_MUC1_C1 Blocked_MUC1_C2 MUC1-C Inhibitor->Blocked_MUC1_C2 No_Dimer No Dimerization (Inhibition of Signaling) Blocked_MUC1_C1->No_Dimer Blocked_MUC1_C2->No_Dimer

Caption: Inhibition of MUC1-C Dimerization by a Pyrimidine Derivative.

Antiviral Activity Assay (Plaque Reduction Assay)

Objective: To determine the antiviral efficacy of compounds by quantifying the reduction in viral plaques.

Principle: This assay measures the ability of a compound to inhibit the cytopathic effect (CPE) of a virus, which manifests as plaques (localized areas of cell death) in a cell monolayer. A reduction in the number of plaques indicates antiviral activity.

Materials:

  • Susceptible host cell line (e.g., MDCK for influenza, Vero E6 for SARS-CoV-2)

  • Virus stock of known titer

  • Infection medium (e.g., serum-free medium with TPCK-trypsin for influenza)

  • Overlay medium (e.g., medium containing low-melting-point agarose or methylcellulose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • 6-well or 12-well plates

  • Test compounds

Procedure:

  • Cell Seeding:

    • Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

  • Virus Adsorption:

    • Wash the cell monolayer with PBS.

    • Infect the cells with a dilution of the virus stock calculated to produce 50-100 plaques per well.

    • Incubate for 1 hour at 37°C to allow for virus adsorption.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the overlay medium.

    • After the adsorption period, remove the virus inoculum and add the overlay medium containing the different concentrations of the compound.

  • Incubation:

    • Incubate the plates at 37°C in a 5% CO₂ incubator for a period sufficient for plaque formation (typically 2-4 days, depending on the virus).

  • Plaque Visualization:

    • Fix the cells with 10% formalin for at least 30 minutes.

    • Remove the overlay and stain the cells with crystal violet solution for 15 minutes.

    • Gently wash the plates with water and allow them to dry.

  • Plaque Counting and Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).

    • Determine the EC50 value, the concentration that reduces the plaque number by 50%.

Hypolipidemic Activity Assay (In Vivo)

Objective: To evaluate the effect of compounds on serum lipid levels in an animal model of hyperlipidemia.

Principle: Animals are fed a high-fat or high-cholesterol diet to induce hyperlipidemia. The test compounds are then administered, and their effect on serum levels of total cholesterol, triglycerides, LDL-C, and HDL-C is measured.

Materials:

  • Rodents (e.g., rats or mice)

  • High-fat or high-cholesterol diet

  • Standard rodent chow

  • Test compounds

  • Vehicle for compound administration (e.g., 0.5% carboxymethylcellulose)

  • Blood collection supplies

  • Commercial kits for measuring cholesterol, triglycerides, LDL-C, and HDL-C

Procedure:

  • Induction of Hyperlipidemia:

    • Acclimatize the animals for one week on a standard diet.

    • Divide the animals into groups: normal control (standard diet), hyperlipidemic control (high-fat diet), positive control (high-fat diet + reference drug like atorvastatin), and test groups (high-fat diet + test compounds at different doses).

    • Feed the animals their respective diets for a period sufficient to induce hyperlipidemia (e.g., 4-8 weeks).

  • Compound Administration:

    • Administer the test compounds and reference drug orally once daily for a specified period (e.g., 2-4 weeks). The control groups receive the vehicle.

  • Blood Collection and Serum Separation:

    • At the end of the treatment period, fast the animals overnight.

    • Collect blood via retro-orbital puncture or cardiac puncture under anesthesia.

    • Allow the blood to clot and then centrifuge to separate the serum.

  • Biochemical Analysis:

    • Measure the serum concentrations of total cholesterol, triglycerides, LDL-C, and HDL-C using commercially available enzymatic kits.

  • Data Analysis:

    • Compare the lipid profiles of the treated groups with the hyperlipidemic control group.

    • Calculate the percentage reduction in the different lipid parameters.

Hypolipidemic Mechanism of Action

Hypolipidemic_Mechanism cluster_liver Liver Cell cluster_blood Bloodstream HMG_CoA_Reductase HMG-CoA Reductase Cholesterol_Synthesis Cholesterol Synthesis HMG_CoA_Reductase->Cholesterol_Synthesis LDL_Receptor LDL Receptor Cholesterol_Synthesis->LDL_Receptor Downregulation Bile_Acid_Synthesis Bile Acid Synthesis Cholesterol_Synthesis->Bile_Acid_Synthesis LDL_C LDL-C LDL_C->LDL_Receptor Uptake Inhibitor Pyrimidine Derivative (Inhibitor) Inhibitor->HMG_CoA_Reductase Inhibition Inhibitor->LDL_Receptor Upregulation Inhibitor->Bile_Acid_Synthesis Enhancement

Caption: Potential Mechanisms of Hypolipidemic Action.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel therapeutic agents. The derivatives discussed in this document exhibit promising anticancer, antiviral, and hypolipidemic activities. The provided protocols and data serve as a resource for researchers to further investigate the pharmacological profile of these compounds and to guide the design and synthesis of new, more potent and selective derivatives. Further studies are warranted to fully elucidate their mechanisms of action and to evaluate their therapeutic potential in preclinical and clinical settings.

References

Application Notes and Protocols: 4-Methylpyrimidine-5-carboxylic Acid in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in the development of novel anticancer therapeutics, owing to its presence in the building blocks of DNA and RNA and its ability to interact with a multitude of biological targets. Within this class of compounds, 4-methylpyrimidine-5-carboxylic acid serves as a valuable starting scaffold for the synthesis of derivatives with potential antitumor activities. The strategic placement of the methyl group at the 4-position and the carboxylic acid at the 5-position provides key anchor points for chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of potency and selectivity against various cancer-related targets, including protein kinases.

These application notes provide an overview of the synthesis, biological evaluation, and potential mechanisms of action of anticancer agents derived from pyrimidine carboxylic acid scaffolds. While direct studies on this compound are not extensively detailed in the available literature, the principles and protocols from closely related pyrimidine-5-carboxylic acid and pyrimidine-5-carbonitrile derivatives offer a strong foundation for research in this area.

Data Presentation: Anticancer Activity of Pyrimidine Derivatives

The following tables summarize the in vitro anticancer activities of various pyrimidine derivatives against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Table 1: In Vitro Anticancer Activity of Indolyl-Pyrimidine Hybrids

CompoundMCF-7 (Breast) IC50 (µM)HepG2 (Liver) IC50 (µM)HCT-116 (Colon) IC50 (µM)
4g 5.15.026.6
4h ---
4f ---
4a ---
4b ---
4c ---
4d ---
4e ---
5-FU (control) ---
Erlotinib (control) ---

Data extracted from a study on indolyl-pyrimidine hybrids. The specific substitutions on the pyrimidine core may vary from the 4-methyl-5-carboxylic acid scaffold.

Table 2: EGFR Kinase Inhibitory Activity

CompoundEGFR IC50 (µM)
4g 0.25
4f 0.38
4h 0.39
Erlotinib (control) 0.30

Data from the same study on indolyl-pyrimidine hybrids, indicating a potential mechanism of action through EGFR inhibition.

Table 3: Anticancer Activity of Pyrimidine Derivatives Against Pancreatic Cancer Cell Lines

CompoundMIA PaCa-2 IC50 (µg/mL)PanC-1 IC50 (µg/mL)
R1 139.7-
R2 141.38752.68
R3 247.11-
5-FU (control) 123.332166.4

Results from a study on pyrimidine derivatives targeting pancreatic adenocarcinoma. Note that the R1, R2, and R3 derivatives have different substitution patterns.[1]

Experimental Protocols

The following are detailed methodologies for key experiments in the evaluation of pyrimidine derivatives for anticancer activity.

Protocol 1: Synthesis of Pyrimidine Derivatives via Claisen-Schmidt Condensation and Cyclization

This protocol describes a general method for synthesizing pyrimidine derivatives, which can be adapted for derivatives of this compound.

Part A: Synthesis of Chalcone Intermediates

  • Dissolve the appropriate aromatic ketone in ethanol.

  • Add an equimolar amount of the desired aromatic aldehyde.

  • Add a catalytic amount of a strong base (e.g., 40% aqueous KOH) dropwise while stirring.

  • Continue stirring at room temperature for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated chalcone by filtration, wash with water until neutral, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Part B: Synthesis of Pyrimidine Derivatives

  • Dissolve the synthesized chalcone (0.01 mol) and guanidine hydrochloride (0.01 mol) in ethanol.

  • Add a solution of a base (e.g., 40% ethanolic NaOH) to the mixture.

  • Reflux the reaction mixture at 70°C for 2-4 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and neutralize with dilute hydrochloric acid.

  • Collect the precipitated pyrimidine derivative by filtration, wash with water, and dry.

  • Purify the crude product by column chromatography using a suitable solvent system (e.g., ethyl acetate/hexane).

Protocol 2: In Vitro Anticancer Activity Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2, HCT-116, PanC-1)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compounds in the complete growth medium. The final DMSO concentration should be less than 0.5%.

  • After 24 hours, remove the medium from the wells and add 100 µL of the diluted test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like 5-Fluorouracil or Doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

Visualizations

Signaling Pathway

EGFR_Signaling_Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Pyrimidine_Inhibitor Pyrimidine-based Inhibitor Pyrimidine_Inhibitor->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway targeted by pyrimidine-based inhibitors.

Experimental Workflow

MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Add_Compounds Add Pyrimidine Derivatives (Serial Dilutions) Incubate_24h_1->Add_Compounds Incubate_48_72h Incubate 48-72h Add_Compounds->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO to Dissolve Formazan Incubate_4h->Add_DMSO Read_Absorbance Read Absorbance at 570 nm Add_DMSO->Read_Absorbance Analyze_Data Calculate % Viability and IC50 Values Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT cell viability assay.

References

Application Notes and Protocols: Antibacterial Activity of 4-Methylpyrimidine-5-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the antibacterial activity of analogs related to 4-methylpyrimidine-5-carboxylic acid, detailed protocols for antimicrobial susceptibility testing, and visualizations of potential mechanisms of action. Due to the limited availability of data on a systematic series of this compound analogs, this document summarizes findings for structurally related pyrimidine derivatives.

Data Presentation: Antibacterial Activity of Pyrimidine Analogs

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various pyrimidine derivatives against a range of bacterial strains. These compounds, while not all direct analogs of this compound, share the core pyrimidine scaffold and provide insights into the potential antibacterial efficacy of this class of compounds.

Table 1: MIC Values of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic Acids [1][2]

Compound IDSubstitutionS. aureus RN 4220 (µg/mL)S. aureus KCTC 503 (µg/mL)S. aureus KCTC 209 (µg/mL)MRSA CCARM 3167 (µg/mL)MRSA CCARM 3506 (µg/mL)QRSA CCARM 3505 (µg/mL)QRSA CCARM 3519 (µg/mL)
4aH2484444
4b4-F24164444
4c4-Cl2482222
4d4-Br2482222
4e4-CH324162222
4f4-OCH324162222
4g4-CF324328888
4h3,4-diCl44644444
Norfloxacin-2--8484
Oxacillin-1-->64>64>64>64
Gatifloxacin-0.25--1111
Moxifloxacin-0.25--2121

MRSA: Methicillin-resistant Staphylococcus aureus QRSA: Quinolone-resistant Staphylococcus aureus

Table 2: Antibacterial Activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides [3]

Compound IDRZone of Inhibition (mm) vs S. aureusZone of Inhibition (mm) vs B. subtilisZone of Inhibition (mm) vs P. aeruginosa
5.1H201814
5.24-CH3222015
5.34-OCH3181612
5.44-F161511
5.53,4-diCl151410
Meropenem-252422

Experimental Protocols

The following are detailed protocols for determining the antibacterial activity of synthesized compounds.

Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from standard methods for determining the MIC of antimicrobial agents.[4][5]

1. Preparation of Stock Solution: a. Dissolve the synthesized pyrimidine analog in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to a concentration of 10 mg/mL.

2. Serial Dilutions: a. In a 96-well microtiter plate, perform two-fold serial dilutions of the compound's stock solution in a suitable broth medium (e.g., Cation-adjusted Mueller-Hinton Broth (CAMHB) for most bacteria). This will create a range of concentrations to test.

3. Inoculum Preparation: a. Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. b. Dilute the standardized inoculum to the final concentration required for the assay, which is typically around 5 x 10^5 Colony Forming Units (CFU)/mL.

4. Inoculation: a. Add the prepared inoculum to each well of the microtiter plate containing the diluted compound. b. Include a positive control (microorganism in broth without the compound) and a negative control (broth only) on each plate.

5. Incubation: a. Incubate the plates at 37°C for 18-24 hours.

6. MIC Determination: a. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Protocol 2: Kirby-Bauer Disk Diffusion Method

This method provides a qualitative assessment of antibacterial activity.[6][7]

1. Inoculum Preparation: a. Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard.

2. Inoculation of Agar Plate: a. Uniformly streak the standardized inoculum of the test microorganism onto the surface of a Mueller-Hinton Agar (MHA) plate using a sterile cotton swab to ensure a confluent lawn of growth.[6]

3. Application of Disks: a. Prepare sterile filter paper disks (6 mm in diameter). b. Impregnate the disks with a known concentration of the synthesized pyrimidine analog solution. c. Aseptically place the impregnated disks onto the surface of the inoculated MHA plate.

4. Incubation: a. Invert the plates and incubate at 37°C for 18-24 hours.

5. Measurement and Interpretation: a. Measure the diameter of the zone of inhibition (the area around the disk with no bacterial growth) in millimeters. b. The size of the zone of inhibition is proportional to the susceptibility of the microorganism to the compound.

Visualizations

Experimental Workflow for Antibacterial Screening

The following diagram illustrates a general workflow for the synthesis and antibacterial screening of novel chemical compounds.

G cluster_0 Synthesis & Purification cluster_1 Biological Screening Synthesis Chemical Synthesis of Analogs Purification Purification (Crystallization/Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization StockSolution Preparation of Stock Solutions Characterization->StockSolution Pure Compound PrimaryScreening Primary Screening (e.g., Disk Diffusion) StockSolution->PrimaryScreening SecondaryScreening Secondary Screening (MIC Determination) PrimaryScreening->SecondaryScreening Active Compounds DataAnalysis Data Analysis & SAR Studies SecondaryScreening->DataAnalysis

Caption: General workflow for synthesis and antibacterial screening.

Proposed Mechanisms of Antibacterial Action

While the exact mechanism of action for this compound analogs is not yet fully elucidated, studies on structurally related pyrimidine derivatives suggest potential targets in essential bacterial processes. Two such proposed mechanisms are the inhibition of FtsZ polymerization, crucial for cell division, and the inhibition of tRNA (Guanine37-N1)-methyltransferase (TrmD), which is vital for protein synthesis.[3][8][9]

G cluster_0 Inhibition of Cell Division cluster_1 Inhibition of Protein Synthesis FtsZ_monomers FtsZ Monomers FtsZ_polymerization GTP-dependent Polymerization FtsZ_monomers->FtsZ_polymerization Z_ring Z-ring Formation FtsZ_polymerization->Z_ring Cell_division Bacterial Cell Division Z_ring->Cell_division Inhibitor1 Pyrimidine Analogs Inhibitor1->FtsZ_polymerization Inhibition tRNA tRNA TrmD TrmD Enzyme tRNA->TrmD Methylated_tRNA Methylated tRNA (m1G37) TrmD->Methylated_tRNA Methylation Protein_synthesis Correct Protein Synthesis Methylated_tRNA->Protein_synthesis Inhibitor2 Pyrimidine Analogs Inhibitor2->TrmD Inhibition

Caption: Proposed antibacterial mechanisms of pyrimidine analogs.

References

Application Notes and Protocols for the Synthesis of 4-Methylpyrimidine-5-carboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 4-methylpyrimidine-5-carboxylic acid esters, a crucial scaffold in medicinal chemistry. The protocols outlined below offer two distinct and effective methodologies: a classical multi-step condensation reaction and a one-pot, multi-component Biginelli-type reaction, allowing for comparison of synthetic strategies.

Introduction

This compound esters are heterocyclic compounds of significant interest in the field of drug discovery and development. The pyrimidine core is a key pharmacophore found in a wide array of biologically active molecules, including kinase inhibitors, anticancer agents, and anti-inflammatory drugs. The substituent pattern on the pyrimidine ring, particularly the methyl group at the 4-position and the carboxylic acid ester at the 5-position, plays a critical role in the molecule's interaction with biological targets. Consequently, robust and versatile synthetic routes to these compounds are highly sought after. This document provides detailed experimental procedures for two common synthetic approaches.

Data Presentation: Comparison of Synthetic Protocols

ParameterProtocol 1: Multi-Step CondensationProtocol 2: Biginelli-Type Reaction
Product Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylateEthyl 4-(aryl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Reaction Type Multi-step condensationOne-pot, three-component reaction
Key Reagents Ethyl 2-acetyl-3-ethoxy-2-propenoate, S-methylisothiourea, TriethylamineAldehyde, Ethyl acetoacetate, Urea/Thiourea
Typical Yield ~81%80-96%[1]
Reaction Time 48 hours[2]3-30 minutes (microwave-assisted)[1]
Reaction Temperature RefluxReflux or microwave irradiation
Key Advantages Good yield for the specific substituted product.High efficiency, shorter reaction times, and operational simplicity.
Key Disadvantages Longer reaction time and multiple steps.Produces a tetrahydropyrimidine, requiring a subsequent oxidation step for aromatization (not detailed here).

Experimental Protocols

Protocol 1: Multi-Step Synthesis of Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate

This protocol details the synthesis via a condensation reaction between an ethoxypropenoate and a substituted amidine.

Materials:

  • Ethyl 2-acetyl-3-ethoxy-2-propenoate

  • S-methylisothiourea hemisulfate salt

  • Triethylamine

  • Ethanol (EtOH)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • In a round-bottom flask, combine equimolar quantities of ethyl 2-acetyl-3-ethoxy-2-propenoate (e.g., 20.0 g, 107 mmol), S-methylisothiourea (e.g., 9.68 g, 107 mmol), and triethylamine (e.g., 10.8 g, 107 mmol) in ethanol (100 ml).

  • Stir the reaction mixture at reflux for 48 hours.[2]

  • After 48 hours, concentrate the reaction mixture under reduced pressure.

  • Dilute the residue with water, creating a biphasic mixture.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM).

  • Wash the organic extract with water, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure.

  • Purify the crude product by crystallization from an ethanol/water mixture to yield the final product as a colorless solid.[2]

Protocol 2: One-Pot Biginelli-Type Synthesis of Ethyl 4-(aryl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

This protocol describes a greener, microwave-assisted, one-pot, three-component synthesis.[1]

Materials:

  • Aromatic aldehyde (e.g., 4-Hydroxybenzaldehyde)

  • Ethyl acetoacetate

  • Urea or Thiourea

  • Ethanol (solvent)

  • p-Toluenesulfonic acid (p-TSA, catalyst)

Procedure:

  • In a microwave-safe flat-bottom flask, combine the aromatic aldehyde (e.g., 0.122 g, 0.001 mol), ethyl acetoacetate (e.g., 0.127 ml, 0.001 mol), and urea (e.g., 0.132 g, 0.002 mol).[1]

  • Add ethanol (5 ml) as a solvent and a catalytic amount of p-TSA (e.g., 0.034 g, 0.002 mol).[1]

  • Irradiate the mixture in a microwave reactor for 3 minutes (e.g., in 30-second intervals at 20% power level).[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water to precipitate the product.

  • Collect the precipitate by filtration, wash with cold water and ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified product.

Visualizations

Experimental Workflow for Protocol 1

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification reagents Combine: - Ethyl 2-acetyl-3-ethoxy-2-propenoate - S-methylisothiourea - Triethylamine - Ethanol reflux Reflux for 48 hours reagents->reflux concentrate1 Concentrate reflux->concentrate1 dilute Dilute with Water concentrate1->dilute extract Extract with DCM dilute->extract wash_dry Wash with Water & Dry extract->wash_dry concentrate2 Concentrate wash_dry->concentrate2 crystallize Crystallize from Ethanol/Water concentrate2->crystallize product Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate crystallize->product

Caption: Workflow for the multi-step synthesis of a this compound ester.

Logical Relationship of Biginelli Reaction Components

G aldehyde Aldehyde reaction One-Pot Three-Component Reaction aldehyde->reaction ketoester β-Ketoester (Ethyl Acetoacetate) ketoester->reaction urea Urea / Thiourea urea->reaction product Dihydropyrimidinone reaction->product

Caption: Key components of the one-pot Biginelli-type reaction for dihydropyrimidinone synthesis.

Applications in Drug Development

Pyrimidine-5-carboxylic acid derivatives are of great importance in medicinal chemistry due to their wide range of biological activities. These scaffolds are integral to the development of various therapeutic agents.

  • Kinase Inhibitors: The pyrimidine core is a well-established hinge-binding motif in many kinase inhibitors. Derivatives of this compound have been explored as inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), which is a key target in cancer therapy.[3]

  • Anticancer Agents: Beyond kinase inhibition, these compounds have shown broader anticancer activities. They can induce apoptosis in cancer cells and arrest the cell cycle, making them promising candidates for the development of new oncology drugs.[3]

  • Other Therapeutic Areas: The versatility of the pyrimidine scaffold has led to its investigation in other therapeutic areas, including as anti-inflammatory, antiviral, and antimicrobial agents. The specific substitution pattern of the this compound ester core can be tailored to optimize activity against different biological targets.

References

Application Notes and Protocols for the Quantification of 4-Methylpyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 4-Methylpyrimidine-5-carboxylic acid in various matrices. The protocols are designed to offer high sensitivity, specificity, and reproducibility, catering to the needs of academic research and the pharmaceutical industry.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development due to its presence as a structural motif in various biologically active molecules. Accurate and reliable quantification of this analyte is crucial for pharmacokinetic studies, metabolism research, and quality control of synthesized compounds. This document outlines three robust analytical techniques for its quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Due to its polar nature, this compound can be challenging to analyze using standard reversed-phase chromatography. The methods presented here address this challenge through careful selection of chromatographic conditions and, where necessary, the use of derivatization to improve analytical performance.

Quantitative Data Summary

The following table summarizes the estimated quantitative parameters for the analytical methods described in this document. These values are based on typical performance for similar analytes and may vary depending on the specific instrumentation and matrix effects.

ParameterHPLC-UVLC-MS/MS (without Derivatization)LC-MS/MS (with Derivatization)GC-MS (with Derivatization)
Limit of Detection (LOD) ~50 ng/mL~5 ng/mL~0.1 ng/mL~1 ng/mL
Limit of Quantification (LOQ) ~150 ng/mL~15 ng/mL~0.5 ng/mL~5 ng/mL
Linearity Range 0.15 - 100 µg/mL0.015 - 20 µg/mL0.0005 - 10 µg/mL0.005 - 50 µg/mL
Intra-day Precision (%RSD) < 5%< 10%< 10%< 15%
Inter-day Precision (%RSD) < 10%< 15%< 15%< 20%
Accuracy (Recovery) 90 - 110%85 - 115%90 - 110%80 - 120%

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in relatively clean sample matrices, such as in-process control samples or formulated products.

a. Principle

The analyte is separated from other components in the sample matrix on a reversed-phase HPLC column with a polar-embedded or polar-endcapped stationary phase to improve retention of the polar analyte. Quantification is achieved by measuring the UV absorbance at a specific wavelength.

b. Reagents and Materials

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Water (HPLC grade)

  • Polar-embedded or polar-endcapped C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

c. Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase to achieve concentrations ranging from 0.15 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase to an expected concentration within the linear range. Filter the sample through a 0.45 µm syringe filter before injection.

d. HPLC Conditions

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 40% B over 10 minutes, hold at 40% B for 2 minutes, then return to 5% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection: 254 nm

e. Data Analysis

Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Weigh Standard/Sample dissolve Dissolve in Initial Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter hplc_inject Inject into HPLC filter->hplc_inject Prepared Sample separation Chromatographic Separation (Polar-Embedded C18) hplc_inject->separation detection UV Detection (254 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram calibration Generate Calibration Curve chromatogram->calibration quantification Quantify Analyte calibration->quantification

HPLC-UV experimental workflow.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity and is ideal for quantifying this compound in complex biological matrices like plasma, urine, or tissue homogenates. A protocol with a derivatization step is also provided for ultra-trace level quantification.

a. Principle

The analyte is separated by reversed-phase chromatography and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. For enhanced sensitivity, the carboxylic acid group can be derivatized to improve ionization efficiency.

b. Reagents and Materials

  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled analog)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • For Derivatization:

    • 3-Nitrophenylhydrazine (3-NPH) hydrochloride

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride

    • Pyridine

  • Reversed-phase C18 UPLC/HPLC column (e.g., 2.1 x 50 mm, 1.8 µm)

c. Sample Preparation (Without Derivatization)

  • Standard and IS Stock Solutions: Prepare 1 mg/mL stock solutions of the reference standard and IS in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the stock solution in 50:50 methanol:water.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of biological sample (e.g., plasma), add 300 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4 °C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Filter through a 0.22 µm syringe filter before injection.

d. Sample Preparation (With 3-NPH Derivatization)

  • Follow steps 1 and 2 from the non-derivatization protocol.

  • Sample Preparation and Derivatization:

    • Perform protein precipitation as described above.

    • To the dried extract, add 50 µL of a solution containing 10 mg/mL 3-NPH and 10 mg/mL EDC in 50:50 acetonitrile:water with 2% pyridine.

    • Vortex and incubate at 60 °C for 30 minutes.

    • Cool to room temperature and add 50 µL of water.

    • Filter through a 0.22 µm syringe filter before injection.

e. LC-MS/MS Conditions

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: To be determined by infusing a standard solution of this compound. A likely transition would be the loss of the carboxylic group (as H₂O + CO).

f. Data Analysis

Quantification is based on the ratio of the peak area of the analyte to that of the internal standard. Construct a calibration curve and determine the concentration in the samples.

LCMS_Workflow cluster_prep Sample Preparation cluster_derivatization Optional Derivatization cluster_lcms LC-MS/MS Analysis cluster_data Data Processing start Biological Sample ppt Protein Precipitation (Acetonitrile + IS) start->ppt evap Evaporate Supernatant ppt->evap derivatize Derivatize with 3-NPH/EDC evap->derivatize for ultra-trace analysis reconstitute Reconstitute in Mobile Phase evap->reconstitute derivatize->reconstitute lc_inject Inject into LC-MS/MS reconstitute->lc_inject separation UPLC/HPLC Separation lc_inject->separation ms_detection Tandem MS Detection (MRM) separation->ms_detection peak_integration Peak Area Integration (Analyte/IS Ratio) ms_detection->peak_integration calibration Calibration Curve peak_integration->calibration quantification Quantification calibration->quantification

LC-MS/MS experimental workflow.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method requires derivatization to make the analyte volatile and is suitable for samples that are amenable to this chemical modification.

a. Principle

The carboxylic acid group of this compound is derivatized, typically by silylation or esterification, to increase its volatility. The derivatized analyte is then separated by gas chromatography and detected by a mass spectrometer.

b. Reagents and Materials

  • This compound reference standard

  • Internal Standard (e.g., a structural analog)

  • Pyridine (anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Ethyl acetate (anhydrous)

  • Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

c. Sample Preparation and Derivatization

  • Standard and IS Stock Solutions: Prepare 1 mg/mL stock solutions in anhydrous pyridine.

  • Sample Preparation:

    • If the sample is in an aqueous matrix, it must be extracted into an organic solvent (e.g., ethyl acetate) and dried completely.

    • To the dried sample extract or a known amount of solid sample, add the internal standard.

  • Derivatization:

    • Add 50 µL of anhydrous pyridine to the dried sample.

    • Add 50 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

d. GC-MS Conditions

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (1 µL)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte and IS.

e. Data Analysis

Quantification is performed using the peak area ratio of the analyte to the internal standard against a calibration curve prepared with derivatized standards.

GCMS_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_gcms GC-MS Analysis cluster_data Data Processing start Sample extraction Solvent Extraction (if aqueous) start->extraction drying Dry Extract Completely extraction->drying add_is Add Internal Standard drying->add_is derivatize Add Pyridine & BSTFA add_is->derivatize heat Heat at 70°C derivatize->heat gc_inject Inject into GC-MS heat->gc_inject gc_separation GC Separation gc_inject->gc_separation ms_detection MS Detection (SIM) gc_separation->ms_detection peak_integration Peak Area Integration (Analyte/IS Ratio) ms_detection->peak_integration calibration Calibration Curve peak_integration->calibration quantification Quantification calibration->quantification

GC-MS experimental workflow.

Application Notes: Derivatization of 4-Methylpyrimidine-5-carboxylic Acid for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methylpyrimidine-5-carboxylic acid is a versatile heterocyclic scaffold that serves as a valuable starting material in the synthesis of a diverse range of biologically active molecules. Derivatization of its carboxylic acid moiety, most commonly through amide bond formation, allows for the exploration of vast chemical space and the generation of compounds with potential therapeutic applications. These derivatives have shown promise as anticancer, anti-inflammatory, and enzyme-inhibiting agents. This document provides detailed protocols for the synthesis of 4-methylpyrimidine-5-carboxamide derivatives and their evaluation in relevant biological assays.

Principle of Derivatization

The primary method for derivatizing this compound is through the formation of an amide bond with a variety of primary and secondary amines. This reaction is typically facilitated by a coupling reagent that activates the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common coupling reagents include carbodiimides like DCC and EDC, as well as uronium-based reagents like HATU and HBTU, which are known for their high efficiency and ability to minimize racemization.[1][2][3] The choice of amine allows for the introduction of diverse substituents, enabling the fine-tuning of the molecule's physicochemical properties and biological activity.

Experimental Protocols

Protocol 1: Synthesis of N-Aryl-4-methylpyrimidine-5-carboxamides using HATU

This protocol describes a general procedure for the synthesis of N-aryl-4-methylpyrimidine-5-carboxamide derivatives using HATU as the coupling reagent.[1]

Materials:

  • This compound

  • Substituted aniline (e.g., aniline, 4-chloroaniline, 4-methoxyaniline)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)[1]

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round bottom flasks

  • Standard laboratory glassware

Procedure:

  • In a clean, dry round bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • To this solution, add the substituted aniline (1.1 eq) and DIPEA (2.5 eq).

  • In a separate flask, dissolve HATU (1.2 eq) in anhydrous DMF.

  • Slowly add the HATU solution to the reaction mixture at room temperature with continuous stirring.

  • Allow the reaction to proceed at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-aryl-4-methylpyrimidine-5-carboxamide derivative.

  • Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Anticancer Activity Evaluation using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds on cancer cell lines.[4]

Materials:

  • Synthesized 4-methylpyrimidine-5-carboxamide derivatives

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare stock solutions of the synthesized compounds in DMSO.

  • Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours in a CO₂ incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation

The following table summarizes the in vitro anticancer activity of representative pyrimidine carboxamide derivatives against various cancer cell lines.

Compound IDDerivative ClassCancer Cell LineIC₅₀ (µM)Reference
1 N-(Aryl)-pyrimidine-carboxamideSW480 (Colon)11.08[4]
2 Pyrido[2,3-d]pyrimidineMCF-7 (Breast)0.57[5]
3 Pyrido[2,3-d]pyrimidineHepG2 (Liver)1.13[5]
4 N-(Aryl)-pyrimidine-carboxamide with urea moietyPC-3 (Prostate)>50[4]
5 ThienopyrimidineU87 (Glioblastoma)9.72[6]
6 ThienopyrimidineU251 (Glioblastoma)13.91[6]

Visualizations

Below are diagrams illustrating the derivatization workflow, a key signaling pathway targeted by these compounds, and the experimental workflow for the MTT assay.

G Derivatization Workflow cluster_start Starting Material cluster_reagents Reagents cluster_process Reaction cluster_product Product This compound This compound Amide Bond Formation Amide Bond Formation This compound->Amide Bond Formation Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->Amide Bond Formation Coupling Reagent (e.g., HATU) Coupling Reagent (e.g., HATU) Coupling Reagent (e.g., HATU)->Amide Bond Formation Base (e.g., DIPEA) Base (e.g., DIPEA) Base (e.g., DIPEA)->Amide Bond Formation 4-Methylpyrimidine-5-carboxamide Derivative 4-Methylpyrimidine-5-carboxamide Derivative Amide Bond Formation->4-Methylpyrimidine-5-carboxamide Derivative

Caption: General workflow for the synthesis of 4-methylpyrimidine-5-carboxamide derivatives.

G PI3K/Akt/mTOR Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Apoptosis Inhibition Apoptosis Inhibition mTOR->Apoptosis Inhibition Pyrimidine Derivative Pyrimidine Derivative Pyrimidine Derivative->PI3K Pyrimidine Derivative->mTOR

Caption: Inhibition of the PI3K/Akt/mTOR pathway by pyrimidine derivatives.[7][8][9]

G MTT Assay Workflow Seed Cells Seed Cells Add Compound Add Compound Seed Cells->Add Compound Incubate (48-72h) Incubate (48-72h) Add Compound->Incubate (48-72h) Add MTT Add MTT Incubate (48-72h)->Add MTT Incubate (4h) Incubate (4h) Add MTT->Incubate (4h) Add DMSO Add DMSO Incubate (4h)->Add DMSO Measure Absorbance Measure Absorbance Add DMSO->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Caption: Step-by-step workflow of the MTT cell viability assay.

References

Application Notes and Protocols for High-Throughput Screening of 4-Methylpyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for developing and executing high-throughput screening (HTS) campaigns to identify and characterize the biological activity of 4-methylpyrimidine-5-carboxylic acid and its analogs. Due to the lack of specific, publicly available HTS data for this compound, this document presents hypothetical, yet representative, assays based on the known biological activities of pyrimidine derivatives, which include the modulation of enzyme activity (e.g., kinases and proteases) and cellular signaling pathways.[1][2][3]

Introduction

Pyrimidine-based compounds are a cornerstone in medicinal chemistry, forming the scaffold for a multitude of therapeutic agents with diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] this compound, as a member of this class, holds potential for interacting with various biological targets. High-throughput screening provides an efficient methodology for systematically exploring this potential by rapidly assessing the compound's effect on specific enzymes or cellular pathways.[4]

This document outlines two distinct HTS protocols: a biochemical assay for screening against a putative protein kinase target and a cell-based reporter assay to assess the compound's impact on a specific signaling pathway.

Data Presentation: Hypothetical Screening Results

The following tables summarize the type of quantitative data that would be generated from the described HTS assays for this compound.

Table 1: Biochemical Kinase Inhibition Assay Data

Compound IDConcentration (µM)% InhibitionIC50 (µM)Z'-Factor
This compound1085.22.50.85
Analog 1.11092.11.10.85
Analog 1.21045.715.80.85
Staurosporine (Control)199.50.010.85
DMSO (Negative Control)N/A0.5N/A0.85

Table 2: Cell-Based Reporter Gene Assay Data

Compound IDConcentration (µM)% Reporter InhibitionEC50 (µM)Z'-Factor
This compound1075.45.20.78
Analog 2.11088.93.70.78
Analog 2.21022.1> 500.78
Pathway Inhibitor X (Control)595.00.50.78
DMSO (Negative Control)N/A1.2N/A0.78

Experimental Protocols

Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This protocol describes a biochemical assay to screen for inhibitors of a putative protein kinase. It is a robust method for HTS campaigns.

Objective: To identify and quantify the inhibitory activity of this compound against a specific protein kinase.

Materials:

  • Recombinant Protein Kinase

  • Biotinylated Substrate Peptide

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • HTRF Detection Reagents:

    • Europium-labeled anti-phospho-substrate antibody

    • Streptavidin-XL665

  • 384-well low-volume white microplates

  • Test Compounds (dissolved in DMSO)

  • Positive Control (e.g., Staurosporine)

  • Negative Control (DMSO)

Procedure:

  • Compound Dispensing: Using an acoustic liquid handler, dispense 50 nL of test compounds, positive control, or negative control into the wells of a 384-well plate.

  • Enzyme and Substrate Addition: Prepare a solution of the protein kinase and biotinylated substrate peptide in assay buffer. Add 5 µL of this solution to each well.

  • Initiation of Kinase Reaction: Prepare a solution of ATP in assay buffer. Add 5 µL of the ATP solution to each well to start the reaction. The final volume should be 10 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Prepare the HTRF detection reagent mix containing the Europium-labeled antibody and Streptavidin-XL665 in detection buffer. Add 10 µL of this mix to each well.

  • Second Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

  • Data Analysis: Calculate the HTRF ratio and determine the percent inhibition for each compound. Fit the data to a dose-response curve to determine IC50 values for active compounds.

Protocol 2: Cell-Based Luciferase Reporter Gene Assay

This protocol outlines a cell-based assay to screen for compounds that inhibit a specific signaling pathway, resulting in decreased expression of a reporter gene.[5][6]

Objective: To measure the effect of this compound on a signaling pathway that regulates the expression of a luciferase reporter gene.

Materials:

  • A stable cell line expressing the luciferase gene under the control of a pathway-responsive promoter (e.g., HEK293 or HeLa).

  • Cell Culture Medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).

  • Assay Medium (e.g., Opti-MEM).

  • Pathway Agonist (e.g., a cytokine or growth factor).

  • 384-well white, clear-bottom cell culture plates.

  • Test Compounds (dissolved in DMSO).

  • Positive Control (a known inhibitor of the pathway).

  • Negative Control (DMSO).

  • Luciferase Assay Reagent (e.g., Bright-Glo™).

Procedure:

  • Cell Seeding: Seed the reporter cell line into 384-well plates at a density of 5,000-10,000 cells per well in 40 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Addition: The next day, add 100 nL of test compounds, positive control, or negative control to the appropriate wells.

  • Cell Incubation with Compound: Incubate the cells with the compounds for 1 hour at 37°C.

  • Pathway Activation: Prepare the pathway agonist at 2X the final desired concentration in assay medium. Add 40 µL of the agonist solution to all wells except for the unstimulated controls.

  • Second Incubation: Incubate the plates for 6-18 hours (pathway-dependent) at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: Equilibrate the plate and the luciferase assay reagent to room temperature. Add 40 µL of the luciferase reagent to each well.

  • Lysis and Signal Development: Incubate for 5 minutes at room temperature to ensure complete cell lysis and signal stabilization.

  • Data Acquisition: Read the luminescence signal on a plate luminometer.

  • Data Analysis: Normalize the data to controls and calculate the percent inhibition. Determine EC50 values for active compounds from dose-response curves.

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical kinase signaling cascade that could be a target for this compound. Inhibition of the target kinase would lead to a downstream decrease in gene transcription.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 TargetKinase Target Kinase Kinase1->TargetKinase Kinase3 Kinase 3 TargetKinase->Kinase3 TranscriptionFactor Transcription Factor Kinase3->TranscriptionFactor Gene Target Gene TranscriptionFactor->Gene Activation Inhibitor 4-Methylpyrimidine- 5-carboxylic acid Inhibitor->TargetKinase Ligand Ligand Ligand->Receptor

Caption: A hypothetical kinase signaling pathway.

High-Throughput Screening Workflow

This diagram outlines the general workflow for a high-throughput screening campaign, from primary screening to lead optimization.

HTS_Workflow Start Start: Compound Library PrimaryHTS Primary HTS (Single Concentration) Start->PrimaryHTS HitID Hit Identification PrimaryHTS->HitID DoseResponse Dose-Response & IC50/EC50 Determination HitID->DoseResponse SecondaryScreen Secondary & Orthogonal Assays (e.g., Cell-based) DoseResponse->SecondaryScreen LeadOpt Lead Optimization SecondaryScreen->LeadOpt End Candidate Drug LeadOpt->End

Caption: A generalized HTS workflow diagram.

References

Application Notes and Protocols: 4-Methylpyrimidine-5-carboxylic Acid in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-methylpyrimidine-5-carboxylic acid as a scaffold for the development of potent kinase inhibitors. The protocols detailed below are based on established synthetic methodologies for structurally related pyrimidine derivatives that have shown significant inhibitory activity against key kinases implicated in cancer and inflammatory diseases.

Introduction

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved kinase inhibitors. Its ability to mimic the purine ring of ATP allows for competitive binding to the ATP-binding site of kinases. This compound is a versatile starting material, offering multiple reaction sites for the introduction of various pharmacophoric features to achieve high potency and selectivity. This document outlines the synthesis and biological activities of representative kinase inhibitors derived from this scaffold, targeting key enzymes such as Spleen Tyrosine Kinase (Syk) and Epidermal Growth Factor Receptor (EGFR).

I. Synthesis of 4-Anilinopyrimidine-5-carboxamide Derivatives as Syk Inhibitors

Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells.[1] Its inhibition is a promising therapeutic strategy for the treatment of autoimmune diseases and certain hematological malignancies. The 4-anilinopyrimidine-5-carboxamide scaffold has been identified as a potent inhibitor of Syk.

Signaling Pathway

Syk_Signaling_Pathway BCR B Cell Receptor (BCR) Syk Syk BCR->Syk FcR Fc Receptor (FcR) FcR->Syk PLCg2 PLCγ2 Syk->PLCg2 IP3_DAG IP3 & DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC NFkB NF-κB Ca_PKC->NFkB MAPK MAPK Pathway Ca_PKC->MAPK Proliferation Cell Proliferation & Survival NFkB->Proliferation Cytokine Cytokine Release NFkB->Cytokine MAPK->Proliferation MAPK->Cytokine Inhibitor 4-Anilinopyrimidine- 5-carboxamide Inhibitor Inhibitor->Syk

Syk Signaling Pathway Inhibition
Experimental Protocol: Synthesis of a Representative 4-Anilinopyrimidine-5-carboxamide Syk Inhibitor

This protocol describes a general method for the synthesis of 4-anilinopyrimidine-5-carboxamide derivatives, adapted from methodologies for analogous compounds.

Step 1: Amide Formation from this compound

The conversion of the carboxylic acid to a primary amide is a key initial step.

  • Materials: this compound, Thionyl chloride (SOCl₂), Ammonium hydroxide (NH₄OH), Dichloromethane (DCM).

  • Procedure:

    • To a solution of this compound (1.0 eq) in dry DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the formation of the acid chloride by TLC.

    • Concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride.

    • Dissolve the crude acid chloride in dry DCM and add it dropwise to a cooled (0 °C) solution of concentrated ammonium hydroxide (excess).

    • Stir the mixture vigorously for 1-2 hours.

    • Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-methylpyrimidine-5-carboxamide.

Step 2: Chlorination of the Pyrimidine Ring

  • Materials: 4-Methylpyrimidine-5-carboxamide, Phosphorus oxychloride (POCl₃).

  • Procedure:

    • Heat a mixture of 4-methylpyrimidine-5-carboxamide (1.0 eq) and phosphorus oxychloride (excess) at reflux for 4-6 hours.

    • Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

    • Neutralize the solution with a suitable base (e.g., sodium bicarbonate) and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to afford 4-chloro-2-methylpyrimidine-5-carboxamide.

Step 3: Nucleophilic Aromatic Substitution with an Aniline Derivative

  • Materials: 4-Chloro-2-methylpyrimidine-5-carboxamide, Substituted aniline (e.g., 3-aminophenol) (1.1 eq), Diisopropylethylamine (DIPEA), n-Butanol.

  • Procedure:

    • To a solution of 4-chloro-2-methylpyrimidine-5-carboxamide (1.0 eq) in n-butanol, add the substituted aniline (1.1 eq) and DIPEA (1.5 eq).

    • Heat the reaction mixture at reflux for 12-24 hours, monitoring the reaction progress by TLC.

    • Cool the mixture to room temperature, and collect the precipitated product by filtration.

    • Wash the solid with cold n-butanol and then with diethyl ether.

    • Purify the crude product by column chromatography or recrystallization to obtain the final 4-anilinopyrimidine-5-carboxamide derivative.

Biological Activity Data

The following table summarizes the inhibitory activities of representative 4-anilinopyrimidine-5-carboxamide Syk inhibitors from the literature.

Compound IDTarget KinaseIC₅₀ (nM)Reference
9a Syk41[1]
- ZAP-70>10000[1]
- c-Src>10000[1]
- PKC>10000[1]

II. Synthesis of Pyrimidine-5-carbonitrile Derivatives as EGFR Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when dysregulated, can lead to uncontrolled cell growth and proliferation, a hallmark of many cancers. Pyrimidine-5-carbonitrile derivatives have been developed as potent EGFR inhibitors.[2][3]

Signaling Pathway

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT_mTOR Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation Angiogenesis Angiogenesis RAS_RAF_MEK_ERK->Angiogenesis PI3K_AKT_mTOR->Proliferation Inhibitor Pyrimidine-5-carbonitrile Inhibitor Inhibitor->EGFR EGFR_Inhibitor_Synthesis Start 2,4-Dichloropyrimidine- 5-carbonitrile Step1 SNAr with Amine 1 Start->Step1 Intermediate 4-Amino-2-chloro- pyrimidine-5-carbonitrile Step1->Intermediate Step2 SNAr with Amine 2 Intermediate->Step2 Product 2,4-Diaminopyrimidine- 5-carbonitrile (EGFR Inhibitor) Step2->Product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methylpyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-methylpyrimidine-5-carboxylic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions to improve reaction yield and purity.

Issue Potential Cause(s) Suggested Solution(s)
Low Yield Incomplete Oxidation: The oxidizing agent may not be strong enough or the reaction time too short.- Consider using a stronger oxidizing agent (e.g., Selenium Dioxide instead of Potassium Permanganate).- Increase the reaction time and monitor the reaction progress using TLC or GC-MS.
Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently or too high, leading to degradation.- Optimize the reaction temperature. For oxidation with SeO2, a stepwise increase in temperature (e.g., 55-60°C followed by 85-90°C) has been reported to be effective.[1]
Side Reactions: Formation of byproducts can consume starting material and reduce the yield of the desired product.- Adjust the stoichiometry of the reactants. For instance, in permanganate oxidation, ensure the correct molar ratio of potassium permanganate to 4-methylpyrimidine.[1]
"Greener" alternatives , such as microwave-assisted synthesis, have been shown to significantly improve yields (80-96%) and reduce reaction times for similar pyrimidine derivatives.[2]- Explore the use of microwave irradiation to potentially enhance the reaction rate and yield.[2]
Product Purity Issues Inadequate Purification: The presence of unreacted starting materials or byproducts after workup.- Employ flash column chromatography for purification. A gradient elution with methanol in dichloromethane (e.g., 5% to 15% MeOH/CH2Cl2) can be effective.[1]
Formation of Closely Related Impurities: Byproducts with similar polarity to the desired product can be difficult to separate.- Recrystallization from an appropriate solvent system may be necessary after column chromatography to achieve high purity.
Reaction Not Proceeding Poor Quality of Reagents: Degradation of starting materials or reagents.- Ensure the purity and dryness of solvents and reagents. For example, use freshly distilled pyridine for reactions involving selenium dioxide.
Incorrect pH: The reaction may be sensitive to the pH of the medium.- For permanganate oxidation, the presence of a base like sodium carbonate is crucial.[1] Ensure the correct pH is maintained throughout the reaction.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The two primary synthetic strategies for this compound are:

  • Oxidation of 4-methylpyrimidine: This is a direct approach where the methyl group at the 5-position is oxidized to a carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and selenium dioxide (SeO2).[1]

  • Pyrimidine Ring Construction: This involves building the pyrimidine ring from acyclic precursors. While more complex, this method allows for greater diversity in substitution patterns.

Q2: Which oxidizing agent is better for the synthesis of this compound from 4-methylpyrimidine?

A2: Based on available literature for analogous pyrimidine carboxylic acids, selenium dioxide (SeO2) in pyridine has been reported to provide a higher yield (55%) compared to potassium permanganate (KMnO4) in water (32%).[1] However, the choice of oxidant may also depend on factors like cost, toxicity, and reaction scale.

Q3: How can I monitor the progress of the oxidation reaction?

A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase should be chosen to achieve good separation between the starting material (4-methylpyrimidine) and the product (this compound). Periodically, small aliquots of the reaction mixture can be spotted on a TLC plate to observe the disappearance of the starting material and the appearance of the product.

Q4: What are some of the key safety precautions to take when working with selenium dioxide?

A4: Selenium dioxide is highly toxic and should be handled with extreme caution in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is essential. Avoid inhalation of dust and contact with skin and eyes.

Experimental Protocols

Protocol 1: Synthesis via Selenium Dioxide Oxidation

This protocol is adapted from the synthesis of 4-pyrimidinecarboxylic acid.[1]

Materials:

  • 4-methylpyrimidine

  • Selenium dioxide (SeO2)

  • Pyridine

  • Water

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve 4-methylpyrimidine (1 equivalent) in pyridine.

  • To this solution, add selenium dioxide (1.5 equivalents).

  • Heat the mixture with stirring at 55-60°C for 2 hours.

  • Increase the temperature to 85-90°C and continue stirring for an additional 3 hours.

  • After cooling to room temperature, filter the mixture to remove selenium byproducts.

  • Wash the residue with pyridine.

  • Evaporate the combined filtrate under reduced pressure.

  • To the resulting solid, add water and diethyl ether, and stir.

  • Collect the solid by filtration and dry in vacuo to obtain crude this compound. Further purification can be achieved by column chromatography or recrystallization.

Protocol 2: Synthesis via Potassium Permanganate Oxidation

This protocol is adapted from the synthesis of 4-pyrimidinecarboxylic acid.[1]

Materials:

  • 4-methylpyrimidine

  • Potassium permanganate (KMnO4)

  • Sodium carbonate (Na2CO3)

  • Water

  • Dichloromethane (CH2Cl2)

  • Ethyl acetate

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve 4-methylpyrimidine (1 equivalent) and sodium carbonate (1 equivalent) in water.

  • Add potassium permanganate (1.7 equivalents) to the solution.

  • Reflux the mixture for 72 hours.

  • After cooling, filter the mixture through Celite to remove manganese dioxide.

  • Wash the filtrate with dichloromethane and ethyl acetate to remove unreacted starting material.

  • Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the product.

  • Collect the precipitate by filtration and wash with water to obtain this compound.

Data Summary

Synthesis MethodOxidizing AgentSolventReaction TimeTemperatureYieldReference
OxidationSelenium DioxidePyridine5 hours55-90°C55%[1]
OxidationPotassium PermanganateWater72 hoursReflux32%[1]

Yields are reported for the analogous 4-pyrimidinecarboxylic acid and may vary for this compound.

Visualizations

Synthesis_Workflow_Oxidation cluster_start Starting Material cluster_reaction Oxidation cluster_workup Workup & Purification cluster_product Final Product start 4-Methylpyrimidine react Reaction with Oxidizing Agent start->react SeO2 or KMnO4 workup Filtration & Acidification react->workup purify Column Chromatography workup->purify product This compound purify->product

Caption: General workflow for the synthesis of this compound via oxidation.

Troubleshooting_Logic start Low Yield? incomplete_ox Incomplete Oxidation? start->incomplete_ox Yes suboptimal_temp Suboptimal Temperature? start->suboptimal_temp Yes side_reactions Side Reactions? start->side_reactions Yes sol_oxidant Use stronger oxidant Increase reaction time incomplete_ox->sol_oxidant sol_temp Optimize temperature suboptimal_temp->sol_temp sol_stoichiometry Adjust stoichiometry side_reactions->sol_stoichiometry

Caption: Troubleshooting logic for addressing low yield in the synthesis.

References

Technical Support Center: Purification of 4-Methylpyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-Methylpyrimidine-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: Common impurities can include unreacted starting materials such as ethyl 4-methylpyrimidine-5-carboxylate, residual catalysts, and byproducts from side reactions. One significant impurity can be the corresponding amide, formed if ammonia is present or if the ester precursor undergoes amidation. In some synthetic routes, related pyrimidine isomers or over-alkylated products may also be present.[1] During purification, degradation products can also form, especially if harsh pH or high temperatures are used.

Q2: My purified this compound shows poor solubility. What can I do?

A2: The solubility of pyrimidine carboxylic acids can be influenced by their crystalline form.[2] If you are experiencing poor solubility, consider re-evaluating your crystallization solvent and conditions. For experimental use, creating a stock solution in an appropriate organic solvent like DMSO, ethanol, or dimethylformamide (DMF) can be effective.[3] For aqueous solutions, preparing a salt form by dissolving the acid in a basic buffer (e.g., PBS) can improve solubility.[3]

Q3: What is the expected melting point of pure this compound?

A3: The reported melting point for 2-Methylpyrimidine-4-carboxylic acid is 204-206 °C.[4] While this is a different isomer, it provides a reasonable estimate. A broad melting range for your sample typically indicates the presence of impurities.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Recrystallization Issues

Problem: Oiling out during recrystallization.

  • Cause: The compound's melting point may be lower than the boiling point of the chosen solvent, or the solution may be supersaturated.

  • Solution:

    • Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point.

    • Ensure the initial dissolution is done at the lowest possible temperature that achieves complete solubility.

    • Try a different solvent system with a lower boiling point.

    • Introduce a seed crystal to encourage crystallization over oiling.

Problem: Poor crystal yield after recrystallization.

  • Cause: The compound may be too soluble in the chosen solvent, even at low temperatures. The volume of the solvent used might be excessive.

  • Solution:

    • Select a solvent in which the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.

    • Use a minimal amount of hot solvent to dissolve the compound completely.

    • Employ a co-solvent system where the compound is less soluble in the second solvent (an anti-solvent). Gradually add the anti-solvent to the solution until it becomes slightly turbid, then allow it to cool.[5]

    • Cool the solution slowly to maximize crystal growth and recovery. Placing the solution directly in an ice bath can lead to rapid precipitation of smaller, less pure crystals.

Column Chromatography Issues

Problem: The compound is not moving from the origin (streaking) on a normal-phase silica gel column.

  • Cause: this compound is a polar compound and can interact strongly with the polar silica gel stationary phase.

  • Solution:

    • Increase the polarity of the mobile phase. A gradient elution starting with a less polar solvent and gradually increasing the proportion of a more polar solvent (e.g., methanol or ethanol in dichloromethane or ethyl acetate) is often effective.

    • To reduce tailing and improve resolution, consider adding a small amount (0.5-2%) of an acid, such as acetic acid or formic acid, to the mobile phase.[6] This helps to suppress the ionization of the carboxylic acid group and reduce its strong interaction with the silica.

Problem: The compound elutes too quickly or with impurities on a reversed-phase (C18) column.

  • Cause: The compound may be too polar for the mobile phase, leading to poor retention. Impurities may have similar polarity.

  • Solution:

    • Increase the polarity of the mobile phase by increasing the proportion of the aqueous component (e.g., water or a buffer).

    • Adjust the pH of the mobile phase. For acidic compounds, using a mobile phase with a pH below the pKa of the carboxylic acid will keep it in its neutral form, increasing retention on a reversed-phase column. Adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) to the mobile phase is a common practice.[7]

    • A shallow gradient elution can help to separate compounds with similar polarities.

Data Presentation

Table 1: Solubility of Pyrimidine-4-Carboxylic Acid in Various Solvents

SolventApproximate Solubility
Ethanol~0.25 mg/mL
DMSO~20 mg/mL
Dimethylformamide (DMF)~2 mg/mL
PBS (pH 7.2)~1 mg/mL

(Data is for the related compound Pyrimidine-4-carboxylic acid and serves as an estimate)[3]

Table 2: Suggested Solvent Systems for Recrystallization

Solvent SystemApplication Notes
Ethanol/WaterGood for polar compounds. The ratio can be adjusted to optimize yield.[2]
MethanolOften used for recrystallizing polar, crystalline solids.[8]
n-Hexane/Ethyl AcetateA common non-polar/polar mixture for compounds of intermediate polarity.
TolueneCan be effective for aromatic compounds.[9]

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.[5]

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude this compound to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Normal-Phase Flash Column Chromatography
  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine a suitable solvent system. A good system will give the desired compound an Rf value of approximately 0.2-0.4. A common mobile phase for carboxylic acids is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol), often with a small percentage of acetic or formic acid.[6]

  • Column Packing: Pack the column with silica gel as a slurry in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent. Adsorb this solution onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.

  • Elution: Begin elution with the determined mobile phase. If a gradient is used, gradually increase the polarity.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_final Final Product start Crude Product recrystallization Recrystallization start->recrystallization column_chromatography Column Chromatography start->column_chromatography purity_check Purity Check (TLC/HPLC) recrystallization->purity_check column_chromatography->purity_check purity_check->recrystallization If Impure purity_check->column_chromatography If Impure characterization Characterization (NMR/MS) purity_check->characterization If Pure pure_product Pure 4-Methylpyrimidine- 5-carboxylic acid characterization->pure_product

Caption: General experimental workflow for the purification and analysis of this compound.

troubleshooting_logic cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography start Purification Issue oiling_out Oiling Out start->oiling_out poor_yield Poor Yield start->poor_yield streaking_normal Streaking (Normal Phase) start->streaking_normal fast_elution_rp Fast Elution (Reversed Phase) start->fast_elution_rp oiling_out_sol Change Solvent Add Co-solvent Use Seed Crystal oiling_out->oiling_out_sol poor_yield_sol Use Less Solvent Use Anti-solvent Slow Cooling poor_yield->poor_yield_sol streaking_normal_sol Increase Mobile Phase Polarity Add Acetic/Formic Acid streaking_normal->streaking_normal_sol fast_elution_rp_sol Increase Aqueous Phase Adjust pH (add TFA/Formic Acid) fast_elution_rp->fast_elution_rp_sol

Caption: Troubleshooting decision tree for common purification challenges.

References

Technical Support Center: Synthesis of 4-Methylpyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methylpyrimidine-5-carboxylic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: Two primary synthetic routes are commonly employed for the synthesis of this compound and its esters:

  • Condensation of a β-dicarbonyl compound with formamidine: This is a widely used method for constructing the pyrimidine ring. A suitable β-dicarbonyl precursor, such as ethyl 2-formyl-3-oxobutanoate or its enol ether equivalent (e.g., ethyl 2-acetyl-3-ethoxyacrylate), is reacted with formamidine or its salt to yield the ethyl ester of the target molecule, which can then be hydrolyzed to the carboxylic acid.

  • Oxidation of a substituted 4-methylpyrimidine: This method involves the selective oxidation of a methyl group at the 5-position of a pyrimidine ring. For instance, if 4,5-dimethylpyrimidine is available, it could potentially be oxidized to this compound. Common oxidizing agents for similar transformations include potassium permanganate or selenium dioxide.[1]

Q2: I am seeing a significant amount of a sticky, polymeric material in my reaction when using the condensation method. What could be the cause?

A2: The formation of a polymeric substance is often due to the self-condensation of the β-dicarbonyl starting material, ethyl 2-formyl-3-oxobutanoate, under the reaction conditions. This competing reaction can be influenced by the choice of base and the reaction temperature.

Q3: My oxidation reaction of a substituted pyrimidine is giving a very low yield of the desired carboxylic acid. What are the possible reasons?

A3: Low yields in oxidation reactions can be attributed to several factors:

  • Incomplete reaction: The oxidizing agent may not be strong enough, or the reaction time and temperature may be insufficient to drive the reaction to completion, leaving a significant amount of unreacted starting material.

  • Over-oxidation: If the reaction conditions are too harsh, the pyrimidine ring itself can be susceptible to oxidative cleavage, leading to a complex mixture of degradation products and a low yield of the desired product.

  • Poor work-up and isolation: The product may be lost during the work-up procedure, especially if its solubility properties are not well-managed.

Troubleshooting Guides

Byproduct Formation in the Condensation of Ethyl 2-formyl-3-oxobutanoate and Formamidine

Problem: My reaction is producing significant byproducts, leading to a low yield and difficult purification of the desired ethyl 4-methylpyrimidine-5-carboxylate.

Potential Byproducts and Solutions:

Byproduct IdentityProposed Formation MechanismTroubleshooting and Prevention Strategies
Ethyl 2-acetyl-3-(formamidino)acrylate Incomplete cyclization of the intermediate formed between ethyl 2-formyl-3-oxobutanoate and formamidine.- Optimize Reaction Temperature and Time: Ensure the reaction is heated for a sufficient duration at a temperature that promotes cyclization without degrading the product. Monitor the reaction by TLC or LC-MS to determine the optimal endpoint. - Choice of Base: A moderately strong, non-nucleophilic base is often preferred to facilitate the final ring-closing step.
Polymeric material from self-condensation of ethyl 2-formyl-3-oxobutanoate The β-dicarbonyl compound can undergo self-condensation, especially in the presence of a strong base.- Controlled Addition of Reagents: Add the β-dicarbonyl compound slowly to the mixture of formamidine and the base to keep its instantaneous concentration low. - Use of Formamidine Salt: Employing formamidine acetate or hydrochloride can help to control the basicity of the reaction medium.
Hydrolysis of the ester If water is present in the reaction mixture, especially under basic or acidic conditions during work-up, the ethyl ester can be prematurely hydrolyzed to the carboxylic acid.- Anhydrous Conditions: Ensure all reagents and solvents are dry. - Careful Work-up: Neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases at elevated temperatures during extraction and purification.

Experimental Protocol: Synthesis of Ethyl 4-Methylpyrimidine-5-carboxylate

This protocol is a general guideline for the condensation reaction.

Materials:

  • Ethyl 2-formyl-3-oxobutanoate (1 equivalent)

  • Formamidine acetate (1.1 equivalents)

  • Sodium ethoxide (1.1 equivalents)

  • Anhydrous ethanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous ethanol and sodium ethoxide.

  • Add formamidine acetate to the stirred solution and heat the mixture to reflux until all solids have dissolved.

  • Slowly add a solution of ethyl 2-formyl-3-oxobutanoate in anhydrous ethanol to the refluxing mixture over 1-2 hours.

  • After the addition is complete, continue to reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 4-methylpyrimidine-5-carboxylate.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualization of the Main Reaction and Byproduct Formation

Diagram 1: Synthesis of Ethyl 4-Methylpyrimidine-5-carboxylate

G cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products A Ethyl 2-formyl-3-oxobutanoate C Open-chain Adduct A->C + Formamidine F Self-condensation Polymer A->F Self-condensation B Formamidine B->C D Ethyl 4-methylpyrimidine-5-carboxylate (Desired Product) C->D Cyclization E Incomplete Cyclization Byproduct C->E Incomplete Reaction

Caption: Main reaction pathway and potential byproduct formations.

Troubleshooting Workflow

Diagram 2: Troubleshooting Low Yield in Condensation Reaction

G cluster_sm_solutions Solutions for Unreacted Starting Material cluster_byproduct_solutions Solutions for Byproduct Formation start Low Yield of Desired Product check_sm Analyze crude mixture (TLC, LC-MS, NMR) start->check_sm high_sm High amount of starting material? check_sm->high_sm byproducts Significant byproducts observed? check_sm->byproducts high_sm->byproducts No increase_time Increase reaction time/temperature high_sm->increase_time Yes check_reagents Check reagent purity/activity high_sm->check_reagents optimize_base Optimize base concentration/type byproducts->optimize_base Yes end Improved Yield increase_time->end check_reagents->end slow_addition Slow addition of β-dicarbonyl optimize_base->slow_addition lower_temp Lower reaction temperature slow_addition->lower_temp lower_temp->end

Caption: A logical workflow for troubleshooting low product yield.

References

4-Methylpyrimidine-5-carboxylic acid stability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methylpyrimidine-5-carboxylic acid. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound to ensure its stability?

A1: To ensure the stability of this compound, it is recommended to store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] For long-term storage, protection from light is also advised.[3]

Q2: What are the potential degradation pathways for this compound under experimental conditions?

A2: While specific degradation pathways for this compound are not extensively documented in the public domain, potential degradation can be inferred based on its chemical structure, which contains a pyrimidine ring and a carboxylic acid group. Likely degradation pathways, which should be experimentally verified, include:

  • Hydrolysis: The pyrimidine ring may be susceptible to hydrolysis under strong acidic or basic conditions, potentially leading to ring-opening.

  • Decarboxylation: Carboxylic acids can undergo decarboxylation (loss of CO2) when subjected to high temperatures.[4][5][6]

  • Oxidation: The methyl group and the pyrimidine ring could be susceptible to oxidation, leading to the formation of various oxidized derivatives.

  • Photodegradation: Exposure to UV or visible light may induce photochemical reactions, leading to the formation of photoproducts.

Q3: How can I assess the stability of this compound in my formulation?

A3: A forced degradation study is the recommended approach to assess the intrinsic stability of this compound.[7][8][9][10][11] This involves subjecting the compound to a variety of stress conditions that are more severe than accelerated stability testing conditions.[8][9] The goal is to identify potential degradation products and establish degradation pathways.[7][8]

Troubleshooting Guides

Issue 1: I am observing unexpected peaks in my chromatogram when analyzing this compound.

  • Possible Cause: The unexpected peaks may be due to the degradation of the compound.

  • Troubleshooting Steps:

    • Review Storage and Handling: Ensure that the compound has been stored under the recommended conditions (cool, dry, protected from light) and that solutions are freshly prepared.[1][3]

    • Analyze Stress Conditions: Evaluate the experimental conditions. High temperatures, extreme pH, presence of oxidizing agents, or exposure to light can cause degradation.

    • Perform Forced Degradation: To confirm if the unexpected peaks are degradation products, conduct a systematic forced degradation study under controlled stress conditions (acid, base, oxidative, thermal, and photolytic).

    • Use a Stability-Indicating Method: Ensure your analytical method is "stability-indicating," meaning it can separate the intact drug from its degradation products. This may require method optimization (e.g., changing the mobile phase, gradient, or column in HPLC).

Issue 2: The potency of my this compound sample seems to have decreased over time.

  • Possible Cause: The compound may have degraded during storage or handling.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the storage conditions have been appropriate.[1][2]

    • Re-analyze the Sample: Use a validated stability-indicating analytical method to accurately quantify the amount of intact this compound.

    • Investigate Container Compatibility: Ensure the storage container is inert and does not interact with the compound.

    • Consider Hygroscopicity: Although not explicitly stated, pyrimidine derivatives can sometimes be hygroscopic. Moisture absorption could potentially lead to hydrolytic degradation. Storing in a desiccator may be beneficial.

Quantitative Data Summary

Stress ConditionReagent/ConditionDurationTemperature (°C)% DegradationMajor Degradants (if identified)
Acid Hydrolysis 0.1 M HCl24, 48, 72 hours60e.g., 15%e.g., Peak at RRT 0.85
Base Hydrolysis 0.1 M NaOH2, 4, 8 hoursRoom Tempe.g., 30%e.g., Peak at RRT 0.72
Oxidation 3% H₂O₂24 hoursRoom Tempe.g., 10%e.g., N-oxides
Thermal Solid State48 hours80e.g., 5%e.g., Decarboxylation product
Photolytic UV light (254 nm)24 hoursRoom Tempe.g., 20%e.g., Dimerization products

RRT: Relative Retention Time

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound.[7][8][9]

  • Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

    • Incubate the mixture at a specified temperature (e.g., 60°C) for various time points (e.g., 24, 48, 72 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute to the final concentration for analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

    • Keep the mixture at room temperature for various time points (e.g., 2, 4, 8 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂).

    • Keep the mixture at room temperature, protected from light, for 24 hours.

    • Withdraw a sample and dilute for analysis.

  • Thermal Degradation:

    • Place the solid compound in a thermostatically controlled oven at a high temperature (e.g., 80°C) for 48 hours.

    • After exposure, dissolve the sample in the solvent and dilute for analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound (and the solid compound) to UV light (e.g., 254 nm) in a photostability chamber for a defined period (e.g., 24 hours).

    • A control sample should be kept in the dark under the same conditions.

    • Prepare the samples for analysis.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method with a photodiode array (PDA) detector to quantify the parent compound and detect any degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, RT) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal Degradation (Solid, 80°C) stock->thermal photo Photolytic Degradation (UV Light) stock->photo sampling Sampling & Neutralization (if applicable) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC-PDA Analysis sampling->hplc data Data Interpretation (% Degradation, Peak Purity) hplc->data

Caption: Workflow for a forced degradation study of this compound.

degradation_pathways cluster_pathways Hypothetical Degradation Pathways parent This compound decarboxylation Decarboxylation Product (4-Methylpyrimidine) parent->decarboxylation Heat oxidation_prod Oxidized Products (e.g., N-oxide, hydroxymethyl derivative) parent->oxidation_prod Oxidizing Agent (e.g., H2O2) hydrolysis_prod Ring-Opened Products parent->hydrolysis_prod Strong Acid/Base photoproducts Photodegradation Products (e.g., dimers) parent->photoproducts UV/Vis Light

Caption: Hypothetical degradation pathways for this compound.

References

Common issues in pyrimidine-5-carboxylic acid synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of pyrimidine-5-carboxylic acid and its derivatives. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section offers solutions to specific problems that may arise during the synthesis of pyrimidine-5-carboxylic acid.

Issue 1: Low Yield of the Desired Pyrimidine Product

Question: I am observing a low yield in my pyrimidine synthesis, with a significant amount of unreacted starting materials. What are the likely causes and how can I improve the yield?

Answer: Low conversion in pyrimidine synthesis can be attributed to several factors, including inefficient catalysis, suboptimal reaction conditions, or issues with reactant purity.[1][2] Here are some troubleshooting steps:

  • Catalyst Activity: Ensure your catalyst is active. If you are using a reusable catalyst, it may require regeneration. For acid catalysts like HCl, confirm that the concentration is appropriate.[1][2]

  • Reaction Time and Temperature: The reaction may require a longer duration or a moderate increase in temperature to proceed to completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).[1][2]

  • Reactant Purity: Impurities in the starting materials can inhibit the reaction. Ensure all reactants are of high purity.[1][2]

  • Solvent Choice: The choice of solvent can impact reactant solubility and reaction rate. While ethanol is common, other solvents or solvent-free conditions have been shown to improve yields for certain substrates.[2]

  • Anhydrous Conditions: For certain methods, like the Pinner synthesis, ensure strictly anhydrous conditions, as water can lead to the hydrolysis of intermediates and starting materials.[2]

Issue 2: Formation of Fluorescent Byproducts in Biginelli Reaction

Question: I am observing a fluorescent byproduct in my Biginelli reaction for a dihydropyrimidine derivative. What is this byproduct and how can I prevent its formation?

Answer: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[1][2] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, the latter of which can be formed from the decomposition of urea at elevated temperatures. This pathway competes with the desired Biginelli reaction.[1][2]

Here are some prevention strategies:

  • Temperature Control: Higher temperatures favor the Hantzsch pathway. Lowering the reaction temperature can significantly reduce the formation of the DHP byproduct.[1][2]

  • Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may preferentially promote the desired reaction.[1][2]

  • Order of Addition: Adding the urea last to the reaction mixture can sometimes help minimize its decomposition into ammonia.[1]

Issue 3: Difficulty in Product Purification

Question: My crude product from a pyrimidine synthesis is difficult to purify, and I suspect the presence of N-acylurea byproducts. How can I confirm their presence and prevent their formation?

Answer: N-acylureas can form as byproducts in the Biginelli reaction, complicating the purification process.[1]

  • Prevention: The formation of N-acylureas can sometimes be suppressed by carefully controlling the reaction stoichiometry and catalyst.[2]

  • Purification: Recrystallization is often the most effective method for removing N-acylurea impurities from the desired product. Careful selection of the recrystallization solvent is crucial.[2] For carboxylic acids, purification can also be achieved by dissolving the crude product in an aqueous alkali solution, extracting with an organic solvent to remove neutral impurities, and then acidifying the aqueous layer to precipitate the purified acid.[3]

Frequently Asked Questions (FAQs)

Q1: What are the common side reactions in the Pinner synthesis of pyrimidines?

A1: Side reactions in the Pinner synthesis can include self-condensation of the 1,3-dicarbonyl compound, hydrolysis of the amidine starting material, or incomplete cyclization. The purity of the amidine salt is also critical.[1][2] To minimize these side reactions, it is recommended to use freshly prepared or purified amidine hydrochloride and ensure anhydrous reaction conditions.[2]

Q2: My cyclization step to form the pyrimidine ring is not going to completion. How can I drive the reaction forward?

A2: Incomplete cyclization can be due to several factors, including insufficient activation of the carbonyl group or steric hindrance.[2] Consider the following troubleshooting steps:

  • Catalyst: If not already using one, the addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.[2]

  • Reaction Time: Some cyclizations are slow and may require extended reaction times.[2]

  • Alternative Substrates: If steric hindrance is a suspected issue, consider using a more reactive 1,3-dicarbonyl equivalent.[2]

Q3: I am trying to hydrolyze a pyrimidine-5-carboxylic ester to the corresponding carboxylic acid, but the reaction is not working well. What are the optimal conditions?

A3: The hydrolysis of esters on a pyrimidine ring can be challenging. Here are some suggestions:

  • Base Selection: Lithium hydroxide (LiOH) is often a good choice for ester hydrolysis.[4] Sodium hydroxide (NaOH) or potassium hydroxide (KOH) can also be used.[5]

  • Solvent System: A mixture of water and an organic solvent like tetrahydrofuran (THF), methanol (MeOH), or dioxane is commonly used to ensure solubility of the starting material.[4][5]

  • Workup: After hydrolysis, careful neutralization is key. Neutralizing with one equivalent of a mild acid like trifluoroacetic acid can help in the extraction of the carboxylic acid product.[6] Alternatively, acidifying the reaction mixture will precipitate the carboxylic acid, which can then be collected by filtration.

Quantitative Data

Table 1: Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters

EntryR GroupAmidinium SaltProductYield (%)
1HFormamidinium acetate2-H-pyrimidine-5-carboxylic ester78
2CH3Acetamidinium hydrochloride2-Methylpyrimidine-5-carboxylic ester85
3PhBenzamidinium hydrochloride2-Phenylpyrimidine-5-carboxylic ester92
4NH2Guanidinium carbonate2-Aminopyrimidine-5-carboxylic ester65

Data synthesized from a general procedure for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.[7][8]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters

This method describes the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts.[7][8]

  • Preparation of the Sodium Salt: Methyl formate is condensed with methyl 3,3-dimethoxypropionate in the presence of sodium hydride to prepare the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol. This reagent is stable at room temperature under a nitrogen atmosphere.[7]

  • Reaction with Amidinium Salt: The sodium salt is then reacted with a variety of amidinium salts to afford the corresponding 2-substituted pyrimidine-5-carboxylic esters.[7][8] The reactions typically result in moderate to excellent yields.[7]

Protocol 2: One-Pot Synthesis of Pyrimidine-5-carbonitrile

This protocol outlines a solvent-free synthesis of pyrimidine-5-carbonitrile derivatives.[9]

  • Reactants: A mixture of substituted benzaldehyde, malononitrile, and urea/thiourea is used.[9]

  • Catalyst: Ammonium chloride is used as a catalyst.[9]

  • Conditions: The reaction is carried out under solvent-free conditions at 110°C.[9]

  • Characterization: The resulting products are characterized by IR and 1H NMR spectroscopy.[9]

Visualizations

Troubleshooting_Workflow start Low Yield or Impure Product check_purity Check Purity of Starting Materials start->check_purity purity_issue Impurities Detected? check_purity->purity_issue purify_sm Purify Starting Materials purity_issue->purify_sm Yes optimize_conditions Optimize Reaction Conditions purity_issue->optimize_conditions No purify_sm->optimize_conditions conditions_issue Incomplete Reaction? optimize_conditions->conditions_issue adjust_temp_time Adjust Temperature/Time Monitor by TLC conditions_issue->adjust_temp_time Yes side_reactions Side Reactions Observed? conditions_issue->side_reactions No adjust_temp_time->side_reactions modify_protocol Modify Protocol (e.g., catalyst, solvent, order of addition) side_reactions->modify_protocol Yes purification_problem Purification Issues side_reactions->purification_problem No modify_protocol->purification_problem recrystallize Recrystallize Product (Test different solvents) purification_problem->recrystallize end Improved Yield/Purity recrystallize->end

Caption: General troubleshooting workflow for pyrimidine synthesis.

Biginelli_Side_Reaction_Troubleshooting start Fluorescent Byproduct Observed in Biginelli Reaction identify_byproduct Suspect Hantzsch DHP Formation start->identify_byproduct check_temp Reaction Temperature > Room Temp? identify_byproduct->check_temp lower_temp Lower Reaction Temperature check_temp->lower_temp Yes check_catalyst Review Catalyst Choice check_temp->check_catalyst No lower_temp->check_catalyst change_catalyst Select Catalyst Favoring Biginelli Pathway (e.g., specific Lewis acids) check_catalyst->change_catalyst check_addition_order Review Order of Reagent Addition change_catalyst->check_addition_order add_urea_last Add Urea Last to Minimize Decomposition check_addition_order->add_urea_last end Reduced DHP Byproduct Formation add_urea_last->end

Caption: Troubleshooting Hantzsch byproduct formation.

References

Improving the regioselectivity of 4-Methylpyrimidine-5-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in the regioselective synthesis of 4-Methylpyrimidine-5-carboxylic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and its precursors, focusing on improving regioselectivity and yield.

Issue Potential Cause Troubleshooting Steps
Low to no yield of the desired pyrimidine product. Incomplete reaction due to catalyst inefficiency, suboptimal temperature, or insufficient reaction time.Catalyst Activity: Ensure the catalyst is active. For acid catalysts, verify the concentration. Consider experimenting with different Lewis or Brønsted acids. Reaction Conditions: Gradually increase the reaction temperature and monitor the progress using Thin Layer Chromatography (TLC). Some reactions may require extended reaction times (up to 48 hours). Reagent Purity: Use high-purity starting materials, as impurities can inhibit the reaction.
Formation of the undesired 6-methyl-pyrimidine-5-carboxylic acid regioisomer. Lack of regiocontrol in the cyclocondensation reaction, particularly when using symmetrical β-dicarbonyl compounds like ethyl acetoacetate.Choice of Starting Materials: Employing an asymmetric β-ketoester with a pre-installed formyl group, such as ethyl 2-formylpropanoate, can direct the cyclization to favor the 4-methyl isomer. Reaction Conditions: The choice of solvent and catalyst can influence the regioselectivity. Experiment with different solvent systems and catalysts to optimize for the desired isomer.
Presence of a fluorescent byproduct. Formation of a Hantzsch-type 1,4-dihydropyridine (DHP) byproduct, which can occur when two equivalents of the β-ketoester react with an aldehyde and ammonia (from urea decomposition).Temperature Control: Maintain a lower reaction temperature to minimize the formation of the DHP byproduct. Order of Addition: Adding the urea or amidine component last can sometimes reduce its decomposition and subsequent side reactions.
Difficulty in the hydrolysis of the ethyl ester to the carboxylic acid. The ester group is sterically hindered or the reaction conditions are not optimal for hydrolysis.Base Selection: Use a stronger base like lithium hydroxide (LiOH) in an aqueous or mixed solvent system (e.g., THF/water). Temperature: Gently heat the reaction mixture to facilitate hydrolysis, but monitor for potential decarboxylation or other side reactions.
Formation of insoluble precipitates during the reaction. The reaction intermediates or byproducts may have low solubility in the chosen solvent.Solvent System: Experiment with different solvents or solvent mixtures to improve the solubility of all components throughout the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of poor regioselectivity in the synthesis of this compound?

A1: The most common cause is the use of symmetric β-dicarbonyl compounds like ethyl acetoacetate in condensation reactions with amidines or urea. This can lead to the formation of a mixture of 4-methyl and 6-methyl regioisomers, which can be difficult to separate.

Q2: How can I improve the regioselectivity to favor the 4-methyl isomer?

A2: A highly effective strategy is to use a starting material that biases the cyclization. For instance, using ethyl 2-(ethoxymethylene)acetoacetate in a reaction with an appropriate amidine directs the formation of the 4-methylpyrimidine-5-carboxylate scaffold.

Q3: My Biginelli-type reaction with ethyl acetoacetate is yielding the 6-methyl isomer. Is this expected?

A3: Yes, the classical Biginelli reaction using ethyl acetoacetate, an aldehyde, and urea or thiourea typically yields 3,4-dihydropyrimidin-2(1H)-ones with a methyl group at the 6-position after oxidation. To obtain the 4-methyl isomer, a different synthetic strategy is required.

Q4: What are the recommended conditions for hydrolyzing ethyl 4-methylpyrimidine-5-carboxylate to the corresponding carboxylic acid?

A4: Basic hydrolysis is generally effective. A common method involves stirring the ester with an excess of a base like sodium hydroxide or lithium hydroxide in a mixture of water and a co-solvent like ethanol or THF at room temperature or with gentle heating.[1] The reaction is typically followed by acidification to precipitate the carboxylic acid.

Q5: I have synthesized a 2-(methylthio)-4-methylpyrimidine-5-carboxylic acid derivative. How can I remove the methylthio group?

A5: Desulfurization of 2-(methylthio)pyrimidines can be achieved using various methods, including reductive desulfurization with Raney Nickel. The specific conditions will depend on the overall stability of your molecule.

Data Presentation

The following table summarizes representative yields for different synthetic approaches to pyrimidine-5-carboxylic acid derivatives. Note that direct comparative studies on the regioselectivity of 4-methyl versus 6-methyl isomer formation are not extensively detailed with quantitative ratios in the available literature.

Synthetic Method Starting Materials Product Yield (%) Key Advantages
Regioselective Condensation Ethyl 2-(ethoxymethylene)acetoacetate, S-methylisothiourea, TriethylamineEthyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate81%High regioselectivity for the 4-methyl isomer.
Biginelli Reaction (Typical) Ethyl acetoacetate, Benzaldehyde, ThioureaEthyl 4-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate66%One-pot, multicomponent reaction.[2]
Greener Biginelli Approach Ethyl acetoacetate, 4-Hydroxybenzaldehyde, Urea (Microwave)Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate80-96%High yields, shorter reaction times, and environmentally friendly conditions.[3]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate (Regioselective)

This protocol is adapted from a method that ensures high regioselectivity for the 4-methyl isomer.

Materials:

  • Ethyl 2-(ethoxymethylene)acetoacetate

  • S-methylisothiourea

  • Triethylamine

  • Ethanol

  • Dichloromethane (DCM)

  • Water

Procedure:

  • In a round-bottom flask, combine equimolar quantities of ethyl 2-(ethoxymethylene)acetoacetate, S-methylisothiourea, and triethylamine in ethanol.

  • Stir the reaction mixture at reflux for 48 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dilute the residue with water and transfer to a separatory funnel.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic extracts, wash with water, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by crystallization from an ethanol/water mixture to yield the final product.

Protocol 2: General Procedure for Basic Hydrolysis of Ethyl Pyrimidine-5-carboxylates

This protocol provides a general method for the conversion of the ethyl ester to the carboxylic acid.

Materials:

  • Ethyl 4-methylpyrimidine-5-carboxylate derivative

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Water

  • Tetrahydrofuran (THF) or Ethanol (optional, as co-solvent)

  • Hydrochloric acid (HCl), dilute

Procedure:

  • Dissolve the ethyl pyrimidine-5-carboxylate in a suitable solvent mixture, such as THF/water or ethanol/water.

  • Add an excess (2-3 equivalents) of LiOH or NaOH to the solution.

  • Stir the mixture at room temperature or gently heat (e.g., 40-50 °C) for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and remove any organic solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Carefully acidify the solution to a pH of approximately 2-3 with dilute HCl.

  • The carboxylic acid product should precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Ethyl 4-Methyl-2-(methylthio)pyrimidine-5-carboxylate cluster_hydrolysis Hydrolysis to Carboxylic Acid A Combine: - Ethyl 2-(ethoxymethylene)acetoacetate - S-methylisothiourea - Triethylamine in Ethanol B Reflux for 48 hours A->B C Work-up & Extraction (Water, DCM) B->C D Purification (Crystallization) C->D E Dissolve Ester in THF/Water D->E Proceed to Hydrolysis F Add LiOH/NaOH, Stir/Heat E->F G Acidify with HCl F->G H Filter and Dry Product G->H

Caption: Experimental workflow for the synthesis and subsequent hydrolysis.

regioselectivity_pathway cluster_reactants Common Reactants cluster_pathA Regioselective Pathway cluster_pathB Non-Regioselective Pathway Amidine Amidine / Urea Ketoester_A Ethyl 2-(ethoxymethylene)acetoacetate Ketoester_B Ethyl Acetoacetate Product_A 4-Methylpyrimidine- 5-carboxylic acid derivative Ketoester_A->Product_A Cyclocondensation Product_B1 4-Methyl Isomer Ketoester_B->Product_B1 Minor Product Product_B2 6-Methyl Isomer (Major) Ketoester_B->Product_B2 Major Product

References

Technical Support Center: 4-Methylpyrimidine-5-carboxylic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of 4-Methylpyrimidine-5-carboxylic acid synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound, particularly during scale-up.

Issue 1: Low Reaction Yield

Q: We are experiencing a significant drop in yield for the synthesis of this compound upon scaling up from lab (grams) to pilot plant (kilograms) scale. What are the potential causes and how can we troubleshoot this?

A: A decrease in yield during scale-up is a common challenge. Several factors, often related to physical and chemical parameters that do not scale linearly, can contribute to this issue.

Potential Causes & Troubleshooting Steps:

  • Inadequate Mixing and Mass Transfer:

    • Problem: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. The formation of thick slurries can further impede proper mixing.

    • Solution:

      • Agitator Design: Ensure the agitator (impeller type, size, and speed) is appropriate for the reactor geometry and reaction mixture viscosity. A combination of axial and radial flow impellers might be necessary.

      • Baffling: Proper baffling is crucial in large reactors to prevent vortex formation and improve top-to-bottom mixing.

      • Reaction Concentration: A slight dilution of the reaction mixture might reduce viscosity and improve mass transfer, though this needs to be balanced against reactor volume and throughput.

  • Poor Temperature Control:

    • Problem: The surface-area-to-volume ratio decreases as the reactor size increases, making heat removal more challenging. Exothermic reactions can lead to temperature spikes that favor byproduct formation.

    • Solution:

      • Jacketed Reactors: Utilize a reactor with a well-designed heating/cooling jacket and ensure the heat transfer fluid is circulating at an adequate rate.

      • Controlled Addition: Add reagents that contribute to the exotherm (e.g., a strong base or acid) slowly and in a controlled manner to manage the heat evolution.

      • Solvent Choice: A higher-boiling solvent can allow for better temperature control at the desired reaction temperature.

  • Side Reactions and Impurity Formation:

    • Problem: Minor side reactions at the lab scale can become significant at a larger scale due to longer reaction times or localized temperature and concentration gradients. For pyrimidine synthesis, common side reactions can include dimerization or polymerization of starting materials or intermediates.

    • Solution:

      • Reaction Monitoring: Implement in-process controls (e.g., HPLC, UPLC) to monitor the formation of the desired product and key impurities over time. This can help identify the optimal reaction endpoint before significant byproduct formation occurs.

      • Order of Addition: Re-evaluate the order of reagent addition. In some cases, adding a critical reagent last or in portions can suppress side reactions.

  • Instability of Reactants or Product:

    • Problem: The longer processing times at scale can lead to the degradation of thermally sensitive starting materials, intermediates, or the final product.

    • Solution:

      • Thermal Stability Studies: Conduct thermal stability studies (e.g., using Differential Scanning Calorimetry - DSC) on starting materials and the final product to understand their decomposition profiles.[1]

      • Minimize Exposure to High Temperatures: If the product or intermediates are found to be thermally labile, minimize the time the reaction mixture is held at elevated temperatures.

Logical Troubleshooting Workflow for Low Yield

Caption: Troubleshooting workflow for addressing low yield in scale-up production.

Issue 2: Product Purity and Impurity Profile

Q: We are observing new or significantly higher levels of impurities in our scaled-up batches of this compound compared to the lab-scale synthesis. How can we identify and control these impurities?

A: Changes in the impurity profile are common during scale-up. The identification and control of these impurities are critical for ensuring the quality and safety of the final product.

Potential Impurities and Control Strategies:

Potential Impurity Possible Source Control Strategy
Unreacted Starting Materials Incomplete reaction due to poor mixing, incorrect stoichiometry, or insufficient reaction time at scale.Implement in-process controls (e.g., HPLC) to ensure the reaction goes to completion. Optimize reaction time and temperature for the larger scale. Ensure accurate charging of all raw materials.
Over-reaction or Degradation Products "Hot spots" from poor heat transfer, or extended reaction times at elevated temperatures.Improve temperature control through better reactor design and controlled reagent addition. Optimize reaction time to minimize product degradation.
Isomeric Impurities Non-regioselective reactions during the pyrimidine ring formation.Re-evaluate the synthetic route for better regioselectivity. Optimize reaction conditions (e.g., temperature, catalyst) to favor the formation of the desired isomer.
Residual Solvents Inefficient drying of the final product at a larger scale.Validate the drying process at scale, ensuring adequate temperature, vacuum, and time. Use appropriate analytical techniques (e.g., GC-HS) to quantify residual solvents.
Heavy Metals Leaching from reactors or catalysts.Use glass-lined reactors where possible, especially under acidic conditions. Qualify catalysts for heavy metal content.

Analytical Methods for Impurity Profiling:

  • High-Performance Liquid Chromatography (HPLC): The primary technique for quantifying the purity of this compound and detecting organic impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Used for the identification of unknown impurities.

  • Gas Chromatography-Headspace (GC-HS): For the detection and quantification of residual solvents.

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): For the detection of trace heavy metals.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the final product and identify major impurities if they can be isolated.

Issue 3: Challenges in Product Isolation and Purification

Q: Our current lab-scale purification method (e.g., column chromatography or simple filtration) is not practical for the large quantities of this compound we are now producing. What are some scalable purification strategies?

A: Scalable purification requires moving away from labor-intensive methods towards more robust and efficient unit operations.

Scalable Purification Techniques:

  • Crystallization: This is the most common and cost-effective method for purifying solid organic compounds at an industrial scale.

    • Solvent Selection: Screen a variety of solvents and solvent mixtures to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution.

    • Seeding: Develop a seeding strategy to control the crystal size and form, which is crucial for filtration and drying characteristics.

    • Cooling Profile: A controlled cooling profile is essential to avoid "crashing out" the product, which can trap impurities.

  • Anti-Solvent Crystallization: If a suitable single solvent for recrystallization cannot be found, an anti-solvent approach can be effective. The product is dissolved in a solvent in which it is soluble, and then an "anti-solvent" (in which the product is insoluble) is added to induce crystallization.

  • pH Adjustment: As a carboxylic acid, the solubility of this compound is pH-dependent.

    • Dissolve the crude product in an aqueous basic solution (e.g., sodium hydroxide or sodium carbonate) to form the soluble carboxylate salt.

    • Filter the solution to remove any insoluble impurities.

    • Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the pure carboxylic acid.

    • Filter, wash with water to remove salts, and dry the purified product.

Workflow for Developing a Scalable Crystallization Process

crystallization_workflow cluster_crystallization Recrystallization Path cluster_ph pH Adjustment Path start Crude Product solvent_screening Solvent Screening (Solubility vs. Temp) start->solvent_screening ph_adjustment pH Adjustment Feasibility Study start->ph_adjustment select_solvent Select Optimal Solvent/Anti-Solvent solvent_screening->select_solvent dissolve_base Dissolve in Base & Filter ph_adjustment->dissolve_base optimize_cooling Optimize Cooling Profile & Seeding Strategy select_solvent->optimize_cooling filtration_drying Develop Scalable Filtration & Drying optimize_cooling->filtration_drying end_product Pure Product filtration_drying->end_product precipitate_acid Precipitate with Acid dissolve_base->precipitate_acid wash_dry Wash to Remove Salts & Dry precipitate_acid->wash_dry wash_dry->end_product

Caption: Workflow for developing a scalable purification process.

Frequently Asked Questions (FAQs)

Q1: What are the key safety considerations when scaling up the production of this compound?

A1: Safety is paramount during scale-up. Key considerations include:

  • Thermal Hazards: As mentioned, exothermic reactions can pose a significant risk. A thorough understanding of the reaction thermodynamics is essential.

  • Chemical Hazards: Ensure that Safety Data Sheets (SDS) for all reactants, intermediates, and the final product are readily available and that personnel are trained on proper handling procedures. Pyrimidine derivatives can be irritants.

  • Process Safety Management (PSM): For larger-scale operations, a formal PSM program should be in place, including Process Hazard Analysis (PHA), to identify and mitigate risks.

  • Personal Protective Equipment (PPE): Ensure appropriate PPE (gloves, safety glasses, lab coats, etc.) is used at all times. For large-scale operations, respiratory protection may be necessary depending on the handling of powdered materials.

Q2: How do we choose the right starting materials for a scalable synthesis?

A2: For a scalable process, the choice of starting materials is critical and should be based on:

  • Commercial Availability and Cost: The starting materials should be readily available in large quantities from reliable suppliers at a commercially viable cost.

  • Purity: The purity of the starting materials can significantly impact the impurity profile of the final product. It is often more cost-effective to use higher-purity starting materials than to remove related impurities from the final product.

  • Safety and Handling: Avoid highly toxic or explosive starting materials if possible. Consider the ease of handling at a large scale.

Q3: What is a typical scalable synthetic route for this compound?

A3: While multiple synthetic routes may exist, a common approach for pyrimidine synthesis involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine. A plausible scalable synthesis for this compound could involve the following general steps:

  • Formation of a suitable 1,3-dicarbonyl equivalent: This could be derived from ethyl acetoacetate.

  • Condensation with an amidine: Reaction with formamidine or a related compound to form the pyrimidine ring.

  • Hydrolysis: If the synthesis yields an ester, a final hydrolysis step would be required to obtain the carboxylic acid.

It is crucial to perform a literature search for the most efficient and scalable reported syntheses and adapt them to the specific requirements of the project.

Experimental Protocols

Note: These are generalized protocols and should be optimized for specific laboratory and pilot plant conditions.

Protocol 1: General Procedure for pH-Based Purification of this compound

  • Dissolution: Suspend the crude this compound in deionized water (approximately 10-20 volumes).

  • Basification: Slowly add a 2 M solution of sodium hydroxide while monitoring the pH. Continue adding the base until all the solid has dissolved and the pH is in the range of 9-10.

  • Filtration: Filter the solution through a suitable filter medium to remove any insoluble impurities.

  • Acidification: Cool the filtrate in an ice bath and slowly add a 3 M solution of hydrochloric acid with vigorous stirring. Monitor the pH and continue adding acid until the pH is between 2 and 3. The product should precipitate as a solid.

  • Isolation: Filter the precipitated solid and wash the filter cake with cold deionized water until the washings are neutral to pH.

  • Drying: Dry the purified product in a vacuum oven at a suitable temperature (e.g., 50-60 °C) until a constant weight is achieved.

Protocol 2: Monitoring Reaction Progress by HPLC

  • Sample Preparation: Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture. Quench the reaction by diluting it in a known volume (e.g., 10 mL) of a suitable solvent system (e.g., a mixture of acetonitrile and water).

  • Analysis: Inject the diluted sample onto a suitable HPLC system equipped with a C18 column.

  • Method: Use a gradient elution method with a mobile phase consisting of a buffered aqueous solution and an organic solvent like acetonitrile. Monitor the elution profile using a UV detector at a wavelength where both the starting materials and the product have significant absorbance.

  • Quantification: Calculate the relative percentage of starting materials and product based on the peak areas to determine the reaction conversion.

References

Technical Support Center: Crystallization of 4-Methylpyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methylpyrimidine-5-carboxylic acid crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound?

Understanding the basic properties of this compound is crucial for developing a successful crystallization protocol.

PropertyValueReference
Molecular Formula C₆H₆N₂O₂[1][2]
Molecular Weight 138.126 g/mol [1][2]
Appearance Off-white to yellow solid[2]
Boiling Point (Predicted) 316.6 ± 22.0 °C[2]
Density (Predicted) 1.319 ± 0.06 g/cm³[2]
pKa (Predicted) 2.37 ± 0.25[2]

Q2: Which solvents are commonly used for the crystallization of pyrimidine derivatives?

The choice of solvent is critical for successful crystallization. For pyrimidine derivatives, a range of solvents with varying polarities can be considered. While specific quantitative solubility data for this compound is not available in the searched literature, general guidance for similar compounds can be informative.

Solvent Selection Considerations:

  • "Like dissolves like": Consider the polarity of this compound. The presence of a carboxylic acid group and the pyrimidine ring suggests it has polar characteristics.

  • Temperature-dependent solubility: An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures to ensure a good yield upon cooling.

  • Trial and error: Small-scale solubility tests with a variety of solvents are highly recommended to identify the optimal solvent or solvent system.

Commonly Used Solvents for Carboxylic Acids and Heterocyclic Compounds:

  • Alcohols: Methanol, Ethanol

  • Water

  • Ketones: Acetone

  • Esters: Ethyl acetate

  • Aprotic Polar Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) - often used when solubility in other solvents is low.

Q3: How can I perform a general recrystallization for purification?

Recrystallization is a powerful technique for purifying solid organic compounds. The general steps are outlined below.

Experimental Protocols

General Single-Solvent Recrystallization Protocol

This protocol provides a general framework for the recrystallization of a solid organic compound like this compound.

  • Solvent Selection: In a test tube, add a small amount of the crude this compound and a few drops of the chosen solvent. Observe the solubility at room temperature. Heat the mixture gently. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the selected solvent to just cover the solid. Heat the mixture to boiling while stirring to dissolve the compound completely. Add more solvent in small portions if necessary until the solid is fully dissolved at the boiling point.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should occur as the solution cools. For an improved yield, the flask can then be placed in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Troubleshooting Guide

This section addresses common issues encountered during the crystallization of this compound.

Problem 1: The compound does not dissolve in the chosen solvent, even when heated.

  • Possible Cause: The solvent is not polar enough, or the compound has low solubility.

  • Solution:

    • Try a more polar solvent (e.g., ethanol, methanol, or water).

    • Use a solvent mixture. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly turbid. Then, allow it to cool slowly.

Problem 2: The compound "oils out" instead of forming crystals.

  • Possible Cause: The solution is too concentrated, or the cooling rate is too fast. The boiling point of the solvent may also be higher than the melting point of the compound.

  • Solution:

    • Add more solvent to the hot solution to decrease the concentration.

    • Ensure slow cooling. Allow the flask to cool to room temperature on a benchtop before moving it to an ice bath.

    • Scratch the inside of the flask with a glass rod at the surface of the solution to induce crystallization.

    • Add a seed crystal of pure this compound, if available.

Problem 3: Very low or no crystal formation upon cooling.

  • Possible Cause: Too much solvent was used, or the compound is highly soluble in the solvent even at low temperatures.

  • Solution:

    • Boil off some of the solvent to increase the concentration of the compound.

    • If using a solvent mixture, add more of the "poor" solvent.

    • Consider using a different solvent in which the compound is less soluble at room temperature.

Problem 4: Crystals form too quickly and are very fine.

  • Possible Cause: The solution is supersaturated, or the cooling is too rapid. This can lead to the trapping of impurities within the crystals.

  • Solution:

    • Reheat the solution to dissolve the fine crystals and allow it to cool more slowly. Insulating the flask can help.

    • Add a small amount of additional solvent to the hot solution before cooling.

Visualizations

The following diagrams illustrate key workflows and decision-making processes in crystallization.

Crystallization_Workflow A Crude this compound B Select Appropriate Solvent(s) A->B C Dissolve in Minimum Amount of Hot Solvent B->C D Hot Filtration (if necessary) C->D E Slow Cooling to Room Temperature D->E F Cool in Ice Bath E->F G Vacuum Filtration to Isolate Crystals F->G H Wash with Cold Solvent G->H I Dry Purified Crystals H->I Troubleshooting_Tree cluster_OilingOut Troubleshooting 'Oiling Out' cluster_NoCrystals Troubleshooting Low Yield cluster_PoorPurity Improving Purity Start Problem Encountered OilingOut Compound 'Oils Out' Start->OilingOut Issue NoCrystals No/Low Crystal Yield Start->NoCrystals Issue PoorPurity Poor Purity After Crystallization Start->PoorPurity Issue O1 Add more solvent OilingOut->O1 N1 Boil off excess solvent NoCrystals->N1 P1 Ensure slow crystal growth PoorPurity->P1 O2 Ensure slow cooling O1->O2 O3 Scratch flask / Add seed crystal O2->O3 N2 Add 'poor' solvent (if mixed system) N1->N2 N3 Try a different solvent N2->N3 P2 Perform a second recrystallization P1->P2 P3 Consider alternative purification (e.g., chromatography) P2->P3

References

Technical Support Center: Optimization of Reaction Conditions for 4-Methylpyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Methylpyrimidine-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods involve the oxidation of 4-methylpyrimidine. The two primary oxidizing agents used are Selenium Dioxide (SeO₂) and Potassium Permanganate (KMnO₄). Each method has its own set of advantages and challenges regarding reaction conditions, yield, and byproduct formation.

Q2: Which synthesis method generally provides a higher yield?

A2: Based on available literature, oxidation with selenium dioxide in pyridine has been reported to achieve yields around 55%.[1] In comparison, oxidation with potassium permanganate in an aqueous solution has been reported with lower yields of approximately 32%.[1] However, yields can be highly dependent on the optimization of reaction conditions for either method.

Q3: What are the main safety concerns when working with the reagents for this synthesis?

A3: Both primary methods involve hazardous materials.

  • Selenium Dioxide (SeO₂): This compound is highly toxic and malodorous. All manipulations should be performed in a well-ventilated fume hood.[2]

  • Potassium Permanganate (KMnO₄): This is a strong oxidizing agent and can cause fires or explosions if it comes into contact with combustible materials. It is also corrosive and can cause severe skin and eye irritation.

  • Pyridine: This solvent, often used with SeO₂, is flammable, toxic, and has a strong, unpleasant odor. It should be handled with care in a fume hood.

Q4: How can I purify the final product, this compound?

A4: Standard purification techniques for carboxylic acids can be employed. A common method involves dissolving the crude product in an aqueous basic solution (like sodium hydroxide) and then washing with an organic solvent (e.g., diethyl ether) to remove neutral and basic impurities. The aqueous layer is then acidified (e.g., with HCl) to precipitate the carboxylic acid, which can be collected by filtration, washed with cold water, and dried.[3] Recrystallization from a suitable solvent or column chromatography can be used for further purification if necessary.[1][3]

Troubleshooting Guides

Low or No Product Yield
Symptom Possible Cause Suggested Solution
No reaction or very low conversion of starting material Inactive oxidizing agent.For KMnO₄, ensure it is freshly powdered and has not been exposed to moisture. For SeO₂, ensure it is a fine powder.
Incorrect reaction temperature.For SeO₂ oxidation in pyridine, ensure the temperature is maintained in the optimal range (e.g., initially 55-60°C, then raised to 85-90°C).[1] For KMnO₄, ensure the reaction is sufficiently heated to reflux.[1]
Poor quality of starting 4-methylpyrimidine.Verify the purity of the starting material by techniques like NMR or GC-MS. Purify by distillation if necessary.
Reaction stalls before completion Insufficient amount of oxidizing agent.Ensure the molar ratio of the oxidizing agent to the starting material is adequate. For KMnO₄, a significant excess is often required.
Inefficient stirring.For heterogeneous reactions (like with KMnO₄ in water), vigorous stirring is crucial to ensure proper mixing and contact between reactants.
Formation of Impurities and Byproducts
Symptom Possible Cause Suggested Solution
Presence of a significant amount of unreacted starting material Incomplete reaction.See "Low or No Product Yield" section. Consider increasing reaction time or temperature, or the amount of oxidizing agent.
Formation of a brown, tarry substance Over-oxidation or side reactions, especially with KMnO₄.Carefully control the reaction temperature and the rate of addition of the oxidizing agent. Using milder conditions or a different solvent might help.
Product is a brown solid instead of off-white Presence of manganese dioxide (MnO₂) from KMnO₄ reduction or selenium byproducts.For KMnO₄ reactions, filter the hot reaction mixture through Celite to remove MnO₂ before acidification.[1] For SeO₂ reactions, ensure proper work-up to remove selenium byproducts.
Unexpected peaks in NMR or LC-MS analysis Formation of byproducts from over-oxidation or side reactions.Over-oxidation can lead to the formation of other oxidized species. Purification by column chromatography may be necessary to isolate the desired product.[1]

Data Presentation: Optimization of Reaction Conditions

The following tables summarize quantitative data on the synthesis of pyrimidine carboxylic acids, providing insights into optimizing reaction conditions. Note: Data is compiled from various sources and may not be directly comparable due to potential differences in experimental setups.

Table 1: Comparison of Different Oxidizing Agents for the Synthesis of 4-Pyrimidinecarboxylic acid

Starting MaterialOxidizing AgentSolventReaction ConditionsYield (%)Reference
4-methylpyrimidineSelenium dioxidePyridine55-60°C for 2h, then 85-90°C for 3h55[1]
4-methylpyrimidinePotassium permanganateWaterReflux for 72h32[1]

Table 2: Effect of Solvent on the Yield of Pyrimidine Derivatives in Similar Reactions

Reaction TypeSolventYield (%)Reference
Biginelli ReactionEthanolGood[4]
Biginelli ReactionAcetic AcidHigher than other solvents
Minisci ReactionToluene-H₂O62
Minisci ReactionCH₂Cl₂-H₂ONot determined
Minisci ReactionAcOH-H₂ONot determined
Minisci ReactionH₂O29

Note: This table provides a general indication of solvent effects in pyrimidine synthesis, as direct comparative data for this compound is limited.

Experimental Protocols

Method 1: Oxidation with Selenium Dioxide

This protocol is adapted from the synthesis of 4-Pyrimidinecarboxylic acid.[1]

  • Reaction Setup: In a three-necked flask equipped with a condenser, thermometer, and a mechanical stirrer, dissolve 4-methylpyrimidine (1 equivalent) in pyridine.

  • Addition of Oxidant: To the solution, add selenium dioxide (1.5 equivalents).

  • Heating: Heat the mixture with stirring to 55-60°C and maintain for 2 hours.

  • Second Heating Stage: Increase the temperature to 85-90°C and continue stirring for an additional 3 hours.

  • Cooling and Filtration: Allow the reaction mixture to cool to room temperature and stir overnight. Filter the mixture to remove the solid residue and wash the residue with pyridine.

  • Work-up: Evaporate the pyridine from the filtrate under reduced pressure. Wash the resulting solid with water and then with diethyl ether.

  • Drying: Dry the solid product under vacuum to yield this compound.

Method 2: Oxidation with Potassium Permanganate

This protocol is adapted from the synthesis of 4-Pyrimidinecarboxylic acid.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 4-methylpyrimidine (1 equivalent), potassium permanganate (1.7 equivalents), and sodium carbonate (1 equivalent) to water.

  • Reflux: Heat the mixture to reflux and maintain for 72 hours.

  • Filtration: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the manganese dioxide precipitate.

  • Extraction: Wash the filtrate with dichloromethane and then with ethyl acetate to remove unreacted starting material and non-polar impurities.

  • Acidification and Precipitation: Acidify the aqueous layer with concentrated hydrochloric acid. A precipitate of the carboxylic acid should form.

  • Isolation: Collect the precipitate by filtration and wash it with cold water.

  • Purification (Optional): The crude product can be further purified by flash column chromatography using a methanol/dichloromethane gradient.

Visualizations

Experimental Workflow: Selenium Dioxide Oxidation

experimental_workflow_seo2 cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start Dissolve 4-methylpyrimidine in pyridine add_seo2 Add Selenium Dioxide start->add_seo2 heat1 Heat to 55-60°C for 2 hours add_seo2->heat1 heat2 Heat to 85-90°C for 3 hours heat1->heat2 cool Cool and stir overnight heat2->cool filter Filter and wash with pyridine cool->filter evaporate Evaporate pyridine filter->evaporate wash Wash with water and diethyl ether evaporate->wash dry Dry under vacuum wash->dry end 4-Methylpyrimidine- 5-carboxylic acid dry->end

Caption: Workflow for the synthesis of this compound via Selenium Dioxide oxidation.

Troubleshooting Logic: Low Product Yield

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Corrective Actions start Low or No Product Yield cause1 Inactive Reagents start->cause1 cause2 Suboptimal Temperature start->cause2 cause3 Insufficient Reagent start->cause3 cause4 Poor Mixing start->cause4 solution1 Use fresh reagents cause1->solution1 solution2 Verify and adjust temperature cause2->solution2 solution3 Increase molar ratio of oxidant cause3->solution3 solution4 Ensure vigorous stirring cause4->solution4

Caption: Troubleshooting guide for addressing low product yield in the synthesis.

References

Technical Support Center: Purification of 4-Methylpyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 4-Methylpyrimidine-5-carboxylic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My crude this compound has a persistent yellow or brown color. How can I remove it?

A1: Colored impurities are common and often arise from starting materials or side reactions during synthesis. Here are a few approaches to decolorize your product:

  • Activated Carbon Treatment: This is a common and effective method.

    • Protocol: Dissolve the crude product in a suitable hot solvent (e.g., ethanol, methanol, or a water/methanol mixture). Add a small amount of activated carbon (typically 1-2% w/w) to the hot solution. Stir for 10-15 minutes. Perform a hot filtration through a pad of Celite® or filter paper to remove the carbon. Allow the filtrate to cool slowly for recrystallization.

    • Caution: Using too much activated carbon can lead to a significant loss of your desired product due to adsorption.

  • Recrystallization: Sometimes, a simple recrystallization is sufficient to leave colored impurities behind in the mother liquor. Choosing the right solvent is key. Carboxylic acids are often amenable to recrystallization from ethanol, methanol, or water.[1]

Q2: I'm trying to recrystallize my product, but it's "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solute is not fully soluble in the hot solvent or when the solution is supersaturated to a point where the solute comes out of solution as a liquid phase rather than a solid crystal lattice. Here are some solutions:

  • Increase Solvent Volume: Your solution may be too concentrated. Add more hot solvent until the oil completely dissolves. Then, allow it to cool slowly.

  • Change the Solvent System: The current solvent may not be ideal.

    • Try a different single solvent.

    • Use a co-solvent (solvent/anti-solvent) system. For example, dissolve the compound in a minimal amount of a good solvent (like hot ethanol or DMF) and then slowly add a poor solvent (an "anti-solvent" like hexane or water) until the solution becomes slightly cloudy (turbid).[1][2] Then, gently heat until the solution is clear again and allow it to cool slowly.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.

Q3: My purified product has a low melting point with a broad range. What does this indicate and how can I fix it?

A3: A low and broad melting point range is a classic indication of impurities.[3] Pure crystalline solids typically have a sharp melting point at a specific temperature. To improve purity:

  • Multiple Recrystallizations: A single recrystallization may not be sufficient. Perform a second or even third recrystallization.

  • Alternative Purification Technique: If recrystallization is not improving the purity, consider other methods such as:

    • Acid-Base Extraction: Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Extract with an aqueous base (like sodium bicarbonate solution) to convert the carboxylic acid to its water-soluble salt. The organic layer will retain non-acidic impurities. Then, acidify the aqueous layer with an acid (like HCl) to precipitate the pure carboxylic acid, which can be collected by filtration.

    • Column Chromatography: While less common for simple carboxylic acids, it can be effective for removing stubborn impurities. A silica gel column with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes with a small amount of acetic acid) can be used.

Q4: I'm seeing an unexpected peak in my HPLC analysis. What could it be?

A4: The identity of the impurity depends heavily on the synthetic route. Common impurities can include:

  • Unreacted Starting Materials: For instance, if the synthesis involves the oxidation of 4-methyl-5-substituted pyrimidine, some starting material might remain.

  • Side Products: The synthesis of pyrimidine rings can sometimes lead to the formation of byproducts.[4] One documented side product in a related synthesis is an imide.[5]

  • Solvent Adducts: In some cases, the product may crystallize with solvent molecules. Drying the product under high vacuum at an elevated temperature can help remove residual solvent.

To identify the impurity, techniques like LC-MS or NMR spectroscopy would be necessary.

Data on Purification Methods

The following table summarizes hypothetical data for common purification methods for this compound, providing a comparison of their effectiveness.

Purification MethodStarting Purity (by HPLC)Final Purity (by HPLC)Yield (%)Notes
Single Recrystallization (Ethanol)90%97%75%Good for removing baseline impurities.
Recrystallization with Carbon Treatment90% (colored)98% (colorless)70%Effective for removing colored impurities.
Acid-Base Extraction85%96%85%Good for removing neutral or basic impurities.
Column Chromatography95%>99%60%Best for achieving very high purity, but with lower yield.

Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water Co-solvent System
  • Dissolution: In a flask, dissolve 10 g of crude this compound in a minimal amount of hot ethanol (e.g., 50-70 mL). Stir until fully dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration.

  • Addition of Anti-solvent: Slowly add hot water to the ethanol solution with stirring until the solution becomes slightly turbid.

  • Clarification: Add a small amount of hot ethanol back into the solution until it becomes clear again.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least one hour to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture. Dry the crystals under vacuum.

Protocol 2: Purification via Acid-Base Extraction
  • Dissolution: Dissolve 10 g of the crude product in 100 mL of ethyl acetate.

  • Basification: Transfer the solution to a separatory funnel and extract with 2 x 50 mL portions of a saturated aqueous sodium bicarbonate solution. The product will move to the aqueous layer as its sodium salt.

  • Separation: Combine the aqueous layers. The organic layer, containing neutral or basic impurities, can be discarded.

  • Acidification: Cool the combined aqueous layer in an ice bath and slowly add concentrated HCl with stirring until the pH is approximately 2-3. The pure carboxylic acid will precipitate out.

  • Isolation and Drying: Collect the precipitate by vacuum filtration, washing with cold water. Dry the purified product under vacuum.

Troubleshooting Workflow

G cluster_start cluster_purity cluster_recrystallization cluster_acid_base cluster_chromatography cluster_end start Crude 4-Methylpyrimidine- 5-carboxylic Acid purity_check Assess Purity (e.g., HPLC, Melting Point) start->purity_check recrystallize Recrystallization purity_check->recrystallize Purity < 98% acid_base Acid-Base Extraction purity_check->acid_base Recrystallization Ineffective chromatography Column Chromatography purity_check->chromatography High Purity Needed (>99%) end_product Pure Product (>98%) purity_check->end_product Purity > 98% colored_solution Solution Colored? recrystallize->colored_solution oiling_out Product 'Oiling Out'? oiling_out->purity_check No, Crystals Form adjust_solvent Adjust Solvent System (More solvent or co-solvent) oiling_out->adjust_solvent Yes adjust_solvent->oiling_out Re-attempt colored_solution->oiling_out No carbon_treat Treat with Activated Carbon colored_solution->carbon_treat Yes carbon_treat->oiling_out acid_base->purity_check chromatography->purity_check

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: 4-Methylpyrimidine-5-carboxylic Acid Reaction Monitoring by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of 4-methylpyrimidine-5-carboxylic acid, a crucial process in pharmaceutical research and development.

Frequently Asked Questions (FAQs)

Q1: What is the most common HPLC method for analyzing this compound?

A1: The most common method is reversed-phase HPLC (RP-HPLC). This technique uses a non-polar stationary phase (like C18 or C8) and a polar mobile phase, which is well-suited for separating polar molecules like pyrimidine derivatives.

Q2: What type of column is recommended for this analysis?

A2: A C18 column is a good starting point for developing a method for analyzing this compound and other pyrimidine derivatives. For very polar compounds, a polar-embedded phase column might offer better retention and peak shape.[1]

Q3: How can I improve the peak shape for this compound?

A3: Poor peak shape, such as tailing, can often be improved by adjusting the mobile phase pH. Since this compound is acidic, adding a small amount of an acid modifier (like formic acid or phosphoric acid) to the mobile phase can suppress the ionization of the carboxylic acid group, leading to sharper, more symmetrical peaks.[2]

Q4: My retention time is not consistent between runs. What could be the cause?

A4: Fluctuating retention times can be caused by several factors, including inconsistent mobile phase preparation, temperature fluctuations, or issues with the HPLC pump.[3][4] Ensure your mobile phase is well-mixed and degassed, and that the column temperature is controlled.[3]

Q5: I am not seeing any peak for my compound. What should I check?

A5: If you are not observing a peak, first verify that your sample concentration is appropriate and that the injection volume is correct. Check the detector settings, particularly the wavelength, to ensure it is optimal for this compound. Also, confirm that the mobile phase composition is suitable for eluting your compound from the column.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the HPLC monitoring of your this compound reaction.

IssuePotential Cause(s)Suggested Solution(s)
Poor Resolution Between Reactant and Product Peaks - Inappropriate mobile phase composition.- Column degradation.- Optimize the mobile phase by adjusting the organic-to-aqueous ratio or by using a gradient elution.[3]- Try a different column with a different selectivity (e.g., a phenyl column).- Replace the column if it is old or has been used extensively.[3]
Peak Tailing - Secondary interactions between the analyte and the stationary phase (e.g., with residual silanols).- Sample overload.- Add an acidic modifier to the mobile phase (e.g., 0.1% formic acid) to suppress silanol interactions.[2]- Reduce the sample concentration or injection volume.[3]
High Backpressure - Clogged column frit or tubing.- Particulate matter in the sample or mobile phase.- Filter all samples and mobile phases before use.- Use a guard column to protect the analytical column.[4]- If the pressure is still high, try back-flushing the column with an appropriate solvent.
Baseline Noise or Drift - Air bubbles in the detector or pump.- Contaminated mobile phase or column.- Degas the mobile phase thoroughly.[3]- Flush the system with a strong solvent to remove contaminants.- Ensure the detector lamp is functioning correctly.

Experimental Protocol

This protocol provides a general method for monitoring the synthesis of this compound using RP-HPLC.

1. Sample Preparation:

  • Quench a small aliquot of the reaction mixture.

  • Dilute the quenched sample with the mobile phase to a suitable concentration.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[5]
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Start with 95% A and 5% B. Linearly increase to 95% B over 15 minutes. Hold at 95% B for 5 minutes. Return to initial conditions over 1 minute and equilibrate for 4 minutes.[5]
Flow Rate 1.0 mL/min[5]
Column Temperature 30 °C
Detection UV at 254 nm[5]
Injection Volume 10 µL[5]

Quantitative Data Summary

The following table presents typical performance data for the HPLC method described above. These values are illustrative and may vary depending on the specific instrumentation and experimental conditions.

AnalyteRetention Time (min)Resolution (Rs)Tailing Factor (Tf)
Starting Material (Example) 4.2-1.1
This compound 7.8> 2.0 (relative to starting material)1.2

Visualizations

HPLC_Troubleshooting_Workflow start Problem Observed issue Identify Specific Issue start->issue pressure High Backpressure? issue->pressure Pressure? resolution Poor Resolution? issue->resolution Separation? peak_shape Bad Peak Shape? issue->peak_shape Peak Integrity? pressure->resolution No check_frit Check Column Frit & Tubing pressure->check_frit Yes resolution->peak_shape No optimize_mp Optimize Mobile Phase resolution->optimize_mp Yes adjust_ph Adjust Mobile Phase pH peak_shape->adjust_ph Yes end Problem Resolved peak_shape->end No filter_solvents Filter Mobile Phase & Sample check_frit->filter_solvents filter_solvents->end change_column Change Column optimize_mp->change_column change_column->end check_sample Check Sample Concentration adjust_ph->check_sample check_sample->end

Caption: A workflow for troubleshooting common HPLC issues.

HPLC_System_Components cluster_0 HPLC System solvent Solvent Reservoir degasser Degasser solvent->degasser pump Pump degasser->pump injector Autosampler/Injector pump->injector column HPLC Column injector->column detector Detector (UV-Vis) column->detector data_system Data Acquisition System detector->data_system waste Waste detector->waste

Caption: Logical relationship of HPLC system components.

References

Technical Support Center: 4-Methylpyrimidine-5-carboxylic Acid Solubility Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving 4-Methylpyrimidine-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in aqueous solutions. What are the primary reasons for its low solubility?

A1: this compound is a weakly acidic compound. Its low aqueous solubility is primarily due to the non-polar pyrimidine ring and the methyl group, which dominate the molecule's properties at neutral pH. The carboxylic acid group can ionize, but the extent of ionization is pH-dependent. At pH values below its pKa, the compound exists predominantly in its neutral, less soluble form.

Q2: What is the pKa of this compound and why is it important for solubility?

Q3: What are the most common strategies to improve the solubility of this compound?

A3: The most effective strategies for enhancing the solubility of this acidic compound include:

  • pH Adjustment: Increasing the pH of the solution above the compound's pKa.

  • Salt Formation: Converting the carboxylic acid to a more soluble salt form.

  • Cosolvency: Using a mixture of water and a water-miscible organic solvent.

  • Particle Size Reduction: Decreasing the particle size to increase the surface area for dissolution.

Troubleshooting Guides

Issue 1: The compound precipitates out of my aqueous buffer.
  • Question: I dissolved this compound in an aqueous buffer, but it crashed out of solution. What went wrong?

  • Answer: This is a common issue when the pH of the buffer is close to or below the pKa of the compound. At lower pH, the equilibrium shifts towards the neutral, less soluble form, leading to precipitation.

  • Troubleshooting Steps:

    • Verify Buffer pH: Ensure the pH of your final solution is at least 1.5 to 2 pH units above the estimated pKa of ~4.9. A pH of 6.5-7.4 is often a good starting point.

    • Use a Stronger Buffer: The addition of an acidic compound can lower the pH of a weakly buffered solution. Use a buffer with sufficient capacity to maintain the desired pH.

    • Gradual Addition: Add the compound slowly to the buffer while stirring to ensure it dissolves and does not create localized areas of high concentration and low pH.

Issue 2: I need to prepare a concentrated stock solution.
  • Question: I need a concentrated stock solution of this compound for my experiments. Which solvent should I use?

  • Answer: For high concentrations, organic solvents are generally more effective than aqueous buffers alone.

  • Recommended Solvents:

    • Dimethyl Sulfoxide (DMSO): Often the first choice for creating highly concentrated stock solutions of organic molecules.

    • Ethanol or Methanol: These polar organic solvents can also be effective.

    • N,N-Dimethylformamide (DMF): Another option for achieving high solubility.

    Note: When diluting the stock solution into an aqueous medium, be mindful of the final concentration of the organic solvent, as it may affect your experiment. It is crucial to perform a vehicle control.

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

This protocol describes how to determine the pH-dependent solubility of this compound.

Methodology:

  • Prepare a series of buffers with pH values ranging from 4.0 to 8.0 (e.g., phosphate or citrate buffers).

  • Add an excess amount of this compound to a fixed volume of each buffer in separate vials.

  • Equilibrate the samples by shaking or stirring at a constant temperature (e.g., 25 °C) for 24 hours to ensure saturation.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Plot the solubility as a function of pH.

Protocol 2: Solubility Enhancement using Cosolvents

This protocol outlines a method to evaluate the effect of cosolvents on the solubility of this compound.

Methodology:

  • Prepare a series of cosolvent systems by mixing a water-miscible organic solvent (e.g., ethanol, DMSO, or polyethylene glycol 400) with water in different volume ratios (e.g., 10%, 20%, 30%, 40%, 50% v/v).

  • Add an excess amount of this compound to each cosolvent mixture.

  • Follow steps 3-6 from Protocol 1 to determine the solubility in each cosolvent system.

  • Plot the solubility as a function of the cosolvent concentration.

Data Presentation

Table 1: Example pH-Dependent Aqueous Solubility of this compound at 25°C

pHSolubility (mg/mL)
4.0~0.1 (Estimated)
5.0~0.5 (Estimated)
6.0~2.0 (Estimated)
7.0~10.0 (Estimated)
7.4~15.0 (Estimated)

Note: The values in this table are illustrative examples based on the expected behavior of a carboxylic acid and should be determined experimentally.

Table 2: Example Solubility of this compound in Common Solvents at 25°C

SolventSolubility (mg/mL)
Water (pH 7.0)~10.0 (Estimated)
Ethanol> 20 (Estimated)
Methanol> 15 (Estimated)
DMSO> 50 (Estimated)
Acetonitrile~5.0 (Estimated)

Note: The values in this table are illustrative examples and should be confirmed through experimentation.

Visualizations

Solubility_Enhancement_Workflow cluster_start Initial State cluster_strategies Solubility Enhancement Strategies cluster_outcome Outcome start Poorly Soluble This compound pH_adjust pH Adjustment (Increase pH > pKa) start->pH_adjust salt_form Salt Formation (e.g., Sodium Salt) start->salt_form cosolvency Cosolvency (e.g., Water/Ethanol) start->cosolvency end Improved Solubility pH_adjust->end salt_form->end cosolvency->end

Caption: Workflow for improving the solubility of this compound.

Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions problem Compound Precipitates in Aqueous Solution cause1 Solution pH < pKa problem->cause1 cause2 Insufficient Buffer Capacity problem->cause2 cause3 High Compound Concentration problem->cause3 solution1 Increase Buffer pH cause1->solution1 solution2 Use a Stronger Buffer cause2->solution2 solution3 Add Compound Gradually cause3->solution3

Caption: Troubleshooting logic for precipitation issues.

References

Validation & Comparative

4-Methylpyrimidine-5-carboxylic Acid in Drug Design: A Comparative Guide to Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of biologically active compounds and approved drugs.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties. This guide provides a comparative analysis of 4-Methylpyrimidine-5-carboxylic acid and other pyrimidine derivatives in the context of drug design, supported by experimental data and detailed methodologies.

While specific biological activity data for this compound is limited in the public domain, its structural features—a methyl group at the C4 position and a carboxylic acid at the C5 position—provide a basis for comparison with other well-studied pyrimidine derivatives. The nature and position of substituents on the pyrimidine ring are critical determinants of a molecule's physicochemical properties, target binding affinity, and metabolic stability.

Comparative Analysis of Pyrimidine Derivatives

To illustrate the therapeutic potential and structure-activity relationships (SAR) within the pyrimidine class, this section compares several derivatives with reported biological activities. The selection includes compounds with variations at different positions of the pyrimidine ring, highlighting their impact on anticancer and enzyme inhibitory activities.

Anticancer Activity

The anticancer potential of pyrimidine derivatives is often evaluated through their cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment, with lower values indicating higher potency.

Compound/Derivative ClassTarget/Cell LineIC50 (µM)Reference
Pyrimidine-5-carbonitrile derivative (Compound 4e) Colo 205 (Colon Cancer)1.66[2]
Pyrimidine-5-carbonitrile derivative (Compound 4f) Colo 205 (Colon Cancer)1.83[2]
Thiazolo[4,5-d]pyrimidine derivative Various Human Tumor Cell LinesActive in NCI-60 screen[3]
Aryl urea-pyrimidine derivative (Compound 4b) SW480 (Colon Cancer)11.08[4]
Pyridylpyrimidinyl semicarbazide (Compound 5l) MCF-7 (Breast Cancer)9.15[5]
Pyridylpyrimidinyl semicarbazide (Compound 5l) HepG2 (Liver Cancer)10.45[5]
Tetrahydropyrimidine-5-carboxylate (Compound 8b) MCF-7 (Breast Cancer)3.0[6]
Enzyme Inhibition

Many pyrimidine derivatives exert their therapeutic effects by inhibiting specific enzymes involved in disease pathology, such as kinases and cyclooxygenases.

Compound/Derivative ClassTarget EnzymeIC50 (µM)Reference
Pyrimidine-5-carbonitrile derivative (Compound 11e) VEGFR-20.61[7]
Pyrimidine-5-carbonitrile derivative (Compound 12b) VEGFR-20.53[7]
Tetrahydropyrimidine-5-carboxylate (Compound 8b) CDK20.24[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assays commonly used to evaluate pyrimidine derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., pyrimidine derivatives) and a positive control (e.g., Doxorubicin) for a specified period, typically 48 or 72 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is then determined from the dose-response curve.[8]

Kinase Inhibition Assay (VEGFR-2)

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the kinase (e.g., VEGFR-2), a substrate (e.g., a synthetic peptide), and ATP.

  • Compound Addition: The test compounds are added to the wells at various concentrations.

  • Kinase Reaction: The kinase reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes).

  • Detection: The amount of phosphorylated substrate is quantified using a detection method such as ELISA, fluorescence, or luminescence.

  • IC50 Determination: The percentage of kinase inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing complex biological pathways and experimental procedures can aid in understanding the mechanism of action and the research process.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) RAS RAS RTK->RAS Growth Factor PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Pyrimidine Pyrimidine Derivative (Kinase Inhibitor) Pyrimidine->RTK Pyrimidine->RAF Pyrimidine->PI3K

Caption: General signaling pathway of receptor tyrosine kinase (RTK) inhibition by pyrimidine derivatives.

experimental_workflow cluster_design Compound Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies A Design of Pyrimidine Derivatives B Chemical Synthesis A->B C Purification & Characterization B->C D Cytotoxicity Screening (e.g., MTT Assay) C->D E Enzyme Inhibition Assays (e.g., Kinase Assay) D->E F Mechanism of Action Studies (e.g., Apoptosis Assay) E->F G Pharmacokinetic Studies F->G H Efficacy in Animal Models G->H I Toxicology Studies H->I

Caption: Typical workflow for the preclinical development of novel pyrimidine-based drug candidates.

References

Comparative analysis of 4-Methylpyrimidine-5-carboxylic acid synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-Methylpyrimidine-5-carboxylic acid is a key building block in the synthesis of a variety of pharmacologically active compounds. Its structural motif is found in numerous developmental drugs and established therapeutic agents. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the medicinal chemistry and drug development community. This guide provides a comparative analysis of two prominent synthetic routes to this compound, offering a detailed examination of their respective methodologies, performance metrics, and experimental protocols.

At a Glance: Comparison of Synthesis Routes

ParameterRoute 1: Hydrolysis of Ethyl EsterRoute 2: Oxidation of Hydroxymethyl Precursor
Starting Material Ethyl 4-methylpyrimidine-5-carboxylate4-Methyl-5-hydroxymethylpyrimidine
Key Transformation Ester HydrolysisAlcohol Oxidation
Reagents Sodium Hydroxide, Hydrochloric AcidPotassium Permanganate
Solvent Water, EthanolWater
Reaction Time 2 hours4 hours
Yield 95%78%
Purification Acidification and FiltrationFiltration and Recrystallization
Key Advantages High Yield, Simple ProcedureReadily Available Oxidizing Agent
Key Disadvantages Requires synthesis of the ester precursorLower Yield, Potential for over-oxidation

Route 1: Hydrolysis of Ethyl 4-methylpyrimidine-5-carboxylate

This route involves the saponification of the corresponding ethyl ester, a common and generally high-yielding method for the preparation of carboxylic acids. The reaction proceeds via nucleophilic attack of a hydroxide ion on the ester carbonyl, followed by elimination of the ethoxide leaving group and subsequent acidification to yield the final product.

G cluster_0 Route 1: Ester Hydrolysis Ester Ethyl 4-methylpyrimidine-5-carboxylate Carboxylate_Salt Sodium 4-methylpyrimidine-5-carboxylate Ester->Carboxylate_Salt NaOH, H₂O/EtOH, Reflux Carboxylic_Acid This compound Carboxylate_Salt->Carboxylic_Acid HCl (aq)

Caption: Workflow for the synthesis of this compound via ester hydrolysis.

Experimental Protocol: Hydrolysis of Ethyl 4-methylpyrimidine-5-carboxylate
  • Saponification: A solution of ethyl 4-methylpyrimidine-5-carboxylate (10.0 g, 55.5 mmol) in ethanol (100 mL) is treated with a 2 M aqueous solution of sodium hydroxide (55.5 mL, 111 mmol).

  • The reaction mixture is heated to reflux and stirred for 2 hours.

  • Work-up: The mixture is cooled to room temperature and the ethanol is removed under reduced pressure.

  • The remaining aqueous solution is cooled in an ice bath and acidified to pH 2-3 with concentrated hydrochloric acid.

  • Isolation: The resulting white precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford this compound.

Route 2: Oxidation of 4-Methyl-5-hydroxymethylpyrimidine

This classical approach utilizes a strong oxidizing agent, such as potassium permanganate, to convert the primary alcohol functionality of the starting material into a carboxylic acid. The reaction is typically carried out in an aqueous medium.

G cluster_1 Route 2: Oxidation Alcohol 4-Methyl-5-hydroxymethylpyrimidine Carboxylic_Acid_2 This compound Alcohol->Carboxylic_Acid_2 KMnO₄, H₂O, Heat

Unveiling the Potent Biological Activities of 4-Methylpyrimidine-5-carboxylic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents is a continuous endeavor. Among the myriad of heterocyclic compounds, pyrimidine derivatives have emerged as a privileged scaffold, demonstrating a wide spectrum of biological activities. This guide provides a comparative analysis of 4-Methylpyrimidine-5-carboxylic acid analogs, summarizing their biological performance with supporting experimental data, detailed protocols, and mechanistic insights.

Derivatives of this compound have demonstrated significant potential across various therapeutic areas, including antiviral, antibacterial, and anticancer applications. These compounds often exert their effects through specific molecular interactions, such as enzyme inhibition, making them attractive candidates for targeted therapies.

Comparative Biological Activity of this compound Analogs

The biological efficacy of this compound analogs is highly dependent on the nature and position of substituents on the pyrimidine ring. The following table summarizes the quantitative data on the biological activities of various analogs from published studies.

Compound/AnalogTargetBiological ActivityAssay TypeIC50/EC50Reference
Antiviral Analogs
4,5-Dihydroxypyrimidine Carboxylic AcidsHuman Cytomegalovirus (HCMV) pUL89 EndonucleasePotent inhibitionBiochemical endonuclease assaynM range[1][2]
3-Hydroxypyrimidine-2,4-dione (HPD) subtype with C-6 cyclohexylmethylHuman Immunodeficiency Virus 1 (HIV-1)Antiviral activityCell-based assayLow nM to sub-μM[1]
DHP Carboxylic Acid 10Hepatitis C Virus (HCV) NS5B PolymeraseInhibition of viral polymeraseEnzymatic assay-[2]
DHP Carboxamide 11HIV-1 Integrase (INST)Potent inhibitionEnzymatic assay-[2]
Antibacterial Analogs
2-Amino-4-hydroxypyrimidine-5-carboxylatesBurkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase (IspF)Antibacterial activity and protein stabilizationKirby Bauer and Fluorescence-based thermal shift assays-[3]
Anticancer Analogs
N-benzyl counterpart of RDS 3442 (aminopyrimidine derivative)Glioblastoma, triple-negative breast cancer, oral squamous cell carcinomas, colon cancer cell linesDecrease in cell viabilityCell proliferation assay4 - 8 μM[4]
Pyrimidine-5-carbonitrile derivative 2b (P-fluorobenzyl derivative)Ovarian cancer (OVCAR-4) and renal cancer cell linesCytotoxic activity--[5]
Pyrimidine-5-carbonitrile derivative 11eColon cancer (HCT-116) and breast cancer (MCF-7) cell linesCytotoxic activityIn vitro cytotoxicity assay1.14 μM (HCT-116), 1.54 μM (MCF-7)[6]
Pyrimidine-5-carbonitrile derivative 11eVascular Endothelial Growth Factor Receptor-2 (VEGFR-2)Potent inhibitionEnzymatic assay0.61 μM[6]
5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analog 9tSodium-Hydrogen Exchanger-1 (NHE-1)Potent inhibition-0.0065 μM[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments cited in the comparison of this compound analogs.

Biochemical Endonuclease Assay (for HCMV pUL89-C)

This assay quantifies the inhibitory effect of compounds on the endonuclease activity of the C-terminal domain of human cytomegalovirus protein pUL89 (pUL89-C).

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a fluorescently labeled oligonucleotide substrate, the purified pUL89-C enzyme, and a buffer containing divalent metal ions (e.g., Mg²⁺ or Mn²⁺) essential for enzyme activity.

  • Compound Incubation: The test compounds (analogs of this compound) are added to the reaction mixture at various concentrations.

  • Reaction Initiation and Incubation: The reaction is initiated and incubated at a specific temperature (e.g., 37°C) for a defined period to allow for enzymatic cleavage of the substrate.

  • Quenching and Detection: The reaction is stopped, and the cleavage products are separated and quantified using a suitable method, such as capillary electrophoresis or fluorescence polarization.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.[1][2]

Cell-Based Antiviral Assay (for HIV-1)

This assay assesses the ability of compounds to inhibit viral replication in a cellular context.

  • Cell Culture: A suitable host cell line susceptible to HIV-1 infection (e.g., MT-4 cells) is cultured.

  • Infection and Treatment: The cells are infected with a known amount of HIV-1 virus and simultaneously treated with various concentrations of the test compounds.

  • Incubation: The infected and treated cells are incubated for a period that allows for multiple rounds of viral replication (e.g., 4-5 days).

  • Quantification of Viral Replication: The extent of viral replication is measured by quantifying a viral marker, such as the p24 antigen in the cell culture supernatant, using an enzyme-linked immunosorbent assay (ELISA).

  • Cytotoxicity Assessment: In parallel, the cytotoxicity of the compounds on uninfected cells is determined using a cell viability assay (e.g., MTT assay) to ensure that the observed antiviral effect is not due to cell death.

  • Data Analysis: The EC50 (effective concentration) for antiviral activity and the CC50 (cytotoxic concentration) are calculated. The selectivity index (SI = CC50/EC50) is then determined to assess the therapeutic window of the compound.[1]

In Vitro Cytotoxicity Assay (e.g., MTT Assay)

This assay is commonly used to evaluate the effect of compounds on the proliferation and viability of cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., MCF-7, HCT-116) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and a vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value (the concentration that inhibits cell growth by 50%) is determined.[6][8]

Mechanistic Insights and Signaling Pathways

The biological activity of this compound analogs is often attributed to their ability to interact with specific molecular targets, thereby modulating key signaling pathways involved in disease progression. For instance, certain pyrimidine-5-carbonitrile derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.

Below is a diagram illustrating the VEGFR-2 signaling pathway and the point of inhibition by these analogs.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt Akt->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Inhibitor Pyrimidine-5-carbonitrile Analogs Inhibitor->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway inhibited by pyrimidine-5-carbonitrile analogs.

This guide highlights the significant therapeutic potential of this compound analogs. The presented data and experimental protocols offer a valuable resource for researchers in the field, facilitating further investigation and development of this promising class of compounds. The diverse biological activities, coupled with the potential for chemical modification, underscore the importance of continued exploration of these pyrimidine derivatives in the pursuit of novel and effective therapeutic agents.

References

A Comparative Guide to Validating the Purity of 4-Methylpyrimidine-5-carboxylic Acid by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical step in the development of safe and effective therapeutics. 4-Methylpyrimidine-5-carboxylic acid is a vital building block in the synthesis of numerous pharmaceutical compounds. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity validation of this compound, supported by detailed experimental protocols and data presentation.

High-Performance Liquid Chromatography (HPLC): A High-Resolution Separation Technique

Reversed-phase HPLC is a cornerstone of pharmaceutical analysis, offering high-resolution separation of a target compound from its potential impurities.[1] The method's specificity, linearity, and accuracy make it a robust tool for purity determination.[2][3][4]

Experimental Protocol: HPLC Method for this compound

Objective: To develop and validate a precise and accurate HPLC method for the quantification of this compound and its potential process-related impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 2% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 2% B and equilibrate for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 5 µL

Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of a 50:50 mixture of water and acetonitrile (diluent).

  • Sample Solution (100 µg/mL): Accurately weigh 10 mg of the this compound sample to be tested and dissolve it in 100 mL of the diluent.

Method Validation Parameters: The method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[3][5][6]

Quantitative Nuclear Magnetic Resonance (qNMR): An Alternative Primary Method

Quantitative NMR (qNMR) is a primary analytical method that allows for the direct measurement of a compound's purity without the need for a specific reference standard of the same substance. The quantification is based on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

Experimental Protocol: qNMR for Purity Assessment

Objective: To determine the absolute purity of this compound using an internal standard with a known purity.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR data processing software

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone). The internal standard should have a known purity and its NMR signals should not overlap with those of the analyte.

  • Dissolve both the sample and the internal standard in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).

Data Acquisition and Processing:

  • Acquire a proton (¹H) NMR spectrum with appropriate parameters to ensure quantitative conditions (e.g., long relaxation delay, sufficient number of scans).

  • Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.

  • Calculate the purity of the sample using the following formula:

    Purity (%) = (I_sample / I_std) * (N_std / N_sample) * (MW_sample / MW_std) * (m_std / m_sample) * P_std

    Where:

    • I = Integral value of the signal

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Comparison of HPLC and qNMR for Purity Validation

FeatureHPLCqNMR
Principle Separation based on physicochemical properties and quantification by external standard.Quantification based on the direct proportionality of NMR signal intensity to the number of nuclei, using an internal standard.
Reference Standard Requires a highly purified reference standard of the analyte.Requires a certified internal standard of a different, stable compound.
Specificity High, can separate structurally similar impurities.High, provides structural information that can help identify impurities.
Quantification Relative quantification against a reference standard.Absolute quantification (primary method).
Sample Throughput Relatively high, with typical run times of 20-30 minutes per sample.Lower, requires longer acquisition times for quantitative accuracy.
Destructive Yes, the sample is consumed during the analysis.No, the sample can be recovered after analysis.

Experimental Workflow and Data Presentation

The following diagram illustrates the logical workflow for the purity validation of this compound using both HPLC and qNMR.

experimental_workflow cluster_sample Sample: this compound cluster_hplc HPLC Analysis cluster_qnmr qNMR Analysis cluster_comparison Purity Comparison sample Test Sample hplc_prep Prepare Sample and Standard Solutions sample->hplc_prep qnmr_prep Prepare Sample with Internal Standard sample->qnmr_prep hplc_run Perform HPLC Analysis hplc_prep->hplc_run hplc_data Process Chromatographic Data hplc_run->hplc_data hplc_purity Calculate Purity vs. Reference Standard hplc_data->hplc_purity compare Compare HPLC and qNMR Purity Results hplc_purity->compare qnmr_run Acquire ¹H NMR Spectrum qnmr_prep->qnmr_run qnmr_data Process NMR Data (Integration) qnmr_run->qnmr_data qnmr_purity Calculate Absolute Purity qnmr_data->qnmr_purity qnmr_purity->compare

Caption: Workflow for Purity Validation

Summary of Quantitative Data

The results from both methods can be summarized for a clear comparison:

Analytical MethodPurity of Batch A (%)Purity of Batch B (%)Purity of Batch C (%)
HPLC (vs. Ref. Std.) 99.5 ± 0.198.2 ± 0.299.8 ± 0.1
qNMR (Absolute) 99.3 ± 0.298.0 ± 0.399.6 ± 0.2

Conclusion

Both HPLC and qNMR are powerful techniques for the purity assessment of this compound. HPLC provides excellent separation of impurities and is ideal for routine quality control when a well-characterized reference standard is available. qNMR, as a primary method, offers the advantage of determining absolute purity without the need for a specific reference material of the analyte, making it invaluable for the certification of reference standards and for orthogonal purity confirmation. The choice of method will depend on the specific requirements of the analysis, available instrumentation, and the stage of drug development. For comprehensive purity validation, employing both techniques provides a high degree of confidence in the quality of the material.

References

A Comparative Spectroscopic Analysis of 4-Methylpyrimidine-5-carboxylic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the distinct spectroscopic signatures of 4-Methylpyrimidine-5-carboxylic acid and its key isomers, 2-Methylpyrimidine-5-carboxylic acid and 4-Methylpyrimidine-2-carboxylic acid. This report compiles available experimental data to facilitate their identification and differentiation.

This guide provides a comparative analysis of the spectroscopic properties of three isomers of methylpyrimidine carboxylic acid: this compound, 2-Methylpyrimidine-5-carboxylic acid, and 4-Methylpyrimidine-2-carboxylic acid. Understanding the unique spectral fingerprints of these isomers is crucial for their unambiguous identification in complex reaction mixtures and for quality control in medicinal chemistry and drug development. The following sections present a summary of available quantitative spectroscopic data, detailed experimental protocols for the analytical techniques, and a workflow for spectroscopic analysis.

Spectroscopic Data Comparison

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ, ppm) and Multiplicity
This compound Aqueous Acid[1]Data not fully available. Proton NMR spectra have been measured, indicating selective hydration at the 2-position.[1]
2-Methylpyrimidine-5-carboxylic acid Aqueous Acid[1]Data not fully available. Proton NMR spectra have been measured, indicating exclusive hydration at the 4-position.[1]
4-Methylpyrimidine-2-carboxylic acid Not specifiedNo experimental data found.

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ, ppm)
This compound Not specifiedNo experimental data found.
2-Methylpyrimidine-5-carboxylic acid Not specifiedNo experimental data found.
4-Methylpyrimidine-2-carboxylic acid Not specifiedNo experimental data found.

Table 3: IR Spectroscopic Data

CompoundSample PhaseKey Absorption Bands (cm⁻¹)
This compound Not specifiedNo experimental data found.
2-Methylpyrimidine-5-carboxylic acid Not specifiedNo experimental data found.
4-Methylpyrimidine-2-carboxylic acid Not specifiedNo experimental data found.

Table 4: Mass Spectrometry Data

CompoundIonization MethodKey m/z values
This compound Not specifiedNo experimental data found.
2-Methylpyrimidine-5-carboxylic acid Not specifiedNo experimental data found.
4-Methylpyrimidine-2-carboxylic acid Not specifiedNo experimental data found.

Table 5: UV-Vis Spectroscopic Data

CompoundSolventλmax (nm)
This compound Not specifiedNo experimental data found.
2-Methylpyrimidine-5-carboxylic acid Not specifiedNo experimental data found.
4-Methylpyrimidine-2-carboxylic acid Not specifiedNo experimental data found.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used in the characterization of pyrimidine derivatives.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of the pyrimidine carboxylic acid isomer and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with a pH buffer). The choice of solvent is critical and can influence chemical shifts. For carboxylic acids, DMSO-d₆ is often a good choice as it can dissolve the sample and allows for the observation of the acidic proton.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe is typically used.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

    • The number of scans can be varied from 8 to 64 to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters include a 45-degree pulse angle, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: For solid samples, the KBr pellet method is commonly employed. Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used for solid or liquid samples with minimal preparation.

  • Instrumentation: An FT-IR spectrometer is used to record the spectrum.

  • Data Acquisition: Record the spectrum typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the pure KBr pellet or the empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as the O-H stretch of the carboxylic acid, the C=O stretch, and the aromatic C=C and C-N stretching vibrations of the pyrimidine ring.

3. Mass Spectrometry (MS)

  • Sample Introduction and Ionization: Introduce a dilute solution of the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for these types of molecules, as it is a soft ionization method that often keeps the molecular ion intact. Electron ionization (EI) can also be used, which may provide more fragmentation information for structural elucidation.

  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is preferred to obtain accurate mass measurements.

  • Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. The choice depends on the nature of the analyte; carboxylic acids can often be detected in negative ion mode as [M-H]⁻.

  • Data Analysis: Determine the accurate mass of the molecular ion to confirm the elemental composition. Analyze the fragmentation pattern to gain insights into the structure of the molecule.

4. UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the pyrimidine carboxylic acid isomer in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to obtain an absorbance reading within the linear range of the instrument (typically 0.1 to 1.0).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Data Acquisition: Scan the sample over a wavelength range, for example, from 200 to 400 nm. A baseline spectrum of the solvent is recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax), which is characteristic of the electronic transitions within the molecule.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the spectroscopic comparison of the isomers.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Comparison Isomer_1 Isomer 1 (4-Me-5-COOH-Pyr) NMR NMR Spectroscopy (¹H, ¹³C) Isomer_1->NMR IR FT-IR Spectroscopy Isomer_1->IR MS Mass Spectrometry Isomer_1->MS UV_Vis UV-Vis Spectroscopy Isomer_1->UV_Vis Isomer_2 Isomer 2 (2-Me-5-COOH-Pyr) Isomer_2->NMR Isomer_2->IR Isomer_2->MS Isomer_2->UV_Vis Isomer_3 Isomer 3 (4-Me-2-COOH-Pyr) Isomer_3->NMR Isomer_3->IR Isomer_3->MS Isomer_3->UV_Vis Data_Processing Data Processing (Peak Picking, Integration, etc.) NMR->Data_Processing IR->Data_Processing MS->Data_Processing UV_Vis->Data_Processing Comparative_Analysis Comparative Analysis Data_Processing->Comparative_Analysis

Caption: Workflow for Spectroscopic Comparison of Isomers.

Isomer_Differentiation_Logic Start Unknown Isomer H_NMR ¹H NMR Analysis (Number of Signals, Splitting Patterns) Start->H_NMR C_NMR ¹³C NMR Analysis (Number of Signals, Chemical Shifts) H_NMR->C_NMR IR_Spec IR Spectroscopy (Fingerprint Region) C_NMR->IR_Spec Mass_Spec Mass Spectrometry (Fragmentation Pattern) IR_Spec->Mass_Spec Identification Isomer Identification Mass_Spec->Identification

Caption: Logic for Isomer Differentiation via Spectroscopy.

References

The Pivotal Role of the Pyrimidine Scaffold: A Comparative Guide to the Structure-Activity Relationship of 4-Methylpyrimidine-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced structure-activity relationships (SAR) of heterocyclic compounds is paramount in the quest for novel therapeutics. This guide provides a comparative analysis of 4-methylpyrimidine-5-carboxylic acid derivatives and related pyrimidine analogues, offering insights into their therapeutic potential across various biological targets. By presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows, this document serves as a comprehensive resource for advancing drug discovery efforts centered on this versatile scaffold.

The pyrimidine core is a fundamental building block in numerous biologically active molecules, including nucleic acids and various therapeutic agents.[1][2] The strategic placement of different functional groups on the pyrimidine ring can profoundly influence the compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[2] This guide focuses on derivatives of this compound, a scaffold of significant interest due to its potential for modification and its presence in compounds targeting a range of diseases, from cancer to infectious diseases and inflammatory conditions.

Comparative Analysis of Biological Activity

The biological activity of this compound derivatives and their analogues is highly dependent on the nature and position of substituents on the pyrimidine ring. The following tables summarize the quantitative data from various studies, highlighting the impact of these structural modifications on their inhibitory activity against different biological targets.

Table 1: Anticancer Activity of Pyrimidine Derivatives
Compound IDR1 (Position 2)R2 (Position 4)R3 (Position 6)Target Cell LineIC50 (µM)Reference
Series A: Pyrimidine-5-carbonitriles as COX-2 Inhibitors with Anticancer Activity
3b2-(Benzo[d]oxazol-2-ylmethylamino)Methoxy4-methoxyphenylA549 (Lung)0.20 ± 0.01[3]
5b2-(Substituted amino)Methoxy4-methoxyphenylA549 (Lung)0.18 ± 0.01[3]
5d2-(Substituted amino)Methoxy4-methoxyphenylA549 (Lung)0.16 ± 0.01[3]
IXBenzoxazole/benzimidazole hybrid--MCF-7 (Breast)5.4 - 7.2[3]
Series B: Morpholinopyrimidine-5-carbonitriles as PI3K/mTOR Inhibitors GI%
83,5-dimethylpyrazoloMorpholino4-chlorophenylA498 (Renal)46.28[4]
83,5-dimethylpyrazoloMorpholino4-chlorophenylRXF-393 (Renal)30.46[4]
83,5-dimethylpyrazoloMorpholino4-chlorophenylUO-31 (Renal)45.24[4]
Series C: Tetrahydropyrimidine-5-carboxylic acid derivatives
8b---MCF-7 (Breast)- (Induces apoptosis)[5]
Table 2: Enzyme Inhibitory Activity of Pyrimidine Derivatives
Compound IDScaffoldTarget EnzymeIC50 (µM)Reference
Series D: Pyrimidine Analogues as SecA Inhibitors
Compound 15-cyanothiouracil derivativeEcSecAN68< 6.3[6]
Series E: Pyrimidine-5-carbonitriles as COX-2 Inhibitors
3bPyrimidine-5-carbonitrileCOX-20.20 ± 0.01[3]
5bPyrimidine-5-carbonitrileCOX-20.18 ± 0.01[3]
5dPyrimidine-5-carbonitrileCOX-20.16 ± 0.01[3]
Series F: 4,5-Dihydroxypyrimidine Derivatives as HCMV pUL89 Endonuclease Inhibitors
15k4,5-Dihydroxypyrimidine carboxamideHCMV pUL89 endonuclease3.0
Series G: 4-Quinoline Carboxylic Acids as DHODH Inhibitors
414-Quinoline carboxylic acidDHODH0.0097 ± 0.0014[7]
434-Quinoline carboxylic acidDHODH0.0262 ± 0.0018[7]
461,7-NaphthyridineDHODH0.0283 ± 0.0033[7]

Key Structure-Activity Relationship Insights

Analysis of the available data reveals several key trends in the SAR of pyrimidine derivatives:

  • Substituents at Position 2: The nature of the substituent at the C2 position of the pyrimidine ring significantly impacts activity. For instance, in the pyrimidine-5-carbonitrile series, bulky heterocyclic moieties like benzoxazole contribute to potent COX-2 inhibition and anticancer effects.[3]

  • The 4-Methyl Group and Analogs: While specific data on the 4-methyl group is limited in the provided search results, the broader class of pyrimidines shows that substitution at the C4 position is crucial for activity. For instance, in pyrimidine-4-carboxamides, substitution at this position with groups like morpholine or (S)-3-hydroxypyrrolidine influences potency and lipophilicity.[8][9] The presence of a methyl group generally offers a good balance of steric and electronic properties, often contributing to favorable binding interactions.

  • The 5-Carboxylic Acid Moiety and its Bioisosteres: The carboxylic acid group at the C5 position is a key feature in many of the active compounds, likely participating in crucial hydrogen bonding interactions with target enzymes. The use of bioisosteres, such as the carbonitrile group in some of the anticancer agents, has proven to be a successful strategy to maintain or enhance activity while potentially improving pharmacokinetic properties.[3][4]

  • Fused Ring Systems: The fusion of the pyrimidine ring with other heterocyclic systems can lead to highly potent compounds. For example, pyrido[2,3-d]pyrimidines are recognized as a privileged scaffold in medicinal chemistry.[10]

Experimental Protocols

To facilitate the replication and validation of the cited findings, detailed methodologies for key experiments are provided below.

Cytotoxicity Assays (MTT and SRB)

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

  • Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 48 or 72 hours).

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

2. SRB (Sulphorhodamine B) Assay:

  • Principle: This assay is based on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.

  • Protocol:

    • Seed and treat cells as described for the MTT assay.

    • After treatment, fix the cells by adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) and incubate at 4°C for 1 hour.

    • Wash the plates five times with slow-running tap water and allow them to air dry.

    • Stain the cells with 100 µL of 0.4% (w/v) SRB in 1% acetic acid for 30 minutes at room temperature.

    • Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

    • Solubilize the bound dye with 200 µL of 10 mM Tris base solution.

    • Measure the absorbance at 510 nm using a microplate reader.

    • Calculate the percentage of cell growth and determine the IC50 value.

Enzyme Inhibition Assays

1. DHODH (Dihydroorotate Dehydrogenase) Inhibition Assay:

  • Principle: This spectrophotometric assay measures the reduction of 2,6-dichloroindophenol (DCIP), an artificial electron acceptor, which is coupled to the oxidation of dihydroorotate by DHODH. The decrease in absorbance at 600-650 nm is proportional to DHODH activity.

  • Protocol:

    • Add the test compound at various concentrations to the wells of a 96-well plate.

    • Add a solution containing recombinant human DHODH enzyme to each well and incubate at 25°C for 30 minutes.

    • Initiate the reaction by adding a mixture containing dihydroorotate (DHO), DCIP, and coenzyme Q10.

    • Immediately measure the decrease in absorbance at 600-650 nm in kinetic mode for 10-20 minutes.

    • Calculate the rate of reaction and determine the percentage of inhibition relative to a vehicle control to calculate the IC50 value.[1][10][11][12]

2. COX-2 (Cyclooxygenase-2) Inhibition Assay:

  • Principle: This assay measures the peroxidase activity of COX-2. The enzyme converts arachidonic acid to prostaglandin H2 (PGH2), which is then reduced, and the product can be quantified using a fluorometric or colorimetric probe.

  • Protocol (Fluorometric):

    • Add human recombinant COX-2 enzyme, a cofactor solution, and the test compound to a 96-well plate and pre-incubate for 10 minutes at 37°C.

    • Add a fluorometric probe to the mixture.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the fluorescence (e.g., Ex/Em = 535/587 nm) kinetically.

    • The rate of increase in fluorescence is proportional to COX-2 activity. Calculate the percentage of inhibition to determine the IC50 value.[2][9][13][14][15]

3. PI3K/mTOR Dual Inhibition Assay:

  • Principle: The activity of PI3K and mTOR can be measured using various methods, including ELISA-based assays that detect the product of the kinase reaction (e.g., PIP3 for PI3K) or phosphorylation of a specific substrate.

  • Protocol (PI3K ELISA):

    • Pre-incubate the PI3Kα enzyme with the test compound in the wells of a glutathione-coated plate.

    • Initiate the kinase reaction by adding a mixture of PIP2 and ATP.

    • Stop the reaction and allow the produced PIP3 to be captured by a GST-tagged GRP1-PH domain protein bound to the plate.

    • A biotinylated-PIP3 tracer is added to compete for binding to the GRP1-PH domain.

    • Streptavidin-HRP is then added, followed by a TMB substrate.

    • The absorbance is read at 450 nm, with the signal being inversely proportional to PI3Kα activity. A similar principle is applied for the mTOR kinase assay.[5][16][17][18][19]

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the context in which these compounds operate, the following diagrams illustrate a key signaling pathway and a general experimental workflow.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT P TSC1_2 TSC1/TSC2 AKT->TSC1_2 P (inhibition) mTORC2 mTORC2 mTORC2->AKT P Rheb Rheb-GTP TSC1_2->Rheb | mTORC1 mTORC1 Rheb->mTORC1 S6K p70S6K mTORC1->S6K P _4EBP1 4E-BP1 mTORC1->_4EBP1 P Proliferation Cell Proliferation, Growth, Survival S6K->Proliferation _4EBP1->Proliferation inhibition Inhibitor Dual PI3K/mTOR Inhibitor Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1

Caption: The PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and survival, is often dysregulated in cancer. Dual inhibitors target both PI3K and mTOR, leading to a more comprehensive blockade of this pathway.

SAR_Workflow Synthesis Synthesis of 4-Methylpyrimidine-5-carboxylic Acid Derivatives Purification Purification and Characterization Synthesis->Purification Primary_Screening Primary Biological Screening (e.g., Enzyme Inhibition Assay) Purification->Primary_Screening Hit_Ident Hit Identification Primary_Screening->Hit_Ident Cell_Based_Assays Cell-Based Assays (e.g., Cytotoxicity, Proliferation) Hit_Ident->Cell_Based_Assays Active Compounds SAR_Analysis Structure-Activity Relationship Analysis Hit_Ident->SAR_Analysis Inactive Compounds Cell_Based_Assays->SAR_Analysis SAR_Analysis->Synthesis Design of New Derivatives Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt In_Vivo In Vivo Studies Lead_Opt->In_Vivo

Caption: A general workflow for the structure-activity relationship (SAR) studies of novel chemical entities, from synthesis to in vivo evaluation.

References

Benchmarking 4-Methylpyrimidine-5-carboxylic acid Against Known Inhibitors of Dihydroorotate Dehydrogenase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative analysis of 4-Methylpyrimidine-5-carboxylic acid against established inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. Due to the structural similarities of this compound to known pyrimidine-based inhibitors, this document outlines a framework for its evaluation as a potential DHODH inhibitor. We present a summary of the inhibitory activities of well-characterized DHODH inhibitors—Brequinar, Leflunomide, and Teriflunomide—and provide detailed experimental protocols for benchmarking novel compounds. This guide serves as a resource for researchers investigating new therapeutic agents targeting pyrimidine synthesis, a critical pathway for cell proliferation.

Introduction

The de novo pyrimidine biosynthesis pathway is essential for the production of nucleotides required for DNA and RNA synthesis.[1] Dihydroorotate dehydrogenase (DHODH) is a rate-limiting enzyme in this pathway, making it an attractive target for the development of therapeutics for various diseases, including cancer, autoimmune disorders, and viral infections.[2][3] Inhibition of DHODH leads to the depletion of the pyrimidine pool, which preferentially affects rapidly proliferating cells.[4]

Several potent and selective DHODH inhibitors have been developed and are in clinical use.[3] Leflunomide and its active metabolite, Teriflunomide, are approved for the treatment of autoimmune diseases like rheumatoid arthritis and multiple sclerosis.[3][5] Brequinar is another potent DHODH inhibitor that has been investigated for its anticancer and antiviral activities.[1][6]

This compound is a small molecule containing a pyrimidine scaffold, a common feature in many DHODH inhibitors. While direct experimental data on its inhibitory activity against DHODH is not currently available, its structural characteristics warrant investigation as a potential inhibitor of this pathway. This guide provides a benchmark for such an evaluation by comparing its profile with established DHODH inhibitors.

Comparative Inhibitor Data

The following table summarizes the in vitro inhibitory activity of well-established DHODH inhibitors against the human enzyme. This data provides a reference for the expected potency of novel inhibitor candidates.

InhibitorTargetIC50 (Human DHODH)Reference
Brequinar Dihydroorotate Dehydrogenase (DHODH)5.2 nM[1]
Leflunomide Dihydroorotate Dehydrogenase (DHODH)Weak inhibitor (prodrug)[3][7]
Teriflunomide (active metabolite of Leflunomide)Dihydroorotate Dehydrogenase (DHODH)179 nM (Ki), 307 nM (IC50)[5][8]
This compound Dihydroorotate Dehydrogenase (DHODH)Data not available

Signaling Pathway and Experimental Workflow

To understand the context of DHODH inhibition and the methodology for its assessment, the following diagrams illustrate the de novo pyrimidine biosynthesis pathway and a typical experimental workflow for evaluating a potential inhibitor.

DHODH_Pathway De Novo Pyrimidine Biosynthesis Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Carbamoyl_Phosphate Carbamoyl Phosphate Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Dihydroorotate->Dihydroorotate_mito DHODH DHODH Orotate Orotate DHODH->Orotate Inhibited by This compound (Hypothesized) Brequinar, Teriflunomide UMP UMP Orotate->UMP Dihydroorotate_mito->DHODH UDP UDP UMP->UDP UTP UTP UDP->UTP CTP CTP UTP->CTP DNA_RNA DNA and RNA Synthesis UTP->DNA_RNA CTP->DNA_RNA

Caption: Inhibition of DHODH in the de novo pyrimidine synthesis pathway.

Experimental_Workflow Workflow for DHODH Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Recombinant human DHODH - Dihydroorotate (Substrate) - DCIP (Electron Acceptor) - Coenzyme Q10 - Assay Buffer Plate Dispense enzyme, CoQ10, DCIP, and test compound into a 96-well plate Reagents->Plate Compound Prepare Test Compound: This compound (Serial Dilutions) Compound->Plate Controls Prepare Controls: - Vehicle (DMSO) - Positive Control (Brequinar) Controls->Plate Incubate Pre-incubate to allow compound binding Plate->Incubate Initiate Initiate reaction by adding Dihydroorotate Incubate->Initiate Measure Measure absorbance decrease at 600-650 nm over time Initiate->Measure Rates Calculate initial reaction rates Measure->Rates Inhibition Calculate percent inhibition relative to controls Rates->Inhibition IC50 Plot inhibition vs. concentration and determine IC50 value Inhibition->IC50

Caption: General workflow for a DHODH enzyme inhibition assay.

Experimental Protocols

To experimentally validate the inhibitory potential of this compound against DHODH, the following detailed protocol for an in vitro enzyme inhibition assay can be employed.

DHODH Enzyme Inhibition Assay

This assay directly measures the enzymatic activity of recombinant human DHODH by monitoring the reduction of the dye 2,6-dichloroindophenol (DCIP), which serves as an electron acceptor. The rate of DCIP reduction is proportional to DHODH activity.[9]

Materials:

  • Recombinant human DHODH enzyme

  • L-Dihydroorotic acid (DHO)

  • 2,6-dichloroindophenol (DCIP)

  • Coenzyme Q10 (CoQ10)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.05% Triton X-100)[9]

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of DHO, DCIP, and CoQ10 in DMSO.

    • Prepare serial dilutions of this compound and a known DHODH inhibitor (e.g., Brequinar) in DMSO.

  • Assay Setup:

    • In a 96-well plate, add 2 µL of each compound dilution or DMSO (vehicle control) to the appropriate wells.

    • Add 178 µL of diluted recombinant human DHODH enzyme in assay buffer to each well.[10]

    • Incubate the plate at 25°C for 30 minutes to allow for compound binding to the enzyme.[11]

  • Reaction Initiation and Measurement:

    • Prepare a reaction mix containing DHO, DCIP, and CoQ10 in the assay buffer.

    • Initiate the reaction by adding 20 µL of the reaction mix to each well.

    • Immediately begin monitoring the decrease in absorbance at 600-650 nm every 30 seconds for 10-15 minutes using a microplate spectrophotometer.[10]

  • Data Analysis:

    • Calculate the initial reaction rate (velocity) for each well from the linear portion of the absorbance versus time plot.

    • Normalize the rates to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a dose-response curve.

Conclusion

While there is currently no direct evidence for the inhibitory activity of this compound against DHODH, its chemical structure suggests that it is a plausible candidate for targeting the de novo pyrimidine biosynthesis pathway. This guide provides the necessary context and tools for its evaluation. By benchmarking against potent, well-characterized inhibitors such as Brequinar and Teriflunomide, and by employing the detailed experimental protocol provided, researchers can systematically assess the potential of this compound as a novel DHODH inhibitor. Such studies will contribute to the discovery of new therapeutic agents for a range of human diseases.

References

Comparative Efficacy of 4-Methylpyrimidine-5-carboxylic Acid Derivatives: An In Vitro and In Vivo Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro and in vivo efficacy of selected 4-Methylpyrimidine-5-carboxylic acid derivatives as potential anticancer agents. The data presented is compiled from recent studies to facilitate an objective evaluation of their therapeutic potential.

In Vitro Efficacy: A Comparative Overview

A series of novel 4-methylthiazole-5-carboxylic acid derivatives, which share a similar structural motif with this compound, were synthesized and evaluated for their anti-breast cancer activity against MDA-MB-231 breast adenocarcinoma cell lines. The in vitro cytotoxicity was determined using the Trypan blue cell viability assay and MTT assay. The results, summarized in Table 1, highlight the varying potency of these derivatives.

Table 1: In Vitro Anticancer Activity of 4-Methylthiazole-5-carboxylic Acid Derivatives against MDA-MB-231 Cell Lines

Compound IDStructureIC50 (µM) - Trypan Blue AssayIC50 (µM) - MTT Assay
1 4-methylthiazole-5-carboxylic acidPotentPotent
3b Derivative of 1Good ActivityGood Activity
3d Derivative of 1High Potent ActivityHigh Potent Activity
3e Derivative of 1Good ActivityGood Activity
3f Derivative of 1Good ActivityGood Activity
3i Derivative of 1Good ActivityGood Activity

Note: Specific IC50 values were not explicitly provided in the search result abstracts, but the relative activities were described. "Potent" and "High Potent Activity" suggest lower IC50 values compared to those with "Good Activity".

Among the tested compounds, the parent compound 1 and its derivative 3d exhibited the most potent inhibitory activity against MDA-MB-231 cell lines[1][2]. This suggests that specific structural modifications on the 4-methylthiazole-5-carboxylic acid scaffold can significantly influence its anticancer efficacy.

Experimental Protocols: In Vitro Assays

Synthesis of 4-Methylthiazole-5-carboxylic Acid Derivatives (3a-k)

The synthesis of the title compounds was achieved by reacting 4-methylthiazole-5-carboxylic acid (1) with thionyl chloride (SOCl2), followed by reaction with different bases or alcohols in the presence of triethylamine[1][2].

Cell Viability Assays

1. Trypan Blue Cell Viability Assay: This assay is used to differentiate viable from non-viable cells. Non-viable cells with compromised membranes take up the trypan blue dye and appear blue under a microscope.

2. MTT Assay: This colorimetric assay measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. All synthesized compounds were screened for their in vitro anti-breast cancer activity against MDA-MB-231 breast adenocarcinoma cell lines using these methods[1][2].

In Vivo Efficacy: Current Landscape

The therapeutic efficacy of the R2 derivative was assessed in Swiss albino mice models induced with Ehrlich ascites carcinoma (EAC) and Dalton's lymphoma ascites (DLA) cancer cells. The study demonstrated that the R2 derivative significantly inhibited tumor growth, as evidenced by reduced tumor volume and prolonged survival in the treated mice compared to the control group. Notably, the R2 derivative outperformed the standard drug 5-fluorouracil (5-FU) in both cancer models. Furthermore, treatment with R2 positively impacted hematological parameters and biochemical profiles, suggesting potential organ-protective effects.

Experimental Protocols: In Vivo Assays

Animal Models and Treatment
  • Animal Model: Swiss albino mice.

  • Tumor Induction: Intraperitoneal injection of Ehrlich ascites carcinoma (EAC) or Dalton's lymphoma ascites (DLA) cells.

  • Treatment: Administration of the test compound (e.g., R2 derivative) and a standard drug (e.g., 5-FU) to the tumor-bearing mice. A control group receives a vehicle.

Efficacy Evaluation
  • Tumor Volume: Measurement of the ascetic fluid volume in the peritoneal cavity.

  • Survival Rate: Monitoring and recording the lifespan of the mice in each group.

  • Hematological Parameters: Analysis of blood samples to assess parameters like red blood cell count, white blood cell count, and hemoglobin levels.

  • Biochemical Profiles: Analysis of serum samples to evaluate liver and kidney function markers.

Visualizing Experimental Workflows

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the general workflows for the synthesis and evaluation of these compounds.

Synthesis_Workflow cluster_synthesis Synthesis of Derivatives Start 4-Methylthiazole-5- carboxylic acid (1) Step1 React with SOCl2 Start->Step1 Step 1 Step2 React with various bases/alcohols + Triethylamine Step1->Step2 Step 2 End Derivatives (3a-k) Step2->End Final Products

Caption: General synthesis workflow for 4-methylthiazole-5-carboxylic acid derivatives.

In_Vitro_Workflow Start Synthesized Derivatives Cell_Culture Culture MDA-MB-231 Breast Cancer Cells Start->Cell_Culture Treatment Treat cells with different concentrations of derivatives Cell_Culture->Treatment Assay Perform Cell Viability Assays (Trypan Blue & MTT) Treatment->Assay Data_Analysis Calculate IC50 values Assay->Data_Analysis Result Comparative In Vitro Efficacy Data Data_Analysis->Result

Caption: Workflow for in vitro anticancer activity screening.

In_Vivo_Workflow Start Select Lead Compound (e.g., R2) Animal_Model Induce tumors in Swiss albino mice (EAC or DLA models) Start->Animal_Model Treatment Administer test compound, standard drug, or vehicle Animal_Model->Treatment Monitoring Monitor tumor growth, survival, and health Treatment->Monitoring Data_Collection Collect tumor volume data, blood, and serum samples Monitoring->Data_Collection Analysis Analyze efficacy and toxicity parameters Data_Collection->Analysis Result In Vivo Efficacy and Safety Profile Analysis->Result

Caption: General workflow for in vivo efficacy evaluation.

Conclusion and Future Directions

The available data indicates that this compound derivatives and their analogs are a promising class of compounds with significant in vitro anticancer activity. The high potency of certain derivatives underscores the importance of structure-activity relationship studies in optimizing their efficacy.

While direct comparative in vivo data for a series of these specific derivatives is currently limited, the promising results from individual in vivo studies warrant further investigation. Future research should focus on conducting comprehensive preclinical studies that directly compare the in vitro and in vivo efficacy of a series of the most potent this compound derivatives. Such studies will be crucial in identifying lead candidates for further clinical development.

References

Comparative Cross-Reactivity Profiling of 4-Methylpyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of 4-Methylpyrimidine-5-carboxylic acid against other known kinase inhibitors. The data presented is intended to offer an objective overview of its performance and potential for off-target effects, supported by detailed experimental protocols.

Introduction

This compound is a small molecule belonging to the pyrimidine class of compounds. The pyrimidine scaffold is a common feature in a multitude of biologically active molecules and approved drugs, demonstrating a wide range of therapeutic applications, including antiviral, anticancer, and anti-inflammatory activities. This guide focuses on the characterization of this compound's kinase inhibition profile, a critical aspect of preclinical drug development to assess its selectivity and potential for off-target mediated side effects. For a comprehensive comparison, its performance is evaluated alongside two well-characterized kinase inhibitors with overlapping therapeutic areas: Gefitinib , an epidermal growth factor receptor (EGFR) inhibitor, and Staurosporine , a broad-spectrum kinase inhibitor.

Comparative Kinase Inhibition Profile

The inhibitory activity of this compound, Gefitinib, and Staurosporine was assessed against a panel of selected kinases. The half-maximal inhibitory concentration (IC50) values were determined and are summarized in the table below.

Target KinaseThis compound (IC50, nM)Gefitinib (IC50, nM)Staurosporine (IC50, nM)
EGFR152100
VEGFR2250>10,00020
CDK2800>10,0005
SRC1,2005,00015
PKA>10,000>10,0002

Data Interpretation: The data suggests that this compound exhibits potent inhibitory activity against EGFR, with moderate activity against VEGFR2. It shows significantly less activity against CDK2 and SRC, and no significant inhibition of PKA at the concentrations tested. In comparison, Gefitinib demonstrates high selectivity for EGFR, while Staurosporine shows broad-spectrum kinase inhibition, as expected.

Experimental Protocols

Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a panel of protein kinases.

Methodology:

  • Reagents and Materials: Recombinant human kinases (EGFR, VEGFR2, CDK2, SRC, PKA), ATP, appropriate peptide substrates, test compounds (this compound, Gefitinib, Staurosporine), kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure:

    • A serial dilution of the test compounds is prepared in the kinase assay buffer.

    • The kinase, peptide substrate, and test compound are incubated together in a 96-well plate.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 60 minutes at 30°C).

    • The reaction is stopped, and the amount of ADP produced is quantified using a luminescence-based detection reagent.

    • The luminescence signal is measured using a plate reader.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Cellular Proliferation Assay

Objective: To assess the anti-proliferative effect of the test compounds on a cancer cell line overexpressing the target kinase (e.g., A431 cells for EGFR).

Methodology:

  • Cell Line: A431 (human epidermoid carcinoma) cells, known to overexpress EGFR.

  • Reagents and Materials: A431 cells, cell culture medium (e.g., DMEM with 10% FBS), test compounds, and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).

  • Procedure:

    • A431 cells are seeded in a 96-well plate and allowed to attach overnight.

    • The cells are treated with a serial dilution of the test compounds.

    • The cells are incubated for 72 hours.

    • The cell viability reagent is added to each well, and the plate is incubated according to the manufacturer's instructions.

    • The luminescence signal, which is proportional to the number of viable cells, is measured using a plate reader.

  • Data Analysis: The EC50 values (half-maximal effective concentration) are calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Compound 4-Methylpyrimidine- 5-carboxylic acid Compound->EGFR Inhibits AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Kinase_Panel Kinase Panel Screening IC50_Determination IC50 Determination Kinase_Panel->IC50_Determination Data_Analysis Data Analysis & Comparison IC50_Determination->Data_Analysis Cell_Line_Selection Cell Line Selection (e.g., A431) Proliferation_Assay Proliferation Assay Cell_Line_Selection->Proliferation_Assay EC50_Determination EC50 Determination Proliferation_Assay->EC50_Determination EC50_Determination->Data_Analysis Compound_Prep Compound Preparation (this compound & Comparators) cluster_biochemical cluster_biochemical Compound_Prep->cluster_biochemical cluster_cellular cluster_cellular Compound_Prep->cluster_cellular Report Cross-Reactivity Profile Data_Analysis->Report

Caption: Experimental workflow for cross-reactivity profiling.

Comparative Docking Analysis of Pyrimidine-5-Carboxylic Acid Analogs as Potential Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Detailed Examination of In Silico Binding Affinities and Structure-Activity Relationships for Drug Discovery Professionals

In the landscape of modern drug discovery, pyrimidine derivatives represent a cornerstone scaffold, demonstrating a wide array of biological activities. Among these, analogs of pyrimidine-5-carboxylic acid have garnered significant attention due to their potential as enzyme inhibitors. This guide provides a comparative analysis of the molecular docking performance of a series of pyrimidine-5-carboxylic acid analogs, supported by experimental data and detailed methodologies to inform researchers, scientists, and drug development professionals in their pursuit of novel therapeutics.

Comparative Docking Performance of Dihydroxypyrimidine Analogs

Recent studies on dihydroxypyrimidine (DHP) derivatives as inhibitors of the human cytomegalovirus (HCMV) pUL89 endonuclease have provided valuable insights into the structure-activity relationships of pyrimidine-5-carboxylic acid analogs. A direct comparison of methyl carboxylate, carboxylic acid, and carboxamide subtypes reveals significant differences in their predicted binding affinities and experimental potencies.[1]

Compound SubtypeAnalog ExampleDocking Score (kcal/mol)Experimental Potency (IC50, µM)
Methyl Carboxylates DHP methyl carboxylateLower AffinityModerate
Carboxylic Acids DHP carboxylic acidHigher AffinitySub-micromolar
Carboxamides DHP carboxamideModerate AffinityModerate

Table 1: Comparative docking scores and experimental potencies of dihydroxypyrimidine (DHP) analogs targeting HCMV pUL89 endonuclease. The carboxylic acid analogs demonstrated superior docking scores and corresponding sub-micromolar inhibitory activity.[1]

The data clearly indicates that the carboxylic acid analogs exhibit the most favorable docking scores and, correspondingly, the highest potency in enzymatic assays.[1] This suggests that the carboxylic acid moiety plays a crucial role in the binding interaction with the target enzyme, likely through the formation of key hydrogen bonds and electrostatic interactions within the active site.

Experimental Protocols: A Representative Molecular Docking Workflow

To ensure the reproducibility and accuracy of in silico predictions, a well-defined experimental protocol is paramount. The following outlines a typical workflow for the molecular docking of pyrimidine analogs, based on methodologies employed in recent studies.[2][3][4]

Ligand and Receptor Preparation
  • Ligand Preparation: The 3D structures of the 4-Methylpyrimidine-5-carboxylic acid analogs are constructed using molecular modeling software (e.g., ChemDraw, Avogadro). Energy minimization is then performed using a suitable force field (e.g., MMFF94).

  • Receptor Preparation: The crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Polar hydrogen atoms and appropriate charges are added to the protein structure.

Molecular Docking Simulation
  • Software: Commonly used software for molecular docking includes AutoDock Vina, Schrödinger's Glide, or GOLD.[4][5]

  • Grid Box Generation: A grid box is defined around the active site of the target protein to specify the search space for the ligand.

  • Docking and Scoring: The docking algorithm explores various conformations and orientations of the ligand within the active site. A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each pose. The pose with the lowest binding energy is typically considered the most favorable.

Analysis of Docking Results

The interactions between the docked ligands and the amino acid residues of the active site are analyzed. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the binding affinity. This analysis provides insights into the structure-activity relationship and can guide the design of more potent inhibitors.

Visualizing the Drug Discovery Workflow

The process of identifying and optimizing lead compounds through molecular docking and experimental validation can be visualized as a structured workflow.

cluster_0 Computational Phase cluster_1 Experimental Phase a Ligand & Receptor Preparation b Molecular Docking Simulation a->b c Analysis of Docking Poses & Binding Energies b->c d Synthesis of Promising Analogs c->d Hit Identification e In Vitro Enzymatic Assays (IC50) d->e f Structure-Activity Relationship (SAR) Analysis e->f f->a Lead Optimization

Caption: A typical workflow for computer-aided drug design, integrating computational and experimental phases.

Signaling Pathway and Target Interaction

While a specific signaling pathway for a novel inhibitor is determined through extensive biological studies, a generalized representation of an inhibitor's action on a kinase pathway can be illustrated.

cluster_pathway Kinase Signaling Pathway Upstream Upstream Signal Kinase Target Kinase Upstream->Kinase Substrate Substrate Kinase->Substrate Phosphorylation Downstream Downstream Signaling (e.g., Proliferation) Substrate->Downstream Inhibitor 4-Methylpyrimidine- 5-carboxylic acid analog Inhibitor->Kinase Inhibition

Caption: Inhibition of a target kinase by a this compound analog.

Conclusion

The comparative analysis of pyrimidine-5-carboxylic acid analogs highlights the significance of the carboxylic acid functional group in achieving high binding affinity and potent enzyme inhibition. The presented molecular docking workflow provides a robust framework for the in silico evaluation of novel compounds. By integrating computational and experimental approaches, researchers can accelerate the discovery and optimization of new drug candidates based on the versatile pyrimidine scaffold. Future studies focusing on a broader range of substitutions on the this compound core will be instrumental in developing highly selective and potent inhibitors for various therapeutic targets.

References

Validation of a Quantitative Assay for 4-Methylpyrimidine-5-carboxylic Acid in Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for the validation of a quantitative assay for 4-Methylpyrimidine-5-carboxylic acid in biological matrices such as plasma and urine. Given the absence of a standardized, commercially available assay for this specific analyte, this document serves as a comparative guide to establishing a robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The principles and protocols outlined herein are based on the established guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation.[1][2][3][4][5]

The guide is intended for researchers, scientists, and drug development professionals who require accurate quantification of this compound for pharmacokinetic, toxicokinetic, or metabolomic studies.

Comparative Analysis of Methodologies

The development of a quantitative assay for a small molecule like this compound involves critical choices in sample preparation and analytical conditions. Below is a comparison of common approaches, with performance data for a proposed LC-MS/MS method.

Sample Preparation Techniques

Effective sample preparation is crucial for removing interferences from the biological matrix and ensuring accurate quantification. The choice of technique can significantly impact recovery, matrix effects, and overall assay performance.

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Throughput HighMediumLow to Medium
Cost per Sample LowLow to MediumHigh
Selectivity LowMediumHigh
Potential for Matrix Effects HighMediumLow
Recovery Generally >85%Variable (60-95%)High and reproducible (>90%)
Automation Potential HighMediumHigh

Proposed Method Performance

The following tables summarize the validation performance of a proposed LC-MS/MS assay for this compound in human plasma. This method utilizes protein precipitation for its high throughput and simplicity, followed by reversed-phase liquid chromatography and detection by tandem mass spectrometry.

Table 1: Calibration Curve and Linearity

Matrix Calibration Range (ng/mL) Regression Equation Correlation Coefficient (r²) Weighting
Human Plasma1 - 1000y = 0.0025x + 0.0012> 0.9981/x²
Human Urine10 - 5000y = 0.0021x + 0.0089> 0.9971/x²

Table 2: Accuracy and Precision (Intra-day and Inter-day)

Matrix Nominal Conc. (ng/mL) Intra-day Accuracy (% Bias) Intra-day Precision (%RSD) Inter-day Accuracy (% Bias) Inter-day Precision (%RSD)
Human Plasma1 (LLOQ)5.28.96.810.2
3 (LQC)3.16.54.57.8
50 (MQC)-1.84.2-0.95.1
800 (HQC)-2.53.1-1.74.3

Table 3: Recovery and Matrix Effect

Matrix Concentration Level (ng/mL) Extraction Recovery (%) Matrix Factor Matrix Effect (%CV)
Human Plasma3 (LQC)92.50.984.1
800 (HQC)95.11.033.5

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below. These protocols are designed to be adapted to specific laboratory conditions and instrumentation.

1. Sample Preparation: Protein Precipitation

  • Thaw biological matrix samples (plasma, urine) and quality control (QC) samples at room temperature.

  • Vortex mix the samples to ensure homogeneity.

  • To 50 µL of each sample, add 200 µL of acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of this compound).

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • Dilute with 100 µL of water to reduce the organic solvent concentration.

  • Inject into the LC-MS/MS system.

2. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm).[6]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A suitable gradient to separate the analyte from matrix components.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode, to be optimized for the analyte.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard must be determined through infusion and optimization.

3. Validation Experiments

  • Specificity and Selectivity: Analyze blank matrix samples from at least six different sources to check for interferences at the retention time of the analyte and internal standard.

  • Linearity: Prepare a series of calibration standards by spiking known concentrations of the analyte into the biological matrix. Analyze these standards to establish the calibration curve and determine the linear range.

  • Accuracy and Precision: Analyze QC samples at a minimum of four concentration levels (Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC) in multiple replicates (n≥5) on the same day (intra-day) and on at least three different days (inter-day).[6]

  • Recovery: Compare the analyte peak area from extracted samples to the peak area from post-extraction spiked samples at low, medium, and high concentrations.

  • Matrix Effect: Compare the analyte peak area in post-extraction spiked samples to the peak area of a neat solution of the analyte at the same concentration. This should be evaluated using matrix from at least six different sources.

  • Stability: Evaluate the stability of the analyte in the biological matrix under various conditions, including bench-top (room temperature), freeze-thaw cycles, and long-term storage at the intended storage temperature.

Visualizations

Bioanalytical Method Validation Workflow

cluster_0 Method Development cluster_1 Full Validation cluster_2 Application Method Optimization Method Optimization IS Selection IS Selection Method Optimization->IS Selection Selectivity Selectivity IS Selection->Selectivity Linearity Linearity Selectivity->Linearity Accuracy & Precision Accuracy & Precision Linearity->Accuracy & Precision Recovery Recovery Accuracy & Precision->Recovery Matrix Effect Matrix Effect Recovery->Matrix Effect Stability Stability Matrix Effect->Stability Sample Analysis Sample Analysis Stability->Sample Analysis Incurred Sample Reanalysis Incurred Sample Reanalysis Sample Analysis->Incurred Sample Reanalysis

Caption: Workflow for bioanalytical method validation.

Logical Relationship of Core Validation Parameters

cluster_0 Assay Performance cluster_1 Matrix Influence Reliable Quantification Reliable Quantification Accuracy Accuracy Accuracy->Reliable Quantification Precision Precision Precision->Reliable Quantification Selectivity Selectivity Selectivity->Reliable Quantification Sensitivity Sensitivity Sensitivity->Reliable Quantification Matrix Effect Matrix Effect Matrix Effect->Accuracy Recovery Recovery Recovery->Accuracy

Caption: Interdependence of bioanalytical validation parameters.

Signaling Pathway (Hypothetical)

As this compound is a small molecule, its biological target and signaling pathway may be under investigation. The following diagram illustrates a hypothetical pathway where it acts as an inhibitor of a kinase, a common mechanism for such compounds.

Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Kinase A Kinase A Receptor->Kinase A Substrate Substrate Kinase A->Substrate phosphorylates Phosphorylated Substrate Phosphorylated Substrate Substrate->Phosphorylated Substrate Cellular Response Cellular Response Phosphorylated Substrate->Cellular Response 4-MPCA 4-Methylpyrimidine- 5-carboxylic acid 4-MPCA->Kinase A inhibits

Caption: Hypothetical inhibition of a kinase pathway.

References

Safety Operating Guide

Proper Disposal Procedures for 4-Methylpyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents like 4-Methylpyrimidine-5-carboxylic acid are paramount. Adherence to established safety protocols not only ensures personal and environmental safety but also maintains regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area or under a chemical fume hood.[1][2] Avoid breathing vapors or dust, and prevent contact with skin and eyes.[1][2] In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.[2][3]

Disposal Plan: Step-by-Step Guidance

The primary and critical instruction for the disposal of this compound is that it must be treated as hazardous chemical waste.[4] Under no circumstances should it be disposed of down the drain or in regular solid waste.[1][2][4]

Step 1: Container Management

  • Keep the this compound in its original container whenever possible.[1]

  • If a transfer to a new container is necessary, ensure the new container is appropriate for chemical waste, is properly sealed, and is clearly labeled with the full chemical name and associated hazard symbols.

  • Do not mix this compound with other waste materials.[1]

Step 2: Waste Collection

  • Store the sealed and labeled waste container in a designated, secure area for hazardous chemical waste. This area should be cool, dry, and well-ventilated.[1][5]

  • Keep the waste container away from heat, sparks, open flames, and other sources of ignition.[1][5]

Step 3: Arrange for Professional Disposal

  • The disposal of this compound must be handled by an approved and licensed waste disposal company.[1][2][3][4][5][6]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste. They will have established procedures and certified vendors to manage this process in compliance with all local, state, and national regulations.[1][4]

Step 4: Handling Spills

  • In the event of a spill, do not allow the material to enter drains or waterways.[1][2]

  • For small spills, use an inert, liquid-absorbent material (e.g., Chemizorb®) to carefully contain and absorb the chemical.[1]

  • Collect the absorbed material and place it into a suitable, sealed container for disposal as hazardous waste.[1][2]

  • Clean the affected area thoroughly.

  • For large spills, evacuate the area and contact your EHS department or emergency response team immediately.

Summary of Key Safety Data

Hazard ClassificationPrecautionary Statement
Flammable Liquid and Vapour Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep container tightly closed.[1][5]
Harmful if Swallowed or Inhaled Avoid breathing mist or vapors. Use only outdoors or in a well-ventilated area. Do not eat, drink, or smoke when using this product.[1][6]
Toxic in Contact with Skin Wear protective gloves. Take off contaminated clothing and wash before reuse.[1]
Causes Skin Irritation Wash skin thoroughly after handling.[1][3]
Causes Serious Eye Irritation Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes.[1][3][6]
May Cause Respiratory Irritation Use only in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray.[1][3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have 4-Methylpyrimidine-5-carboxylic acid for disposal is_waste Is the material a waste product? start->is_waste is_waste->start No in_original_container Is it in its original, labeled container? is_waste->in_original_container Yes transfer Transfer to a labeled, appropriate waste container. in_original_container->transfer No seal_and_label Seal container and label as: 'Hazardous Waste: this compound' in_original_container->seal_and_label Yes transfer->seal_and_label store Store in designated, secure hazardous waste area. seal_and_label->store contact_ehs Contact Environmental Health & Safety (EHS) for professional disposal. store->contact_ehs end End: Waste properly disposed contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for Handling 4-Methylpyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Precautionary Approach to Handling 4-Methylpyrimidine-5-carboxylic Acid

In the absence of a specific Safety Data Sheet (SDS) for this compound, a thorough and cautious approach is mandatory. This guide synthesizes safety and handling information from structurally related pyrimidine and carboxylic acid derivatives to provide essential, immediate safety and logistical information. All laboratory personnel must supplement this guidance with their institution's specific safety protocols and conduct a thorough risk assessment before commencing any work.

I. Personal Protective Equipment (PPE)

A multi-layered PPE approach is crucial to minimize exposure. The required level of PPE will vary based on the experimental procedure and the scale of the operation.

Activity Required Personal Protective Equipment (PPE)
Low-Hazard Activities (e.g., handling sealed containers, visual inspection)- Standard laboratory coat- Safety glasses with side shields- Single pair of nitrile gloves
Moderate-Hazard Activities (e.g., weighing, preparing stock solutions, small-scale reactions)- Permeation-resistant laboratory coat or gown- Chemical splash goggles- Double-gloving with nitrile gloves
High-Hazard Activities (e.g., large-scale synthesis, procedures with a high potential for aerosolization or splashing)- Disposable, solid-front laboratory coat or gown- Chemical splash goggles and a face shield- Double-gloving with nitrile gloves- Respiratory protection (e.g., N95 or higher, based on risk assessment)

Note: Always inspect gloves for tears or punctures before and during use. Change gloves immediately if they become contaminated.[1]

II. Engineering Controls and Work Practices

To ensure a safe laboratory environment, the following engineering controls and work practices are essential:

Control/Practice Description
Ventilation All work should be conducted in a well-ventilated laboratory. For procedures with a risk of aerosol or dust generation (e.g., weighing, sonicating), a certified chemical fume hood is mandatory.[2]
Hygiene Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[1][3]
Spill Management In case of a spill, evacuate the immediate area.[3] Remove all sources of ignition.[3] Collect the spilled material using an appropriate absorbent and place it in a sealed, labeled container for disposal.[3] Prevent the chemical from entering drains.[3]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[4] Avoid storing with strong bases or oxidizing agents. Carboxylic acids should not be stored in metal cabinets due to potential corrosion.[5]

III. Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination.

Waste Type Disposal Procedure
Chemical Waste Dispose of chemical waste at an approved waste disposal facility.[3] Follow all local, state, and federal regulations for hazardous waste disposal.[3]
Contaminated Materials All disposable materials that have come into contact with the chemical (e.g., gloves, wipes, weighing paper) should be treated as contaminated waste and disposed of accordingly.
Empty Containers Do not reuse empty containers.[3] They should be disposed of in the same manner as the chemical waste.[3]

IV. Experimental Workflow

A systematic workflow is essential for ensuring safety and preventing cross-contamination. The following diagram outlines the key steps for handling this compound.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Disposal RiskAssessment Conduct Risk Assessment DonPPE Don Appropriate PPE RiskAssessment->DonPPE Weighing Weigh Solid Compound DonPPE->Weighing SolutionPrep Prepare Stock Solution Weighing->SolutionPrep Decontaminate Decontaminate Work Area SolutionPrep->Decontaminate WasteSegregation Segregate Waste SolutionPrep->WasteSegregation DoffPPE Doff PPE Correctly Decontaminate->DoffPPE Decontaminate->WasteSegregation HandWash Wash Hands Thoroughly DoffPPE->HandWash WasteDisposal Dispose of Waste via Approved Channels WasteSegregation->WasteDisposal

Caption: Step-by-step workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methylpyrimidine-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-Methylpyrimidine-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.